Product packaging for 5-bromo-1H-isochromen-1-one(Cat. No.:CAS No. 245677-36-5)

5-bromo-1H-isochromen-1-one

Cat. No.: B2359423
CAS No.: 245677-36-5
M. Wt: 225.041
InChI Key: WHYKRNIHXWPVRG-UHFFFAOYSA-N
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Description

5-Bromo-1H-isochromen-1-one ( 245677-36-5) is a brominated heterocyclic compound with the molecular formula C 9 H 5 BrO 2 and a molecular weight of 225.04 g/mol. This compound belongs to the isochromene class of organic molecules, which are recognized as oxygen-containing heterocycles with a benzopyran structure where the oxygen atom is in the second position . As a functionalized isochromene, it serves as a high-value chemical building block in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a key synthetic intermediate. The bromine substituent at the 5-position makes it a versatile precursor for palladium-catalyzed cross-coupling reactions , such as Suzuki and Heck reactions, enabling the introduction of diverse carbon-based fragments to the isochromene core . This reactivity is invaluable for constructing complex molecular architectures. The isochromene scaffold itself is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities. Research into similar structures has shown potential in developing agents for the central nervous system , as well as exhibiting antimicrobial and antitumor properties . Furthermore, the reactive lactone moiety within the molecule can be utilized in ring-opening reactions or further functionalization, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies and chemical biology probes . Handling and Safety: This product is classified with the signal word "Warning" and poses health hazard H302 (Harmful if swallowed) . Researchers should consult the safety data sheet and adhere to all appropriate safety protocols. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO2 B2359423 5-bromo-1H-isochromen-1-one CAS No. 245677-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKRNIHXWPVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 5-bromo-1H-isochromen-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the importance of this compound, this document details a robust and regioselective synthetic pathway. The proposed synthesis circumvents the challenges of direct, selective bromination of the isochromenone core by introducing the bromine atom at an early stage. The key steps involve the preparation of a brominated benzaldehyde precursor followed by a Horner-Wadsworth-Emmons olefination and subsequent lactonization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isochromenone Scaffold

The 1H-isochromen-1-one, or isocoumarin, framework is a prominent structural motif found in numerous natural products and biologically active molecules. These compounds exhibit a wide range of pharmacological properties, including antioxidant and antiplatelet activities. The introduction of a bromine atom onto the aromatic ring, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs. A reliable and scalable synthesis of this bromo-substituted isochromenone is therefore of significant interest to the scientific community.

Strategic Approach to the Synthesis of this compound

A direct and regioselective bromination of the parent 1H-isochromen-1-one at the 5-position presents a significant synthetic challenge due to the potential for multiple bromination sites and the influence of the existing lactone ring on the aromatic system's reactivity. To overcome this, a more controlled and strategic approach is proposed, which involves the synthesis of a key intermediate, 2-formyl-5-bromobenzoic acid. This precursor already possesses the desired bromine substitution pattern, ensuring the regiochemical outcome of the final product. The subsequent cyclization to form the isochromenone ring can then be achieved through a well-established olefination/lactonization sequence.

The overall synthetic strategy can be visualized as a two-stage process:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isochromenone Formation A 2-Bromo-5-methylbenzoic acid B 2-Bromo-5-(bromomethyl)benzoic acid A->B Radical Bromination C 2-Formyl-5-bromobenzoic acid B->C Oxidation D 2-Formyl-5-bromobenzoic acid E Intermediate Olefin D->E Horner-Wadsworth-Emmons Olefination F This compound E->F Lactonization

Figure 1: Proposed two-stage synthetic workflow for this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step experimental procedures for the synthesis of this compound, grounded in established chemical principles.

Stage 1: Synthesis of 2-Formyl-5-bromobenzoic Acid

The synthesis of the key precursor, 2-formyl-5-bromobenzoic acid, can be achieved from commercially available 2-bromo-5-methylbenzoic acid through a two-step process involving radical bromination followed by oxidation.

3.1.1. Step 1: Radical Bromination of 2-Bromo-5-methylbenzoic Acid

This step involves the selective bromination of the benzylic methyl group.

  • Reaction:

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

3.1.2. Step 2: Oxidation to 2-Formyl-5-bromobenzoic Acid

The benzylic bromide is then oxidized to the corresponding aldehyde.

  • Reaction:

  • Protocol (Sommelet Reaction):

    • To a solution of 2-bromo-5-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent like chloroform or aqueous ethanol, add hexamethylenetetramine (urotropine) (1.1 equivalents).

    • Heat the mixture to reflux for several hours to form the quaternary ammonium salt.

    • Acidify the reaction mixture with aqueous acid (e.g., HCl) and continue to heat to hydrolyze the intermediate and form the aldehyde.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2-formyl-5-bromobenzoic acid.

Stage 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The final step involves the construction of the isochromenone ring from 2-formyl-5-bromobenzoic acid using a Horner-Wadsworth-Emmons (HWE) olefination followed by in-situ lactonization. The HWE reaction is a reliable method for the formation of alkenes from aldehydes and phosphonate carbanions, typically yielding the E-alkene with high stereoselectivity.

  • Reaction Mechanism Overview: The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the aldehyde carbonyl group, forming an intermediate which subsequently eliminates a phosphate ester to yield the alkene. In this specific synthesis, the initially formed olefinic acid undergoes a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to afford the desired 1H-isochromen-1-one.

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Olefination and Lactonization A 2-Formyl-5-bromobenzoic acid D Intermediate adduct A->D + C B Triethyl phosphonoacetate C Phosphonate carbanion B->C Base (e.g., NaH) E Olefinic acid D->E Elimination of (EtO)2PO2- F This compound E->F Intramolecular Lactonization

Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons approach to this compound.

  • Detailed Protocol:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the resulting solution of the phosphonate ylide back to 0 °C.

    • Add a solution of 2-formyl-5-bromobenzoic acid (1 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Data Summary

The successful synthesis of this compound should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm) Expected Mass Spec (m/z)
This compoundC₉H₅BrO₂225.04Signals corresponding to aromatic and vinylic protonsSignals for carbonyl, vinylic, and aromatic carbons[M]+ and [M+2]+ isotopic pattern for bromine

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. By strategically introducing the bromine atom onto the aromatic precursor prior to the formation of the heterocyclic ring, this method ensures complete regiocontrol. The use of the Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding method for the key cyclization step. The detailed protocols provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of functionalized heterocyclic compounds for applications in drug discovery and development.

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-1H-isochromen-1-one, a halogenated derivative of the isocoumarin scaffold. Isocoumarins are a significant class of naturally occurring and synthetic benzopyrones, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 5-position of the isochromen-1-one core offers a valuable synthetic handle for further molecular elaboration, making this compound a key intermediate in the design and synthesis of novel therapeutic agents and functional materials. This guide will cover its structural features, proposed synthetic strategies, expected spectroscopic characteristics, predicted reactivity, and potential applications in medicinal chemistry.

Introduction: The Significance of this compound

This compound, also known as 5-bromoisocoumarin, belongs to the isocoumarin family of lactones, which are isomers of coumarins with an inverted pyran-1-one ring. The isocoumarin framework is a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products.[1] The bromine substituent at the C5 position of the aromatic ring significantly influences the molecule's electronic properties and provides a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] This makes this compound a valuable building block for structure-activity relationship (SAR) studies in drug discovery.

Core Molecular Structure:

  • Chemical Formula: C₉H₅BrO₂[3]

  • Molecular Weight: 225.04 g/mol

  • CAS Number: 245677-36-5[4]

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be envisioned through established methods for isocoumarin formation. A plausible and efficient approach involves the cyclization of a suitably substituted benzoic acid derivative.

Proposed Synthetic Pathway: From 2-Formyl-5-bromobenzoic Acid

A common and effective method for the synthesis of 3-unsubstituted isocoumarins is the reduction and subsequent lactonization of 2-formylbenzoic acids. Therefore, a logical precursor for this compound would be 2-formyl-5-bromobenzoic acid.

Reaction Scheme:

Synthesis of this compound A 2-Formyl-5-bromobenzoic Acid Intermediate Intermediate A->Intermediate Reduction B Reducing Agent (e.g., NaBH4) B->Intermediate C Acidic Workup (Lactonization) D This compound C->D Intermediate->D Cyclization Cross-Coupling Reactions A This compound D 5-substituted-1H-isochromen-1-one A->D B Coupling Partner (e.g., Boronic acid, Stannane, Alkyne) B->D C Palladium Catalyst Ligand, Base C->D

References

5-bromo-1H-isochromen-1-one CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1H-isochromen-1-one

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a halogenated derivative of the isocoumarin scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, properties, potential synthetic routes, and its relevance within the broader context of medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring an isochromenone core substituted with a bromine atom at the C5 position. The isochromenone (or isocoumarin) skeleton is a recurring motif in various natural products and biologically active molecules, making its derivatives, such as this bromo-substituted version, valuable building blocks in synthetic and medicinal chemistry.[1] The bromine atom not only influences the molecule's electronic properties and biological activity but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Chemical Structure

The fundamental structure consists of a bicyclic system where a pyran-1-one ring is fused to a benzene ring, with a bromine atom attached to the benzene moiety.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Quantitative data for this compound has been consolidated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 245677-36-5[2][3][4][5][6]
Molecular Formula C₉H₅BrO₂[2][6]
Molecular Weight 225.04 g/mol [2][3]
InChIKey WHYKRNIHXWPVRG-UHFFFAOYSA-N[4]
SMILES C1=CC2=C(C=COC2=O)C(=C1)Br[4]
Purity Typically ≥95%[2][5]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its synthesis can be logically approached through established methods for constructing the 1H-isochromene core.[7][8] A highly plausible and efficient route involves the metal-catalyzed cyclization of a suitably substituted ortho-alkynylbenzaldehyde.

Proposed Synthetic Workflow: Gold-Catalyzed Cycloisomerization

This approach leverages the high efficiency and functional group tolerance of gold catalysis, which is well-suited for constructing the isochromene skeleton via a 6-endo-dig cyclization.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol and Rationale
  • Reactant Preparation : The synthesis would commence with 2-bromo-6-ethynylbenzaldehyde. This precursor contains all the necessary atoms and functional groups—the aldehyde, the alkyne, and the bromine substituent—correctly positioned for the key cyclization step.

  • Reaction Setup : The aldehyde precursor is dissolved in an anhydrous, non-protic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent side reactions and catalyst deactivation.

  • Catalyst Introduction : A gold catalyst, such as [AuCl₂(Pic)], is added (typically 1–5 mol%). Gold catalysts are particularly effective for this transformation because they are powerful π-acids, activating the alkyne toward nucleophilic attack without requiring harsh reaction conditions.[8]

  • Cyclization : The reaction mixture is stirred at room temperature. The gold catalyst coordinates to the alkyne, making it highly electrophilic. The carbonyl oxygen of the adjacent aldehyde group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion to form the six-membered heterocyclic ring.

  • Work-up and Purification : Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.

This self-validating protocol relies on a well-established catalytic cycle where the high chemoselectivity of the gold catalyst ensures the desired product is formed with minimal byproducts under mild conditions.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-isochromen-1-one (isocoumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including antioxidant and antiplatelet properties.[1][9]

Core Scaffold for Bioactive Agents

Derivatives of the isochromenone core have been investigated for a range of therapeutic applications. Studies on related 3-phenyl-1H-isochromen-1-ones have demonstrated potent antioxidant and antiplatelet activities, in some cases exceeding that of standards like ascorbic acid and aspirin.[1] This suggests that the 5-bromo derivative could serve as a valuable starting point or intermediate for the development of new therapeutic agents in these areas.

Synthetic Handle for Lead Optimization

The primary utility of this compound in drug development lies in the synthetic versatility of the bromine substituent. Brominated aromatic compounds are cornerstone intermediates in medicinal chemistry, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This allows for:

  • Structure-Activity Relationship (SAR) Studies : Rapid synthesis of a library of analogs by replacing the bromine with various functional groups to probe interactions with biological targets.

  • Improving Pharmacokinetic Properties : Modification at the 5-position can be used to fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility, metabolic stability, and permeability.[10][11]

The reactivity of the bromo group provides a direct and reliable path to novel chemical entities, making this compound a strategic asset in the early stages of drug discovery campaigns.

References

Whitepaper: Unveiling the Therapeutic Potential of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The isochromenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant pharmacological properties.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored derivative: 5-bromo-1H-isochromen-1-one. While direct biological data for this compound is sparse, this document synthesizes information from structurally related isochromenones, isochromans, and other brominated heterocyclic systems to build a predictive framework for its therapeutic potential.[2][3] We will delve into the probable anticancer, antimicrobial, and enzyme-inhibitory activities, grounded in structure-activity relationships (SAR). Furthermore, this guide presents detailed experimental protocols and workflows designed to systematically investigate these predictions, offering a roadmap for researchers and drug development professionals aiming to explore this promising chemical space.

The Isochromenone Core: A Foundation for Bioactivity

The 1H-isochromen-1-one (isocoumarin) skeleton is a recurring motif in compounds exhibiting a wide spectrum of biological effects.[4] Derivatives of this class have been reported to possess potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiplatelet properties.[1][3][4][5] The inherent reactivity of the lactone ring, coupled with the diverse substitution patterns possible on the aromatic ring, makes this scaffold a fertile ground for discovering novel therapeutic agents.

The Influence of Bromine Substitution

The introduction of a halogen, specifically a bromine atom, onto a bioactive scaffold can profoundly influence its pharmacological profile. Bromination can enhance potency and modulate properties such as lipophilicity and metabolic stability.[6] In many heterocyclic compounds, a bromine substituent has been linked to superior anticancer and antimicrobial efficacy.[7][8] The electron-withdrawing nature of the bromine at the 5-position of the isochromenone ring is hypothesized to increase the electrophilicity of the lactone carbonyl, potentially enhancing its reactivity with biological nucleophiles and contributing to its mechanism of action.

cluster_0 Structural Basis for Predicted Activity Core Isochromenone Scaffold Activity Potential Biological Activities Core->Activity General Bioactivity (Anticancer, Antimicrobial) Substituent 5-Bromo Group Substituent->Activity Potency Enhancement (Increased Lipophilicity & Reactivity)

Caption: Logical framework for predicting the bioactivity of this compound.

Predicted Biological Activity I: Anticancer Potential

Numerous isochromanone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1] The pro-apoptotic activity of other brominated heterocyclic compounds further supports the hypothesis that this compound could be a potent anticancer agent.[9][10]

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for anticancer activity is the induction of apoptosis. Brominated chalcone derivatives, for example, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the upregulation of death receptors.[7] this compound could potentially trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.

A This compound B Cellular Stress (e.g., ROS Generation) A->B C Mitochondrial Pathway Activation B->C D Caspase-9 Activation C->D E Caspase-3 Activation (Executioner Caspase) D->E F Apoptosis E->F

Caption: Predicted mechanism: intrinsic apoptosis pathway induced by the compound.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of this compound on human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Predicted Biological Activity II: Antimicrobial Effects

The isochromanone scaffold is present in many natural products with known antibacterial and antifungal properties.[1][11] The addition of bromine is anticipated to enhance this activity.[6][8]

Proposed Mechanism of Action: Thiol Oxidation

The antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) exerts its effect through the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and microbial growth.[12][13] It is plausible that this compound shares a similar mechanism, where the electrophilic nature of the molecule facilitates reaction with sulfhydryl groups on key bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control (e.g., Ciprofloxacin) and negative (no bacteria) control.

Step-by-Step Methodology:

  • Preparation: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial suspension and add 10 µL to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 1: Anticipated MIC Data Presentation
MicroorganismCompoundPredicted MIC Range (µg/mL)
S. aureus (Gram-positive)This compound4 - 64
E. coli (Gram-negative)This compound16 - 128
S. aureusCiprofloxacin (Control)≤ 1
E. coliCiprofloxacin (Control)≤ 0.5
Note: These are predictive values based on related structures; experimental validation is required.

Predicted Biological Activity III: Enzyme Inhibition

Structurally similar compounds, such as isoquinolinone derivatives, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in cancer therapy.[1] This suggests a potential role for this compound as an enzyme inhibitor.

Types of Enzyme Inhibition

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[14][15] A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, while a non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation.[16][17] Initial studies would be required to determine the specific mode of inhibition for this compound.

Experimental Protocol: Cell-Free PARP-1 Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

Objective: To quantify the PARP-1 inhibitory activity of this compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+ (co-substrate)

  • Activated DNA

  • Assay buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • PARP-1 inhibitor (e.g., Olaparib) as a positive control

  • 96-well plates

A 1. Coat Plate Coat 96-well plate with histones and add activated DNA. B 2. Add Reagents Add PARP-1 enzyme, biotin-NAD+, and test compound. A->B C 3. Incubation Incubate to allow PARP-1 to add poly(ADP-ribose) chains to histones. B->C D 4. Detection Add Streptavidin-HRP, then HRP substrate. C->D E 5. Measure Signal Read absorbance. Signal is inversely proportional to inhibition. D->E

Caption: Generalized workflow for a cell-free PARP-1 inhibition assay.[1]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones. Add activated DNA to the wells to stimulate PARP-1 activity.

  • Reaction Setup: Add the PARP-1 enzyme, varying concentrations of this compound (or control inhibitor), and biotinylated NAD+ to the wells.

  • Enzymatic Reaction: Incubate the plate to allow the PARP-ylation reaction to proceed.

  • Detection: Wash the plate and add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains attached to the histones.

  • Signal Generation: Add an HRP substrate (like TMB) to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance. A lower signal indicates a higher level of PARP-1 inhibition. Calculate the IC50 value for the compound.

Conclusion and Future Directions

The structural features of this compound, specifically its isochromenone core and bromine substituent, provide a strong rationale for investigating its potential as a therapeutic agent. The predicted anticancer, antimicrobial, and enzyme-inhibitory activities are promising avenues for exploration. The experimental protocols outlined in this guide offer a clear and systematic approach to validate these hypotheses. Future research should focus on the chemical synthesis and purification of this compound, followed by the execution of these in vitro assays. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy.

References

An In-depth Technical Guide to Isochromenone Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochromenone scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities.[1] Isolated from diverse sources such as fungi, plants, and myxobacteria, these compounds have attracted considerable attention in medicinal chemistry and drug discovery.[1][2] Their potent antifungal, antibacterial, anticancer, and anti-inflammatory properties make them promising lead structures for the development of novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of isochromenone derivatives, focusing on their synthesis, spectroscopic characterization, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to the Isochromenone Core

Isochromenones are bicyclic aromatic lactones, derivatives of 1H-isochromen-1-one or 3H-isochromen-1-one. The core structure consists of a benzene ring fused to a pyran-1-one or pyran-3-one ring, respectively. This structural framework serves as a versatile scaffold for chemical modifications, leading to a rich diversity of derivatives with a broad spectrum of biological activities.[3][5]

Natural Occurrence and Isolation

Isochromenone derivatives are predominantly found as secondary metabolites in various microorganisms and plants.[1] Fungi, in particular, are a prolific source of these compounds. For instance, Paraphoma radicina, a fungus isolated from a freshwater habitat, produces a variety of isochromenones.[6] Similarly, marine-derived fungi like Penicillium sp. have been shown to produce isobenzofuranone and isochromenone derivatives with interesting biological activities.[7] Myxobacteria are another significant source, producing complex isochromanones like the ajudazols, which exhibit potent antifungal and antibacterial properties.[2][8]

The general workflow for the isolation of isochromenone derivatives from natural sources is depicted in the following diagram:

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation raw_material Source Material (e.g., Fungal Culture) extraction Solvent Extraction (e.g., EtOAc, MeOH) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane/Water) crude_extract->partitioning fractions Polar & Non-polar Fractions partitioning->fractions column_chrom Column Chromatography (Silica, Sephadex) fractions->column_chrom hplc Preparative HPLC (RP-C18) column_chrom->hplc pure_compound Pure Isochromenone Derivative hplc->pure_compound nmr NMR (1H, 13C, COSY, HMBC) pure_compound->nmr ms Mass Spectrometry (HRMS) nmr->ms xray X-ray Crystallography (optional) ms->xray Anticancer_Mechanism GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Isochromenone Isochromenone Derivative Isochromenone->PI3K Inhibits

References

An In-depth Technical Guide to the Discovery and Natural Sources of Bromo-isochromenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Brominated Scaffolds in Natural Product Discovery

Within the vast and structurally diverse landscape of fungal secondary metabolites, the isochromenone core represents a privileged scaffold. These bicyclic lactones, derived from polyketide biosynthetic pathways, have consistently demonstrated a wide array of biological activities, drawing significant attention from the drug discovery and development sectors. A particularly intriguing and less explored subclass of these compounds are the bromo-isochromenones. The incorporation of a bromine atom onto the isochromenone framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electrophilicity, often leading to enhanced or novel biological activities. This guide provides a comprehensive technical overview of the discovery and natural sources of bromo-isochromenones, with a focus on the scientific methodologies and insights relevant to researchers in natural product chemistry and drug development. We will delve into the key discoveries, the primary fungal sources, the biosynthetic logic, and the experimental protocols for the isolation and characterization of these promising halogenated compounds.

Part 1: Discovery of Bromo-isochromenones - A Tale of Marine Fungal Exploration

The discovery of bromo-isochromenones is intrinsically linked to the exploration of marine-derived fungi. The unique saline and competitive environment of the ocean drives the evolution of novel biosynthetic pathways in marine microorganisms, leading to the production of structurally unique secondary metabolites, including a significant number of halogenated compounds.[1][2][3] While the isochromenone core itself is found in both terrestrial and marine fungi, the brominated variants are predominantly isolated from marine sources, where the concentration of bromide ions is significantly higher than in terrestrial environments.

A landmark discovery in this area is the isolation of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from the marine starfish-associated fungus Aspergillus sp. WXF1904.[2] This finding provides a concrete example of a naturally occurring bromo-isochromenone and highlights the potential of marine invertebrates as hosts for fungi with unique metabolic capabilities. The discovery was the result of a systematic investigation into the chemical diversity of fungi associated with marine life, a strategy that continues to yield novel natural products.

Another important fungal species in this context is Aspergillus ochraceus . This fungus, isolated from various marine and terrestrial sources, is a known producer of a diverse array of isocoumarins and other polyketides.[4][5][6] Notably, co-culturing A. ochraceus with other microorganisms or altering the culture medium composition, such as by adding sodium bromide, has been shown to induce the production of halogenated metabolites.[7] A review of metabolites from A. ochraceus has indicated the presence of brominated isocoumarins, underscoring the biosynthetic plasticity of this species and its potential as a source for these compounds.[4]

The discovery of these compounds is often facilitated by modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) based metabolomics. The characteristic isotopic pattern of bromine (a near 1:1 ratio of 79Br and 81Br isotopes) provides a distinct signature in the mass spectrum, allowing for the targeted identification and isolation of brominated compounds from complex fungal extracts.

Part 2: Natural Sources of Bromo-isochromenones - A Focus on Marine Fungi

The primary natural sources of bromo-isochromenones identified to date are marine-derived fungi, particularly from the genera Aspergillus and Penicillium .[1][2] These fungi are often found as endophytes or symbionts of marine organisms such as sponges, algae, and starfish.[2] The intimate association with their hosts is thought to play a role in the activation of otherwise silent biosynthetic gene clusters, leading to the production of a wider array of secondary metabolites.

The "One Strain, Many Compounds" (OSMAC) approach has been particularly effective in the discovery of bromo-isochromenones.[8] This strategy involves the systematic variation of culture parameters, such as media composition, temperature, pH, and aeration, to elicit the production of different secondary metabolites from a single fungal strain. The addition of sodium bromide (NaBr) to the culture medium is a key OSMAC strategy for inducing the production of brominated compounds. This provides the necessary bromide ions for halogenase enzymes to incorporate into the polyketide backbone during biosynthesis.

Table 1: Selected Examples of Bromo-isochromenones and Related Compounds from Fungi
Compound NameFungal SourceNatural Habitat of FungusKey Biological ActivityReference
5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarinAspergillus sp. WXF1904Associated with a marine starfishNot yet reported[2]
Brominated IsocoumarinsAspergillus ochraceusMarine red alga Chondria crassicualisAntioxidant[1][4]
5-bromoisorotiorinPenicillium sclerotiorum E23Y-1AMarine spongeAntibacterial[8]
Penicilazaphilone Ha (brominated azaphilone)Penicillium sclerotiorum E23Y-1AMarine spongeAntibacterial[8]

Part 3: Biosynthesis and Experimental Workflows

Proposed Biosynthetic Pathway

The biosynthesis of the isochromenone core is believed to proceed via a polyketide synthase (PKS) pathway. A linear polyketide chain is assembled from acetate and malonate units, which then undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic lactone structure.

The bromination step is thought to be catalyzed by a flavin-dependent halogenase enzyme.[9] These enzymes utilize flavin adenine dinucleotide (FAD), molecular oxygen, and a halide ion (in this case, bromide) to generate a reactive hypobromous acid intermediate, which then electrophilically brominates an electron-rich position on the aromatic ring of the isochromenone precursor.

Biosynthesis of Bromo-isochromenone cluster_0 Polyketide Synthesis cluster_1 Cyclization & Aromatization cluster_2 Bromination Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclase Cyclase/Aromatase Polyketide->Cyclase Isochromenone_Core Isochromenone Core Cyclase->Isochromenone_Core Halogenase Flavin-dependent Halogenase Isochromenone_Core->Halogenase Bromo_Isochromenone Bromo-isochromenone Halogenase->Bromo_Isochromenone Br_ion Br- Br_ion->Halogenase O2 O2 O2->Halogenase FADH2 FADH2 FADH2->Halogenase

Caption: Proposed biosynthetic pathway for bromo-isochromenones.

Experimental Workflow for Discovery and Isolation

The discovery and characterization of novel bromo-isochromenones from fungal sources typically follow a multi-step workflow.

Experimental Workflow Fungal_Isolation 1. Fungal Isolation (from marine source) Cultivation 2. Cultivation (OSMAC) (e.g., with NaBr) Fungal_Isolation->Cultivation Extraction 3. Extraction (e.g., with Ethyl Acetate) Cultivation->Extraction Metabolomic_Profiling 4. Metabolomic Profiling (LC-MS with isotopic pattern analysis) Extraction->Metabolomic_Profiling Isolation_Purification 5. Isolation & Purification (Chromatography: VLC, HPLC) Metabolomic_Profiling->Isolation_Purification Targeted isolation of brominated compounds Structure_Elucidation 6. Structure Elucidation (NMR, MS, X-ray crystallography) Isolation_Purification->Structure_Elucidation Bioactivity_Screening 7. Bioactivity Screening Structure_Elucidation->Bioactivity_Screening

Caption: General experimental workflow for the discovery of bromo-isochromenones.

Part 4: Detailed Experimental Protocols

Fungal Culture and Induction of Brominated Metabolites
  • Fungal Strain: Isolate a fungal strain, such as Aspergillus sp. or Penicillium sp., from a marine source (e.g., sponge tissue, sediment) on a suitable agar medium (e.g., Potato Dextrose Agar with seawater).

  • Liquid Culture: Inoculate a seed culture of the fungus into a liquid medium (e.g., Potato Dextrose Broth prepared with artificial seawater).

  • Induction: To induce the production of brominated compounds, supplement the culture medium with sterile sodium bromide (NaBr) to a final concentration of 1-3% (w/v).

  • Incubation: Incubate the culture at an appropriate temperature (typically 25-28°C) with shaking for a period of 14-21 days.

Extraction and Isolation
  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture broth with an equal volume of ethyl acetate three times. Extract the mycelium with ethyl acetate, possibly with the aid of sonication.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate to methanol) to obtain several fractions.

  • Purification: Analyze the fractions by LC-MS to identify those containing brominated compounds. Purify the target compounds from the active fractions using repeated preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

Structure Elucidation
  • Mass Spectrometry: Obtain high-resolution mass spectra (HR-MS) to determine the molecular formula of the purified compound. The characteristic isotopic pattern for bromine will be evident.

  • NMR Spectroscopy: Acquire a comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectra to elucidate the chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.

Conclusion and Future Outlook

The discovery of bromo-isochromenones from marine-derived fungi is a rapidly evolving field with significant potential for drug discovery. The unique chemical space occupied by these halogenated natural products, combined with their diverse biological activities, makes them attractive targets for further investigation. Future research will likely focus on the exploration of novel marine habitats for new fungal strains, the application of advanced genomic and metabolomic techniques to accelerate the discovery process, and the elucidation of the enzymatic machinery responsible for bromination. A deeper understanding of the biosynthesis of bromo-isochromenones will not only provide insights into the chemical ecology of marine fungi but also open up avenues for the biosynthetic engineering of novel, medicinally relevant compounds.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-bromo-1H-isochromen-1-one as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isochromenone Scaffold

The isochromenone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 5-bromo-1H-isochromen-1-one is an intriguing member of this class. While specific mechanism of action studies on this particular molecule are not extensively published, its structural features suggest a compelling hypothesis: it functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.

PARP inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1 or BRCA2 mutations.[1][2] The PARP family of enzymes, especially PARP1 and PARP2, are critical players in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP, these SSBs go unrepaired and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[5][6][7]

This guide provides a comprehensive, field-proven framework for rigorously testing the hypothesis that this compound acts as a PARP inhibitor. We will detail the causality behind each experimental choice, moving from direct biochemical validation to cellular target engagement and downstream functional consequences.

Part 1: Biochemical Characterization of Direct Enzyme Inhibition

The foundational step in mechanism of action studies is to determine if the compound directly interacts with and inhibits its putative target. An in vitro enzymatic assay is the most direct method to quantify the inhibitory potential of this compound against PARP1 and PARP2.

Rationale for Experimental Choice

An in vitro enzymatic assay provides a clean, cell-free system to measure the direct effect of a compound on enzyme activity. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency. By testing against both PARP1 and PARP2, we can also assess selectivity, which can have implications for the therapeutic window and potential off-target effects.[8] A common and reliable method is a colorimetric or fluorometric assay that measures the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[9][10]

Hypothetical Quantitative Data Summary

The results of such an assay can be summarized to compare the potency and selectivity of the compound against known inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound5.245.8~8.8-fold
Olaparib (Control)1.91.5~0.8-fold
Talazoparib (Control)0.92.1~2.3-fold
Experimental Protocol: In Vitro PARP1/2 Enzymatic Assay

This protocol is adapted from commercially available fluorometric assay kits.[11]

  • Reagent Preparation :

    • Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute human recombinant PARP1 and PARP2 enzymes in assay buffer to a working concentration (e.g., 20 ng/µL).

    • Prepare a solution of activated DNA (e.g., 50 ng/µL) in assay buffer. This is necessary to activate the PARP enzyme.

    • Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM) in assay buffer.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility.[11] A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup (96-well or 384-well plate format) :

    • To each well, add 5 µL of the compound serial dilutions or vehicle control (assay buffer with DMSO).

    • Add 10 µL of a pre-mixed PARP enzyme/activated DNA solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation :

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection :

    • Stop the reaction and develop the signal according to the specific kit's instructions. This typically involves adding a developer reagent that reacts with the remaining NAD+ to produce a fluorescent product.[10][11]

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Confirmation of Cellular Target Engagement

Demonstrating that a compound inhibits an enzyme in a test tube is the first step. The critical next step is to confirm that the compound can enter a cell and physically bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12][13]

Rationale for Experimental Choice

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[14] By heating intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct and compelling evidence of target engagement.[12][15] This label-free method is invaluable as it requires no modification to the compound or the protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HeLa, MCF-7) B 2. Treat with Compound (this compound or Vehicle) A->B C 3. Harvest & Aliquot Cells B->C Incubate D 4. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) C->D E 5. Cell Lysis & Centrifugation (Separate Soluble/Insoluble Fractions) D->E Cool F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot for PARP1 F->G H 8. Quantify & Plot (Determine Melting Curve Shift) G->H I Increased Tm of PARP1 H->I Result: Evidence of Target Engagement DDR_Pathway cluster_inhibition Drug Action cluster_dna_damage DNA Damage Cascade cluster_response Cellular Response A This compound B PARP1/2 Enzyme A->B Inhibits C Single-Strand Breaks (SSBs) Unrepaired B->C Repair Blocked D Replication Fork Collapse C->D E Double-Strand Breaks (DSBs) Accumulate D->E F DDR Activation (ATM/ATR Kinases) E->F G Increased γH2AX (DSB Marker) F->G H Cell Cycle Arrest / Apoptosis F->H I Cleaved PARP (Apoptosis Marker) H->I

References

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-bromo-1H-isochromen-1-one, a member of the isocoumarin family of heterocyclic compounds. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper establishes a robust protocol based on analogous studies of related isochromenones, coumarins, and bromo-substituted aromatic systems.[1][2][3][4][5] By leveraging Density Functional Theory (DFT), this guide outlines a systematic approach to elucidate the structural, spectroscopic, and electronic properties of this compound. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals seeking to predict molecular behavior, interpret experimental data, and explore the potential of this and similar compounds in various scientific applications.

Introduction: The Scientific Rationale

This compound belongs to the isocoumarin class of bicyclic lactones. Isocoumarins and their derivatives are prevalent in natural products and have garnered significant interest due to their diverse biological activities, including antioxidant and antiplatelet properties.[6][7] The introduction of a bromine atom at the C5 position is expected to modulate the molecule's electronic distribution, lipophilicity, and reactivity, making it an intriguing target for both synthetic and computational exploration.

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful, non-invasive lens to inspect molecules at the atomic level.[8] It allows for the prediction of properties that are often difficult or costly to measure experimentally. This guide focuses on the application of Density Functional Theory (DFT), a widely accepted and computationally efficient method that provides a favorable balance between accuracy and resource requirements for systems of this size.[8][9]

The primary objective of this document is to present a self-validating workflow for characterizing this compound. We will detail the theoretical underpinnings of the chosen computational methods, provide a step-by-step protocol for their implementation, and explain how to interpret the resulting data to gain actionable insights into the molecule's stability, reactivity, and spectroscopic signatures.

Foundational Computational Methodology

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For organic molecules containing elements like bromine, the combination of a hybrid DFT functional and a sufficiently flexible basis set is crucial for accurate predictions.

The Level of Theory: B3LYP/6-311++G(d,p)

Our recommended level of theory is B3LYP/6-311++G(d,p) . This choice is deliberate and based on extensive precedent in the literature for similar molecular systems.[1][5][10]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic molecules.[10]

  • 6-311++G(d,p): This is a Pople-style basis set.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron densities, which is critical for accurately modeling chemical bonds.

This combination has been demonstrated to yield results that correlate well with experimental data for related compounds.[5]

Software and General Procedure

Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The general workflow, which forms the structure of this guide, is depicted below.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Spectroscopic Prediction (IR, NMR) C->D Verified Structure E 5. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->E Verified Structure F 6. Data Interpretation & Reporting D->F E->F

Caption: A typical workflow for the computational analysis of a molecule.

Step-by-Step Computational Protocols

This section provides detailed methodologies for each stage of the computational analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface.

Objective: To obtain the equilibrium geometry of this compound and verify that it is a true energy minimum.

Methodology:

  • Structure Input: Construct the 2D structure of this compound (CAS: 245677-36-5) in the graphical interface of the chosen software. The SMILES string for this molecule is C1=CC=C2C(=C1)C(=O)OC=C2Br.

  • Calculation Setup:

    • Job Type: Optimization + Frequencies.

    • Method: DFT, Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0 (neutral molecule).

    • Multiplicity: 1 (singlet state).

  • Execution: Submit the calculation.

  • Validation (Trustworthiness): Upon completion, inspect the output file. The optimization has successfully converged to a minimum energy structure if two conditions are met:

    • The forces on the atoms are close to zero.

    • The frequency calculation yields zero imaginary frequencies. A single imaginary frequency would indicate a transition state, not a stable molecule.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Caption: Molecular structure of this compound with atom numbering.

Protocol 2: Spectroscopic Characterization

Computational spectroscopy is invaluable for predicting the spectral features of a new or uncharacterized molecule, aiding in its experimental identification.

Objective: To predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Methodology:

  • IR Spectrum: The vibrational frequencies are calculated during the frequency analysis (Protocol 3.1). The output will list the frequencies (in cm⁻¹) and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.

  • NMR Spectrum:

    • Job Type: NMR.

    • Method: GIAO (Gauge-Independent Atomic Orbital) is the standard method.

    • Functional/Basis Set: B3LYP/6-311++G(d,p).

    • Input Geometry: Use the optimized structure from Protocol 3.1.

    • Reference: Calculate the isotropic shielding values for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.

Data Presentation:

ParameterPredicted Value
Key IR Frequencies (cm⁻¹)
C=O (Lactone) StretchValue
C-O-C StretchValue
C-Br StretchValue
Aromatic C=C StretchValue
¹H NMR Chemical Shifts (ppm)
H3Value
H4Value
H6Value
H7Value
H8Value
¹³C NMR Chemical Shifts (ppm)
C1 (C=O)Value
C5 (C-Br)Value
... (other carbons)Value
Note: Values are placeholders to be filled by actual calculation results.
Protocol 3: Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior. This involves analyzing its frontier molecular orbitals and electrostatic potential.

Objective: To determine the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Methodology:

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output file.

    • HOMO-LUMO Gap (ΔE): Calculated as E_LUMO - E_HOMO. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4]

    • Visualize the 3D plots of the HOMO and LUMO. The HOMO region indicates the likely site of electron donation (nucleophilic attack), while the LUMO region indicates the likely site of electron acceptance (electrophilic attack).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Job Type: Generate a cube file of the electrostatic potential mapped onto the electron density surface.

    • Interpretation: The MEP map uses a color scale to represent electrostatic potential.

      • Red/Orange/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

      • Blue/Green: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

G cluster_0 FMO Energy Diagram LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator) axis Energy axis->LUMO axis->HOMO

Caption: Conceptual diagram of a Frontier Molecular Orbital (FMO) energy gap.

  • Natural Bond Orbital (NBO) Analysis:

    • Job Type: NBO analysis.

    • Interpretation: NBO analysis provides insights into charge distribution (Mulliken or NBO charges), hybridization, and intramolecular charge transfer interactions.[11] It quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as lone pair delocalization into antibonding orbitals, which contribute to the molecule's overall stability.

Conclusion and Outlook

This guide has outlined a comprehensive and robust computational strategy for the in-depth characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, spectroscopic prediction, and electronic structure analysis, researchers can generate a wealth of predictive data. This information is critical for understanding the molecule's intrinsic properties, guiding synthetic efforts, interpreting experimental results, and assessing its potential for applications in medicinal chemistry and materials science. The principles and workflows described herein are broadly applicable to the study of other substituted isochromenones and related heterocyclic systems, providing a solid foundation for future computational investigations in this chemical space.

References

physical and chemical properties of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1H-isochromen-1-one for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. The structure of this document is designed to provide a logical and in-depth exploration of the compound, moving from fundamental properties to practical applications and safety considerations.

Introduction and Molecular Overview

This compound belongs to the isocoumarin class of compounds, which are isomers of coumarins. The core structure is a 1H-isochromen-1-one, also known as isocoumarin or 1H-2-benzopyran-1-one. This bicyclic scaffold, consisting of a fused benzene and pyran-1-one ring, is a prevalent motif in numerous natural products and biologically active molecules.[1] The strategic placement of a bromine atom at the C5 position significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

The bromine atom, being an ortho-para directing deactivator, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. More importantly, it serves as a synthetic handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a cornerstone of modern medicinal chemistry for generating molecular diversity and optimizing lead compounds.[]

Table 1: Core Identification and Physicochemical Properties

PropertyDataSource(s)
IUPAC Name This compoundN/A
Synonyms 5-bromoisocoumarin[3]
CAS Number 245677-36-5[3][4][5][6]
Molecular Formula C₉H₅BrO₂[3][4][7]
Molecular Weight 225.04 g/mol [4][5][7]
Appearance Not specified (likely a solid at room temp.)N/A
Melting Point Not publicly available. Experimental determination required.N/A
Boiling Point Not publicly available. Experimental determination required.N/A
Solubility Not publicly available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.N/A

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, its synthesis can be approached through established methods for constructing the isocoumarin core, followed by or preceded by bromination.

General Synthetic Strategies for the Isochromenone Core

The construction of the isochromenone skeleton is a well-explored area of organic synthesis. Key strategies often involve the cyclization of ortho-substituted benzoic acids or benzaldehydes.

  • Gold-Catalyzed Cycloisomerization: A versatile and efficient method involves the gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes.[8] This approach offers mild reaction conditions and accommodates a variety of functional groups, including halogens, making it a plausible route for synthesizing halogenated derivatives like the target compound.[8]

  • Silver-Catalyzed One-Pot Synthesis: Another effective method combines Brønsted acid and silver catalysis to synthesize 1-substituted 1H-isochromenes from 2-alkynyl-benzaldehydes and ketones.[9]

  • Metal-Free Wittig Reaction Approach: A novel, metal-free synthesis of 3-substituted isocoumarins has been developed using a sequential O-acylation/intramolecular Wittig reaction of (2-carboxybenzyl)triphenylphosphonium bromide with various acid chlorides.[10] This method provides an alternative pathway that avoids transition metal catalysts.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted isochromenone, adaptable for the 5-bromo derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Ortho-alkynyl Benzaldehyde Derivative C Cycloisomerization Reaction A->C Substrate B Catalyst System (e.g., Au or Ag based) B->C Catalysis D Work-up & Column Chromatography C->D Crude Product E Substituted 1H-Isochromen-1-one D->E Purified Product

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5-Bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Diversity with a Privileged Scaffold

The isocoumarin (1H-isochromen-1-one) framework is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2] These compounds exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[3] The inherent value of the isocoumarin scaffold has driven significant efforts in synthetic chemistry to develop methods for its construction and functionalization.[4][5]

Within this class of compounds, 5-bromo-1H-isochromen-1-one emerges as a particularly versatile and powerful building block. The strategic placement of the bromine atom on the aromatic ring provides a reactive handle for a suite of modern cross-coupling reactions. This allows for the direct and efficient introduction of carbon and nitrogen substituents, paving the way for the rapid generation of diverse molecular libraries essential for drug discovery and materials science. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights.

The Strategic Importance of the 5-Bromo Substituent

The utility of this compound hinges on the reactivity of its C(sp²)-Br bond. This aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the lactone carbonyl group can influence the reactivity of the aryl bromide, while the overall planarity of the bicyclic system provides a rigid scaffold for predictable derivatization. This unique combination of features makes it a preferred starting material for accessing novel 5-substituted isocoumarin derivatives.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The most powerful applications of this compound involve palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds at the 5-position. These methods are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Arylated Isocoumarins

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds.[6] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, offering a robust pathway to 5-aryl-1H-isochromen-1-ones.

Causality of Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or utilized directly as a complex like Pd(PPh₃)₄.[7]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand (e.g., PPh₃, or more specialized Buchwald ligands like SPhos) can significantly impact reaction efficiency, especially with challenging substrates.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center.[7][8]

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and assist in the catalytic cycle.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (5-Bromo-1H- isochromen-1-one) PdII_Complex Ar-Pd(II)L₂-Br (Isocoumarin) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate Ar-Pd(II)L₂-R Transmetalation->PdII_Intermediate Boronic R-B(OR)₂ (Boronic Acid) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (5-Aryl Isocoumarin) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[9][10] This reaction is exceptionally valuable for synthesizing 5-alkynyl isocoumarins, which are versatile intermediates for further transformations, including click chemistry, cyclization reactions, and the synthesis of complex natural products.[11][12]

Causality of Experimental Design:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium(0) complex drives the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[10][13]

  • Copper's Role: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium(II) complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[9]

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regenerated Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Cu(I) salt, Base Cu_Acetylide->Transmetalation Base Base (Amine) Base->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[14][15] Applying this reaction to this compound provides direct access to 5-amino-1H-isochromen-1-ones, introducing a key pharmacophore into the isocoumarin scaffold.

Causality of Experimental Design:

  • Bulky Ligands: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[16] These ligands are critical for promoting the challenging reductive elimination step that forms the C-N bond and for preventing undesirable side reactions like beta-hydride elimination.[14][16]

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the amide nucleophile that participates in the catalytic cycle.[17][18]

  • Inert Atmosphere: The palladium(0) catalyst and the electron-rich ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L-Br OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amido [Ar-Pd(II)L(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amido Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation PdII_Amido->Deprotonation PdII_Amido_Neutral Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido_Neutral RedElim Reductive Elimination PdII_Amido_Neutral->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Data Summary: Representative Reaction Conditions

The following tables provide generalized conditions adapted from standard protocols for aryl bromides. Optimization for this compound is recommended.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition Purpose
Aryl Halide This compound (1.0 equiv) Electrophile
Boronic Acid Arylboronic Acid (1.2–1.5 equiv) Nucleophile Source
Catalyst Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (2–5 mol%) C-C Bond Formation
Base K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv) Boronate Activation
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) Reagent Solubilization
Temperature 80–100 °C Increase Reaction Rate

| Atmosphere | Inert (N₂ or Ar) | Prevent Catalyst Oxidation |

Table 2: Sonogashira Coupling Conditions

Parameter Condition Purpose
Aryl Halide This compound (1.0 equiv) Electrophile
Alkyne Terminal Alkyne (1.1–1.5 equiv) Nucleophile Source
Pd Catalyst PdCl₂(PPh₃)₂ (2–5 mol%) C-C Bond Formation
Cu Co-catalyst CuI (1–5 mol%) Acetylide Formation
Base Et₃N or DIPA (2.0–5.0 equiv, can be solvent) Deprotonation
Solvent THF or DMF Reagent Solubilization
Temperature 25–60 °C Increase Reaction Rate

| Atmosphere | Inert (N₂ or Ar) | Prevent Catalyst Degradation |

Table 3: Buchwald-Hartwig Amination Conditions

Parameter Condition Purpose
Aryl Halide This compound (1.0 equiv) Electrophile
Amine Primary or Secondary Amine (1.1–1.3 equiv) Nucleophile
Catalyst Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2-4 mol%) C-N Bond Formation
Ligand XPhos, SPhos, or RuPhos (2–8 mol%) Catalyst Stabilization
Base NaOtBu or K₃PO₄ (1.5–2.5 equiv) Amine Deprotonation
Solvent Toluene or 1,4-Dioxane (anhydrous) Reagent Solubilization
Temperature 80–110 °C Increase Reaction Rate

| Atmosphere | Inert (N₂ or Ar) | Prevent Catalyst Oxidation |

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Anhydrous solvents and inert atmosphere techniques are required for the Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-1H-isochromen-1-one.[19][20]

Protocol 4.2: General Procedure for Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide co-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., diisopropylamine, 3.0 equiv) via syringe. Finally, add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 3–12 hours, or with gentle heating (e.g., 50 °C) if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask or vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.1 equiv) via syringe.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture in an oil bath to the required temperature (e.g., 100 °C) for 6–24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite®.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in modern synthetic design. Its ability to undergo a variety of robust and high-yielding cross-coupling reactions makes it an invaluable precursor for the synthesis of diverse isocoumarin libraries. The protocols outlined herein provide a foundation for researchers to explore the vast chemical space accessible from this versatile building block. Future work will undoubtedly expand its utility in the synthesis of complex natural products, novel pharmaceuticals, and advanced functional materials.[21][22][23]

References

The Versatile Virtuoso: 5-Bromo-1H-isochromen-1-one as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and advanced materials, owing to their unique electronic properties and ability to engage in specific biological interactions. Among the myriad of synthons available to the discerning chemist, 5-bromo-1H-isochromen-1-one has emerged as a particularly valuable and versatile building block. Its isocoumarin core is a privileged scaffold found in numerous bioactive natural products, while the strategically positioned bromine atom at the C5 position serves as a linchpin for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, complete with detailed protocols and mechanistic insights.

Core Attributes of this compound

The utility of this compound stems from two key features: the inherent reactivity of the isocoumarin ring system and the synthetic handle provided by the C-Br bond. The lactone functionality can undergo various transformations, including ring-opening reactions to afford substituted benzoic acid derivatives. However, it is the bromine atom that unlocks the full potential of this scaffold, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. This compound is typically prepared from its precursor, 5-bromo-2-methylbenzoic acid.

Protocol 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

The bromination of 2-methylbenzoic acid is a key step. The choice of brominating agent and reaction conditions is crucial to favor the formation of the desired 5-bromo isomer over other regioisomers.

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ice water

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer, dissolve 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid.[1]

  • Cool the mixture in an ice bath.

  • Slowly add bromine (1.5 eq) dropwise or 1,3-dibromo-5,5-dimethylhydantoin (1.1 eq) portion-wise while maintaining the temperature below 10 °C.[1]

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or LC-MS.[1]

  • Carefully pour the reaction mixture onto ice water to precipitate the crude product.[1]

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain purified 5-bromo-2-methylbenzoic acid.[1]

Protocol 2: Cyclization to this compound

The subsequent cyclization to the isochromenone can be achieved through various methods, often involving the formation of a 2-acylbenzoic acid intermediate followed by lactonization. A common approach involves the formylation of the methyl group followed by cyclization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination C Intermediate (e.g., 2-formyl-5-bromobenzoic acid) B->C Oxidation/Functionalization D This compound C->D Cyclization

Caption: Synthetic pathway to this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The bromine atom at the C5 position is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. Coupling this compound with various boronic acids or esters provides access to a vast library of 5-aryl-1H-isochromen-1-ones.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of catalyst and ligand can significantly influence the reaction efficiency, with bulky, electron-rich phosphine ligands often enhancing the rates of oxidative addition and reductive elimination.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is essential to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling Start This compound Catalyst Pd Catalyst, Base Start->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 5-Aryl-1H-isochromen-1-one Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromo-substituted heterocycles and may require optimization for specific substrates.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • PdCl₂(dppf) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield RangeReference
PdCl₂(dppf)K₂CO₃DME80Good to Excellent[3]
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O100Good to Excellent[4]
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O90High[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 5-alkynyl-1H-isochromen-1-ones. These products are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the alkyne and act as a solvent.

  • Solvent: Anhydrous and deoxygenated solvents like THF or DMF are crucial to prevent side reactions and catalyst deactivation.

Sonogashira_Coupling cluster_sonogashira Sonogashira Coupling Start This compound Catalyst Pd/Cu Catalyst, Base Start->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Product 5-Alkynyl-1H-isochromen-1-one Catalyst->Product Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Amination Start This compound Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Amine R¹R²NH Amine->Catalyst Product 5-Amino-1H-isochromen-1-one Catalyst->Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1H-Isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its widespread adoption in both academic and industrial settings, particularly in drug discovery and materials science, is attributable to its mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4][5][6]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 5-bromo-1H-isochromen-1-one. The resulting 5-aryl-1H-isochromen-1-one scaffold is a valuable pharmacophore, and this protocol offers a robust pathway for generating diverse molecular libraries for structure-activity relationship (SAR) studies in drug development programs.

Reaction Principle: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst.[4][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step oxidizes the palladium center from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[4][8] This is often the rate-determining step of the reaction.[4]

  • Transmetalation : This crucial step requires the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species.[9][10][11] This boronate then transfers its organic moiety (the aryl group) to the Pd(II) complex, displacing the bromide ligand.[3][4][8] The choice of base is critical as it directly influences the rate and success of this ligand exchange.[10]

  • Reductive Elimination : In the final step, the two organic ligands (the isochromenone and the newly transferred aryl group) on the palladium center couple, forming the desired C-C bond of the 5-aryl-1H-isochromen-1-one product. This step regenerates the active Pd(0) catalyst, which is then free to re-enter the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Dimer Ar-Pd(II)L₂-Ar' Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Product 5-Aryl-1H-isochromen-1-one (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization of reagents, catalyst, ligand, base, and temperature may be required for specific substrates to achieve maximum yield.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up

  • Ethyl acetate, brine, anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble glassware under inert atmosphere (Ar/N₂) start->setup charge_solids Charge flask with this compound, arylboronic acid, base, and Pd catalyst/ligand setup->charge_solids add_solvent Add degassed solvent(s) via syringe charge_solids->add_solvent react Heat reaction mixture (e.g., 80-110 °C) with stirring add_solvent->react monitor Monitor progress by TLC or LC-MS react->monitor workup Cool, dilute with water, and extract with organic solvent (e.g., Ethyl Acetate) monitor->workup Upon completion purify Wash organic layer, dry, concentrate, and purify by column chromatography workup->purify product Obtain pure 5-Aryl-1H-isochromen-1-one purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction : Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly 80–110 °C) for 2–24 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be filtered through a pad of Celite, washing with the reaction solvent or ethyl acetate.[8] Dilute the filtrate with water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[8][12]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1H-isochromen-1-one product.

Parameter Optimization

The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a starting point for reaction optimization.

ParameterExamplesRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile Pd(0) source that can often be used without an additional ligand. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require an external ligand to form the active catalytic species.[5]
Ligand PPh₃, PCy₃, SPhos, XPhos, RuPhosThe ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich, bulky phosphine ligands like SPhos and XPhos are highly effective for coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides.[13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, KOt-BuThe base is essential for activating the boronic acid.[10] K₂CO₃ is a common and cost-effective choice.[15] Cs₂CO₃ is more soluble and can be more effective for difficult couplings. K₃PO₄ is a stronger base often used with hindered substrates. For base-sensitive functional groups, weaker bases like KF may be employed.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is most common. The water is crucial for dissolving the inorganic base. Dioxane and Toluene are frequently used. DMF can be effective but may require higher purification effort.
Temperature Room Temperature to 120 °CWhile some highly active catalyst systems can operate at room temperature, most couplings with aryl bromides require heating, typically between 80-110 °C, to achieve a reasonable reaction rate.[8][16]

Safety Precautions

  • Reagents : Handle all chemicals in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care. Organic solvents are flammable.

  • Inert Atmosphere : Ensure the reaction is performed under an inert atmosphere to prevent the degradation of the catalyst, which can be sensitive to oxygen.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pressure : When heating a sealed reaction vessel, never fill it more than two-thirds full and always use a blast shield.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-1H-isochromen-1-ones from this compound. The protocol detailed herein provides a robust starting point for researchers. By systematically optimizing the choice of catalyst, ligand, base, and solvent, this methodology can be adapted to a wide range of arylboronic acids, enabling the efficient generation of diverse chemical libraries for applications in drug discovery and materials science.

References

The Versatile Scaffold: 5-Bromo-1H-isochromen-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and biological relevance is paramount. Among these, the isochromen-1-one (isocoumarin) core has garnered significant attention due to its presence in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This application note delves into the specific utility of a key derivative, 5-bromo-1H-isochromen-1-one , as a strategic starting material and intermediate in the synthesis of medicinally relevant compounds.

The introduction of a bromine atom at the 5-position of the isochromen-1-one scaffold provides a crucial handle for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This functionalization allows for the strategic elaboration of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While direct biological applications of this compound itself are not extensively documented, its true value in medicinal chemistry lies in its role as a versatile building block for creating more complex and potent therapeutic agents.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, with a particular focus on its emerging role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Core Application: A Gateway to Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[1] In cancer therapy, PARP inhibitors have shown remarkable efficacy, especially in tumors with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1/2 mutations.[2] This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in HR-deficient cancer cells leads to catastrophic DNA damage and subsequent cell death.[2]

The chemical architecture of many potent PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The isochromen-1-one scaffold, being a bioisostere of the phthalazinone core found in several approved PARP inhibitors like Olaparib, presents an attractive starting point for the design of novel inhibitors. The strategic placement of a bromine atom, as in this compound, opens up avenues for the introduction of various substituents to probe the adenosine-binding pocket of the PARP enzyme, a key strategy for enhancing potency and selectivity.[1]

Below, we outline a generalized synthetic workflow and a detailed protocol for the utilization of this compound in the synthesis of a novel class of PARP inhibitors.

Visualizing the Synthetic Strategy: From Brominated Intermediate to Bioactive Compound

The following diagram illustrates a conceptual workflow for the synthesis of potential PARP inhibitors starting from this compound. This strategy leverages the reactivity of the bromine atom for diversification through a Suzuki-Miyaura cross-coupling reaction.

G A This compound (Starting Material) B Suzuki-Miyaura Cross-Coupling (Key Transformation) A->B Arylboronic Acid, Pd Catalyst C 5-Aryl-1H-isochromen-1-one (Diversified Intermediate) B->C D Reaction with Hydrazine (Heterocycle Formation) C->D E Phthalazinone-like Core (PARP Inhibitor Scaffold) D->E F Further Functionalization (Side Chain Introduction) E->F Introduction of solubilizing or targeting moieties G Final PARP Inhibitor Candidate F->G

Caption: Synthetic workflow for PARP inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a representative guide for the synthesis of a diversified intermediate from this compound, which can then be further elaborated to generate a library of potential PARP inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the isochromen-1-one core. The choice of the arylboronic acid is critical for exploring the structure-activity relationship of the final compounds.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for the diversification of heterocyclic scaffolds in medicinal chemistry. The use of a palladium catalyst with appropriate ligands is crucial for achieving high yields and minimizing side reactions.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and deionized water (1 mL). To this suspension, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-isochromen-1-one.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-1H-isochromen-1-one85
24-Fluorophenylboronic acid5-(4-Fluorophenyl)-1H-isochromen-1-one82
33-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-1H-isochromen-1-one78
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-1H-isochromen-1-one75

Yields are representative and may vary depending on reaction scale and purification.

Protocol 2: Conversion to Phthalazinone-like Scaffold

This protocol describes the conversion of the 5-aryl-1H-isochromen-1-one intermediate into the corresponding phthalazinone-like core, a key step in mimicking the structure of known PARP inhibitors.

Rationale: The reaction of the lactone (isochromen-1-one) with hydrazine hydrate results in ring-opening followed by cyclization to form the more stable pyridazinone ring system, which is isosteric to the phthalazinone core of many PARP inhibitors.

Materials:

  • 5-Aryl-1H-isochromen-1-one (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aryl-1H-isochromen-1-one (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 mmol, 5.0 equiv) and a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography to yield the desired phthalazinone-like scaffold.

Visualizing the Mechanism: Ring Transformation

The following diagram illustrates the key transformation from the isochromen-1-one to the phthalazinone-like core.

G cluster_0 Reaction Pathway A 5-Aryl-1H-isochromen-1-one B Nucleophilic Attack by Hydrazine A->B C Ring-Opened Intermediate B->C D Intramolecular Cyclization (Dehydration) C->D E Phthalazinone-like Scaffold D->E

Caption: Conversion to the PARP inhibitor core.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The success of each step can be readily validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product at each stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the final compounds.

By employing these analytical methods at each step, researchers can ensure the integrity of their synthetic pathway and the identity of their target molecules, thereby building confidence in the subsequent biological evaluation.

Future Perspectives and Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic utility in the synthesis of novel PARP inhibitors highlights its potential for the development of next-generation cancer therapeutics. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the chemical space around the isochromen-1-one scaffold and to design and synthesize new bioactive molecules. Further exploration of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) at the 5-position, as well as modifications at other positions of the isochromen-1-one ring, will undoubtedly lead to the discovery of new compounds with diverse pharmacological activities.

References

Investigational Application Notes: A Framework for Evaluating 5-bromo-1H-isochromen-1-one as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive investigational framework and hypothetical protocols for the evaluation of 5-bromo-1H-isochromen-1-one as a potential fluorescent probe. To date, the fluorescent properties and cellular imaging applications of this specific compound have not been extensively characterized in peer-reviewed literature. The methodologies described herein are based on established principles of fluorescent probe development and cellular imaging and should be adapted and validated accordingly.

Introduction: The Pursuit of Novel Fluorophores

Fluorescent probes are indispensable tools in modern life sciences, enabling researchers to visualize and quantify biological processes in real-time with high specificity and sensitivity.[1][2] The development of novel small-molecule fluorophores with unique photophysical properties, low cytotoxicity, and specific targeting capabilities remains a critical objective in chemical biology.[3][4]

The isochromenone scaffold, a heterocyclic motif present in various natural products, offers a rigid backbone that can impart favorable fluorescent properties. While the specific compound This compound is commercially available[5], its potential as a fluorescent imaging agent is largely unexplored. The presence of a bromine atom, an electron-withdrawing group, may influence the compound's photophysical characteristics, membrane permeability, and potential biological interactions. This guide outlines a systematic approach to characterize this compound and validate its use for cellular imaging.

Part 1: Foundational Characterization of the Probe Candidate

Before any cellular experiments, a thorough understanding of the compound's fundamental physicochemical and photophysical properties is essential. This ensures reproducibility and provides the necessary parameters for configuring imaging instrumentation.

Synthesis and Purity Verification

The starting material must be of the highest possible purity to avoid artifacts from fluorescent impurities. While this compound is commercially available, its synthesis can be achieved through various methods, often involving the cyclization of ortho-alkynylbenzaldehydes.[6][7]

Core Photophysical Properties Assessment

The following key parameters dictate the suitability of a compound as a fluorescent probe. These should be measured in a standard solvent (e.g., phosphate-buffered saline (PBS), ethanol, or DMSO) to establish a baseline.

Photophysical ParameterDefinition & Experimental RationaleTarget Value/Consideration
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength. Rationale: A high ε allows for effective excitation at lower probe concentrations, minimizing potential off-target effects and cytotoxicity.> 20,000 M⁻¹cm⁻¹
Excitation (λex) & Emission (λem) Maxima The peak wavelengths for light absorption and fluorescence emission. Rationale: These values are critical for selecting appropriate laser lines and emission filters on the microscope to maximize signal collection and minimize bleed-through.Excitation > 400 nm to avoid cellular autofluorescence.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. Rationale: A high Φ indicates a bright probe, leading to a better signal-to-noise ratio and requiring lower, less phototoxic excitation intensities.[8]> 0.1 (higher is better)
Stokes Shift The difference in wavelength between the excitation and emission maxima (λem - λex). Rationale: A large Stokes shift (>30 nm) is desirable to minimize self-quenching and simplify the separation of the excitation and emission signals.> 30 nm
Photostability The probe's resistance to photobleaching (fading) upon continuous exposure to excitation light. Rationale: High photostability is crucial for time-lapse imaging and experiments requiring prolonged observation.To be determined by time-course illumination.
Solvatochromism Analysis

The sensitivity of a probe's fluorescence to the polarity of its environment is known as solvatochromism.

Experimental Rationale: By measuring the excitation and emission spectra in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, DMSO, ethanol, water), one can predict how the probe's signal might change as it moves from the aqueous extracellular space into the lipid-rich environment of cellular membranes or the cytoplasm. A significant solvatochromic shift could be leveraged to report on the local cellular environment.[9]

Part 2: Cellular Imaging Protocols and Validation

Once the foundational properties are established, the probe can be introduced to a biological system. The following protocols provide a workflow for assessing cytotoxicity, optimizing loading conditions, and performing live-cell imaging.

Workflow for Probe Validation in Cellular Systems

G cluster_0 Pre-Imaging Validation cluster_1 Live-Cell Imaging Protocol cluster_2 Localization & Specificity Cytotoxicity 1. Cytotoxicity Assay (MTT) Concentration 2. Determine Working Concentration Cytotoxicity->Concentration Establishes non-toxic range ProbeLoading 4. Probe Loading & Incubation Concentration->ProbeLoading Informs loading conditions CellCulture 3. Cell Culture (e.g., HeLa) CellCulture->ProbeLoading Imaging 5. Fluorescence Microscopy ProbeLoading->Imaging Analysis 6. Image Analysis Imaging->Analysis CoStain 7. Co-localization with Organelle Trackers Imaging->CoStain Provides initial localization data CoStainAnalysis 8. Colocalization Coefficient Calculation CoStain->CoStainAnalysis G Start Image Acquired CheckSignal Is the signal above background? Start->CheckSignal CheckHealth Are the cells morphologically healthy? CheckSignal->CheckHealth Yes TroubleshootSignal Troubleshoot: - Increase concentration/time - Check filter sets - Confirm fluorescence CheckSignal->TroubleshootSignal No AnalyzeLocalization Analyze subcellular localization pattern CheckHealth->AnalyzeLocalization Yes TroubleshootHealth Troubleshoot: - Lower concentration - Reduce incubation/exposure time - Re-run cytotoxicity assay CheckHealth->TroubleshootHealth No Conclusion Draw conclusions on probe utility AnalyzeLocalization->Conclusion

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isochromenone Scaffold

The 1H-isochromen-1-one core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its inherent biological activities and its utility as a synthetic intermediate make it a focal point in medicinal chemistry and drug development. The functionalization of this scaffold is key to modulating its properties and exploring its structure-activity relationship (SAR). 5-Bromo-1H-isochromen-1-one serves as a versatile and highly valuable building block for such diversification, leveraging the power of modern palladium-catalyzed cross-coupling chemistry. The bromine atom at the C5-position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds with exceptional precision and efficiency.

This guide provides an in-depth exploration of the experimental setup for four cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—using this compound as the electrophilic partner. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to expand their chemical library based on the isochromenone scaffold.

PART 1: Synthesis of the Starting Material: this compound

While this compound is commercially available from suppliers like Sigma-Aldrich and ChemUniverse, an in-house synthesis may be desirable for scalability and cost-efficiency.[1] A plausible and effective synthetic route involves the cyclization of a suitably substituted 2-alkynylbenzoic acid derivative. Gold-catalyzed domino cycloisomerization/reduction approaches have been reported for the synthesis of related 1H-isochromene derivatives.[2] Another established method involves the electrophilic cyclization of 2-alkynylaryl esters.[3]

A general representation of a potential synthetic pathway is outlined below.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Synthetic Pathway Start 2-Bromo-6-methylbenzoic acid Step1 Sonogashira Coupling (e.g., TMS-acetylene) Start->Step1 Intermediate1 2-Bromo-6-((trimethylsilyl)ethynyl)benzoic acid Step1->Intermediate1 Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate1->Step2 Intermediate2 2-Bromo-6-ethynylbenzoic acid Step2->Intermediate2 Step3 Cyclization (e.g., Au(I) or Pd(II) catalyst) Intermediate2->Step3 Product This compound Step3->Product

Caption: A potential synthetic route to the target compound.

PART 2: Palladium-Catalyzed C-C Bond Forming Reactions

The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds.[4]

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-isochromen-1-ones

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an organoboron species with an organic halide.[5] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling aryl bromides. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is both electron-rich and bulky, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[9]

  • Solvent System: A mixture of an organic solvent (like dimethoxyethane or dioxane) and water is standard. The water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) (10 mL) via syringe. Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-aryl-1H-isochromen-1-one product.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Arylboronic Acid)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME/H₂O804-6
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O1006-12
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O906-8
4-Acetylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Toluene/H₂O1004-6

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product ArBr This compound ArBr->OA_complex Boronic Ar'B(OH)₂ + Base Boronic->Trans_complex

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.[5]

Heck Reaction: Synthesis of 5-Alkenyl-1H-isochromen-1-ones

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is a powerful method for C-C bond formation and is particularly useful for introducing vinyl groups onto aromatic systems.[11]

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[12]

  • Ligand: While some Heck reactions can be ligandless, the use of a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich N-heterocyclic carbene (NHC) ligand can improve catalyst stability and reactivity, especially with aryl bromides.[12][13]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[13]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.[12]

Protocol 2: General Procedure for the Heck Reaction

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the solvent (e.g., DMF, 5 mL).

  • Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 5-alkenyl-1H-isochromen-1-one.[12]

Table 2: Representative Conditions for the Heck Reaction

Coupling Partner (Alkene)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
StyrenePd(OAc)₂ (2)K₂CO₃ (2.0)DMF11016
n-Butyl acrylatePd(OAc)₂ (1)Et₃N (2.0)Acetonitrile10012
4-VinylpyridinePd(OAc)₂/PPh₃ (2/4)K₂CO₃ (2.0)DMF/H₂O10024
CyclohexenePd(OAc)₂ (2)Cs₂CO₃ (2.0)Dioxane12024

Diagram 3: Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Base Base Alkene_complex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ OA_complex->Alkene_complex Alkene Coordination Insertion_complex R-CH₂-CH(Ar)-Pd(II)(Br)L₂ Alkene_complex->Insertion_complex Migratory Insertion Insertion_complex->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-Alkene Insertion_complex->Product ArBr This compound ArBr->OA_complex Alkene Alkene Alkene->Alkene_complex

Caption: The Mizoroki-Heck reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination.[13]

Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-isochromen-1-ones

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[14] This reaction is distinguished by its use of a dual-catalyst system, typically palladium and copper(I).[15]

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a reliable and commercially available Pd(II) precatalyst that is effective for a wide range of aryl bromides.[16]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the traditional Sonogashira mechanism. It reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • Base: A bulky amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and often as the solvent.[16]

  • Solvent: Anhydrous solvents like THF or DMF are used to ensure the reaction proceeds under anaerobic and anhydrous conditions, preventing side reactions.[17]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC analysis for the disappearance of the starting aryl bromide.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel) to yield the 5-alkynyl-1H-isochromen-1-one.[16]

Table 3: Representative Conditions for Sonogashira Coupling

Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THFRT
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)DMF60
1-HexynePd(OAc)₂/XPhos (2/4)CuI (5)Cs₂CO₃ (2.0)Dioxane80
Propargyl alcoholPdCl₂(CH₃CN)₂ (15)None (copper-free)Cs₂CO₃ (6.2)MeCN/H₂O65

Diagram 4: Catalytic Cycles of the Sonogashira Reaction

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Ar-C≡CR Trans_complex->Product ArBr Ar-Br ArBr->OA_complex Alkyne R-C≡C-H Cu_pi [Cu(C≡CR)]-π-complex Alkyne->Cu_pi + Cu(I) Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide + Base Cu_acetylide->OA_complex Base Base Base->Cu_pi

Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.[16]

PART 3: Palladium-Catalyzed C-N Bond Forming Reaction

Buchwald-Hartwig Amination: Synthesis of 5-Amino-1H-isochromen-1-ones

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[18] This reaction has largely replaced harsher classical methods and offers incredible scope for installing primary and secondary amines.[19]

Causality of Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands developed by Buchwald, such as XPhos or SPhos, are highly effective. They accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination.[19][20] Using a pre-formed palladium(0) complex like Pd₂(dba)₃ simplifies the initiation of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide species. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[19]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.[19]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an argon-filled glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl bromide.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel) to afford the desired 5-amino-1H-isochromen-1-one product.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Coupling Partner (Amine)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOt-Bu (1.4)Toluene100
AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane110
BenzylaminePd₂(dba)₃ (1.0)RuPhos (2.5)K₃PO₄ (2.0)t-BuOH90
n-HexylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF80

Diagram 5: Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Amide_complex Ar-Pd(II)(NRR')L₂ OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NRR' Amide_complex->Product ArBr This compound ArBr->OA_complex Amine HNRR' + Base Amine->Amide_complex

Caption: The Buchwald-Hartwig amination cycle for C-N bond formation.[18]

Conclusion

This compound is a powerful synthetic intermediate for the rapid diversification of the isochromenone core. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable, efficient, and versatile pathways to novel 5-substituted derivatives. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols to a wide range of coupling partners, accelerating the discovery of new chemical entities for pharmaceutical and materials science applications.

References

in vitro assay development for 5-bromo-1H-isochromen-1-one bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assay Development for 5-bromo-1H-isochromen-1-one Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of this compound

The isocoumarin scaffold (1H-2-benzopyran-1-one) is a privileged structure in medicinal chemistry, found in numerous natural products exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] The compound of interest, this compound, is a synthetic derivative belonging to this class. While direct biological data for this specific molecule is sparse, its core structure bears a compelling resemblance to the lactam/lactone rings present in a clinically significant class of anticancer agents: Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5]

PARP1 is a critical enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP1 becomes synthetically lethal.[4][5] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic DSBs during DNA replication.[5] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and selective cancer cell death.[4]

This application note provides a comprehensive, hypothesis-driven framework for evaluating the bioactivity of this compound, focusing on its potential as a novel PARP1 inhibitor. We present a tiered approach, beginning with a direct, high-throughput biochemical assay to establish target engagement, followed by a robust cell-based assay to confirm its mechanism of action within a biologically relevant context.

Part 1: Primary Biochemical Screening for PARP1 Inhibition

The initial and most critical step is to determine if this compound directly binds to and inhibits PARP1. For this, a Fluorescence Polarization (FP) competitive binding assay is an ideal choice. It is a homogeneous, high-throughput method that directly measures the displacement of a fluorescently labeled ligand from the target protein, providing a clear readout of binding affinity.[7][8]

Principle of the FP Competitive Binding Assay: The assay is based on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly in solution and emits depolarized light when excited with polarized light, resulting in a low FP signal. When this probe binds to a much larger molecule, like the PARP1 enzyme, its rotation is slowed dramatically, and it emits highly polarized light, yielding a high FP signal.[7] A test compound that competes with the probe for the same binding site on PARP1 will displace the probe, causing it to tumble freely again and leading to a dose-dependent decrease in the FP signal.[7][9]

Workflow for PARP1 FP Assay

cluster_prep Assay Preparation cluster_plate Plate Setup (384-well) cluster_reaction Incubation & Reading cluster_analysis Data Analysis P1 Prepare Reagents: - PARP1 Enzyme - Fluorescent Probe - Assay Buffer - Test Compound Dilutions - Positive Control (e.g., Olaparib) P2 Dispense PARP1 Enzyme and Fluorescent Probe to all wells P1->P2 P3 Add Test Compound, Positive Control, or Vehicle (DMSO) P2->P3 P4 Incubate at RT (e.g., 60 minutes) to reach binding equilibrium P3->P4 P5 Read Fluorescence Polarization (Ex/Em appropriate for probe) P4->P5 P6 Calculate % Inhibition P5->P6 P7 Plot Dose-Response Curve (% Inhibition vs. [Compound]) P6->P7 P8 Determine IC50 Value P7->P8

Caption: General experimental workflow for the PARP1 FP competitive binding assay.

Detailed Protocol: PARP1 FP Competitive Binding Assay

This protocol is adapted from commercially available kits and established methodologies.[7][8]

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
  • Positive Control: Prepare a similar dilution series of a known PARP inhibitor (e.g., Olaparib) to serve as a reference.
  • PARP1 Enzyme & Probe: Dilute recombinant human PARP1 enzyme and the fluorescent probe (e.g., an Olaparib-based probe) in assay buffer to the final desired concentrations as determined by initial optimization experiments (typically in the low nM range).

2. Assay Procedure (384-well Plate Format):

  • Add 10 µL of the diluted PARP1 enzyme/probe mixture to each well.
  • Add 100 nL of the compound dilution series, positive control, or DMSO vehicle to the appropriate wells.
  • Controls:
  • No Inhibitor Control (High Signal): Wells containing enzyme, probe, and DMSO vehicle.
  • No Enzyme Control (Low Signal): Wells containing probe and DMSO vehicle in assay buffer.
  • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

3. Data Acquisition:

  • Read the plate using a microplate reader capable of measuring fluorescence polarization. Use excitation and emission wavelengths appropriate for the specific fluorescent probe (e.g., Ex: 485 nm, Em: 530 nm).

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)]) where mP is the millipolarization unit.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound probe.

Data Presentation: Hypothetical IC50 Values
CompoundTargetAssay TypeIC50 (nM)
This compoundPARP1FP Competition85
Olaparib (Control)PARP1FP Competition5

This table provides a clear, comparative summary of the compound's potency against a known standard.

Part 2: Cell-Based Mechanistic Confirmation

A positive result in the biochemical assay is a strong starting point, but it is essential to confirm that this compound engages its target in a cellular environment and elicits the expected downstream biological effect. The hallmark of PARP inhibition is the accumulation of DNA double-strand breaks (DSBs).[5][10] The most specific and widely used method to detect DSBs is through immunofluorescent staining for phosphorylated histone H2AX (γH2AX).[10][11]

Principle of the γH2AX Assay: In response to a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 by kinases such as ATM and ATR.[10] This phosphorylated form, γH2AX, accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using a specific primary antibody and a fluorescently labeled secondary antibody. An increase in the number of γH2AX foci per cell is a direct indicator of induced DNA damage.[11][12]

Signaling Pathway: PARP Inhibition to DNA Damage

SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication DSB Double-Strand Break (DSB) SSB->DSB converts to BER Base Excision Repair (BER) PARP1->BER initiates BER->SSB resolves Replication->DSB converts to gH2AX γH2AX Foci Formation DSB->gH2AX induces Inhibitor 5-bromo-1H- isochromen-1-one Inhibitor->PARP1 inhibits

Caption: Pathway from PARP1 inhibition to γH2AX foci formation.

Detailed Protocol: γH2AX Immunofluorescence Staining

This protocol is designed for cells grown in a 96-well imaging plate.

1. Cell Culture and Treatment:

  • Seed a cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-deficient CAPAN-1 cells) into a 96-well, black-walled, clear-bottom imaging plate. Allow cells to adhere overnight.
  • Treat cells with a dilution series of this compound (e.g., from 10 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib or Etoposide).

2. Fixation and Permeabilization:

  • Carefully aspirate the media and wash the cells once with Phosphate-Buffered Saline (PBS).
  • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.

3. Blocking and Staining:

  • Wash three times with PBS.
  • Block non-specific antibody binding by adding 5% Bovine Serum Albumin (BSA) in PBS and incubating for 1 hour at room temperature.
  • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139) diluted in 1% BSA/PBS overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488-conjugated goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
  • Counterstain nuclei by adding DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
  • Wash three times with PBS. Leave the final wash on the cells for imaging.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.
  • Use automated image analysis software to quantify the number of γH2AX foci per nucleus (DAPI-stained area). A cell is often considered "positive" if it contains >5 foci.

Data Presentation: Quantifying DNA Damage
TreatmentConcentration (µM)Mean γH2AX Foci per Cell% γH2AX Positive Cells
Vehicle (DMSO)-1.2 ± 0.35%
This compound0.18.5 ± 1.565%
This compound1.016.2 ± 2.192%
Olaparib (Control)1.015.8 ± 1.990%

This table clearly demonstrates a dose-dependent increase in DNA damage markers upon treatment with the test compound.

Part 3: Assay Validation and Self-Validating Systems

For any protocol to be trustworthy, it must be a self-validating system. This is achieved through rigorous experimental design, the inclusion of appropriate controls, and adherence to established best practices for assay development.[13]

Key Considerations for Trustworthiness:

  • Orthogonal Assays: The use of two distinct assays operating on different principles (biochemical binding vs. cell-based functional outcome) provides strong, complementary evidence. If this compound shows potency in the FP assay and induces γH2AX foci in cells, the confidence in its proposed mechanism of action is significantly increased.

  • Positive and Negative Controls: The inclusion of a known PARP inhibitor like Olaparib is non-negotiable.[4] It serves as a benchmark for potency and ensures the assay system is performing as expected. The vehicle control (DMSO) establishes the baseline response.

  • Dose-Response Relationship: Demonstrating a clear dose-dependent effect is crucial for ruling out non-specific activity or artifacts. A well-defined sigmoidal curve in both assays is a hallmark of specific biological activity.

  • Statistical Rigor: Assays should be performed with sufficient biological and technical replicates to ensure the data is statistically significant. Key assay performance metrics, such as the Z'-factor for high-throughput screens, should be calculated to assess the robustness and quality of the assay.

  • Regulatory Guidance: While in early discovery, being mindful of principles outlined in regulatory guidance documents (e.g., from the FDA) on in vitro drug-drug interaction studies can inform best practices for characterizing enzyme inhibition.[14][15][16] This includes understanding concepts like direct vs. time-dependent inhibition.

By following this structured, multi-assay approach with embedded controls and sound analytical principles, researchers can confidently and accurately characterize the bioactivity of this compound, building a robust data package for further drug development.

References

Application Notes and Protocols for the Investigation of 5-bromo-1H-isochromen-1-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Isochromenone Scaffolds in Enzyme Inhibition

The 1H-isochromen-1-one core is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this and related structures, such as chromenones, have demonstrated significant inhibitory effects against various key enzyme targets implicated in human diseases.[3][4][5] Notably, isochromene derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3K), a family of enzymes crucial in cell signaling pathways related to cancer and inflammation.[6] Furthermore, the structurally similar chromenone core has been successfully targeted against enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are relevant in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the investigation of 5-bromo-1H-isochromen-1-one (CAS No. 245677-36-5) as a potential enzyme inhibitor.[7][8][9] The strategic placement of a bromine atom at the 5-position offers a potential site for modulating the compound's electronic properties and interaction with target enzymes, making it a compelling candidate for screening and mechanistic studies.

This document outlines detailed protocols for preliminary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action. The methodologies described herein are designed to be adaptable to various enzyme systems, with a particular focus on kinases as a primary hypothetical target class, given the precedent in the literature for related compounds.[6]

Hypothesized Mechanism of Action and Target Selection Rationale

While the specific enzyme targets of this compound are yet to be fully elucidated, its structural features suggest several plausible mechanisms of inhibition. The lactone ring of the isochromenone core may act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of certain enzymes. Alternatively, the planar aromatic system can engage in π-π stacking interactions, while the oxygen atoms can form hydrogen bonds with the enzyme's active site residues.

Given that isochromene derivatives have been identified as PI3K inhibitors, a logical starting point for investigation is to screen this compound against a panel of kinases.[6] The following protocols are presented with a focus on a generic kinase assay, but the principles can be readily adapted to other enzyme classes such as cholinesterases or monoamine oxidases.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel enzyme inhibitor, from initial screening to detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_potency Potency Determination cluster_mechanism Mechanism of Action s1 Single-Concentration Screening s2 Identify Potential 'Hits' s1->s2 >50% Inhibition p1 Dose-Response Assay s2->p1 Proceed with Hits p2 Calculate IC50 Value p1->p2 Non-linear Regression m1 Enzyme Kinetic Studies p2->m1 Characterize Potent Inhibitors m2 Determine Inhibition Mode (Competitive, Non-competitive, etc.) m1->m2 Vary Substrate Concentration

Caption: A streamlined workflow for the characterization of this compound as a potential enzyme inhibitor.

Detailed Protocols

Protocol 1: Initial Single-Point Screening Assay

Objective: To rapidly assess the inhibitory activity of this compound against a target enzyme at a single, high concentration.

Materials:

  • Target enzyme (e.g., a specific kinase)

  • Enzyme substrate (e.g., a peptide for phosphorylation)

  • ATP (for kinase assays)

  • This compound (test compound)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., luminescence- or fluorescence-based)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Reaction Mixture Preparation: In a suitable microplate, prepare the following reaction mixtures:

    • Test Reaction: Assay buffer, target enzyme, and this compound (final concentration, e.g., 10 µM).

    • Positive Control: Assay buffer, target enzyme, and the known inhibitor.

    • Negative Control (100% Activity): Assay buffer, target enzyme, and DMSO (at the same final concentration as the test compound).

    • Blank (0% Activity): Assay buffer and substrate (no enzyme).

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).

  • Reaction Incubation: Incubate for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

Protocol 2: IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).[10]

Procedure:

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. A common approach is a 10-point, 3-fold dilution series.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the respective wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration as described above.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[10]

ParameterDescription
Top The maximum percent inhibition (asymptote).
Bottom The minimum percent inhibition (asymptote).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope The steepness of the curve.
Protocol 3: Mechanism of Action Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.[11]

Principle: This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.[11] For kinase assays, this can be performed by varying either the peptide substrate or the ATP concentration while keeping the other constant.

Procedure:

  • Inhibitor Concentrations: Select several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Substrate Concentrations: Prepare a range of substrate concentrations, typically spanning from 0.5 x Km to 5 x Km or higher, where Km is the Michaelis constant for the substrate.[10][11]

  • Assay Execution: For each inhibitor concentration, perform the enzyme assay across the full range of substrate concentrations. It is crucial to measure the initial reaction velocity (v0) under these conditions.[10]

  • Data Analysis:

    • Plot the initial velocity (v0) versus the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • To better visualize the data and determine the mode of inhibition, create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/v0 versus 1/[S].

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition c1 Inhibitor binds to free enzyme only c2 Increases apparent Km Vmax unchanged n1 Inhibitor binds to free enzyme and ES complex n2 Km unchanged Decreases apparent Vmax u1 Inhibitor binds to ES complex only u2 Decreases apparent Km and apparent Vmax

Caption: A summary of the expected changes in kinetic parameters for different modes of enzyme inhibition.

Data Interpretation and Troubleshooting

  • High IC50 Value: If the IC50 value is very high, it may indicate weak inhibition or that the selected enzyme is not the primary target.

  • Poor Curve Fit: A shallow Hill slope or a poor fit in the dose-response curve could suggest non-specific inhibition, compound aggregation, or other assay artifacts.

  • Irreversible Inhibition: If the inhibition is not overcome by increasing the substrate concentration and is time-dependent, the compound may be an irreversible inhibitor. This would require further specialized assays to confirm.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization, from screening to mechanistic studies. The insights gained from these experiments will be crucial in understanding the compound's therapeutic potential and guiding future lead optimization efforts.

References

Application Notes & Protocols: A Guide to Modern Synthetic Pathways for Functionalized 1H-Isochromen-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the 1H-Isochromen-1-one Scaffold

The 1H-isochromen-1-one, or isocoumarin, skeleton is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including antioxidant, antiplatelet, cytotoxic, and antifungal properties.[2][3][4][5] This inherent bioactivity has cemented the 1H-isochromen-1-one framework as a high-value target for professionals in medicinal chemistry and drug development.

The challenge, and indeed the opportunity, lies in the efficient and regioselective synthesis of functionalized derivatives. The ability to precisely install diverse substituents onto the isochromen-1-one core is paramount for tuning physicochemical properties and optimizing biological efficacy. This guide moves beyond a simple catalog of reactions; it is designed to provide researchers with a deep, mechanistic understanding of key synthetic strategies, field-tested protocols, and the causal logic behind experimental design choices. We will explore the most robust and versatile pathways, from classic condensation reactions to state-of-the-art transition-metal-catalyzed cyclizations, empowering you to construct complex, functionalized isochromen-1-ones with confidence.

Section 1: Transition-Metal-Catalyzed Cyclization Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles. For 1H-isochromen-1-ones, these methods offer unparalleled efficiency, mild reaction conditions, and broad functional group tolerance. The core principle involves the metal-catalyzed activation of strategically placed functional groups (typically alkynes) on an aromatic precursor, followed by an intramolecular cyclization/lactonization event.

Palladium/Copper Co-catalyzed Sonogashira Coupling and Lactonization

This is arguably one of the most powerful and widely adopted strategies for constructing 3-substituted 1H-isochromen-1-ones. The sequence involves a Sonogashira cross-coupling reaction to forge a C(sp²)-C(sp) bond, followed by an intramolecular cyclization.[6][7]

Mechanistic Insight: The Sonogashira reaction is a cornerstone of C-C bond formation.[7][8][9] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl halide (e.g., methyl 2-bromobenzoate).

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a highly nucleophilic copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the coupled product and regenerate the active Pd(0) catalyst.

The key to forming the isochromen-1-one is the subsequent intramolecular cyclization (lactonization) of the ester onto the newly installed alkyne, which is often promoted under the reaction conditions or with subsequent workup.

Diagram 1: Catalytic Cycle for Sonogashira Coupling

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OA Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Diorgano from Cu Cycle RE Reductive Elimination TM Transmetalation PdII_Diorgano->Pd0 Product R¹-C≡CR² CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide + H-C≡CR² + Base Alkyne H-C≡CR² Base Base R1X R¹-X = Aryl/Vinyl Halide HC_R2 H-C≡CR² = Terminal Alkyne gold_cyclization start o-Alkynyl Benzaldehyde activation Alkyne Activation Au-π Complex start->activation catalyst [Au] Catalyst (e.g., [AuCl₂(Pic)]) catalyst->activation cyclization 6-endo-dig Cyclization Nucleophilic Attack by Carbonyl Oxygen activation->cyclization intermediate Vinyl-Gold Intermediate cyclization->intermediate reduction Reduction Hydride Source (e.g., Hantzsch Ester) intermediate->reduction product Functionalized 1H-Isochromene reduction->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-bromo-1H-isochromen-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, enhance reaction yields, and ensure the highest purity of the final product. The isocoumarin scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is a critical step in the development of novel therapeutics.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound, and isocoumarins in general, can be approached through several key disconnection strategies. The most prevalent methods involve the cyclization of a suitably substituted benzene derivative. Common strategies include:

  • Palladium-catalyzed reactions: These are among the most versatile and efficient methods. They often involve the coupling of a 2-halobenzoic acid derivative with an alkyne or other coupling partner, followed by cyclization.[2][3][4][5][6]

  • Condensation reactions: Methods such as the condensation of homophthalic acid with a bromobenzoyl chloride can be employed.[7]

  • Metal-free syntheses: Newer methods are emerging that avoid transition metals, such as sequential O-acylation/Wittig reactions.[8]

The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?

A2: Low yields in the synthesis of this compound can stem from several factors. The most common culprits include:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Side reactions: The formation of undesired byproducts is a major cause of yield loss. Common side reactions include homocoupling of alkynes in palladium-catalyzed reactions or the formation of isomers.[9]

  • Product degradation: The isocoumarin ring can be sensitive to harsh reaction conditions, such as strong acids or bases, leading to decomposition.

  • Purification losses: The product may be lost during workup and purification steps, especially if the polarity of the product is similar to that of impurities.

A systematic approach to troubleshooting, starting with analyzing the crude reaction mixture by techniques like TLC, LC-MS, or NMR, is crucial for identifying the root cause.

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

A3: Regioselectivity is a common challenge in the synthesis of substituted aromatic compounds. In the context of this compound, the formation of other bromo-substituted isomers can occur. To improve regioselectivity:

  • Choice of starting materials: The substitution pattern of your starting materials is the primary determinant of the final product's regiochemistry. Ensure the use of correctly substituted precursors, such as 2-bromo-6-substituted benzoic acid derivatives.

  • Directing groups: The electronic and steric nature of substituents on the aromatic ring can influence the position of subsequent reactions.

  • Catalyst and ligand choice: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the coupling step.[2]

Careful planning of the synthetic route and selection of starting materials are the most effective ways to control regioselectivity.

Q4: What are the best practices for purifying this compound?

A4: The purification of this compound typically involves standard chromatographic techniques.

  • Column Chromatography: This is the most common method for purifying isocoumarins. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is generally effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient method for obtaining highly pure material.

  • Preparative TLC or HPLC: For small-scale purification or separation of closely related isomers, preparative thin-layer chromatography or high-performance liquid chromatography can be utilized.

It is advisable to first perform a small-scale purification to determine the optimal conditions before proceeding with the bulk of the material.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (in Pd-catalyzed reactions).2. Poor quality of starting materials or reagents.3. Incorrect reaction temperature or time.4. Presence of inhibitors in the reaction mixture.1. Use a fresh batch of catalyst or activate it prior to use.2. Verify the purity of starting materials by NMR or other analytical techniques.3. Optimize reaction conditions by running small-scale experiments at different temperatures and for varying durations.4. Ensure all solvents and reagents are anhydrous and free of impurities.
Formation of a Major, Unidentified Byproduct 1. Side reactions such as dimerization, polymerization, or rearrangement.2. Incorrect stoichiometry of reactants.3. Reaction with solvent or atmospheric components.1. Characterize the byproduct using spectroscopic methods (NMR, MS) to understand its structure and formation mechanism.2. Carefully control the addition rate and stoichiometry of all reactants.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry, degassed solvents.
Product Decomposition During Workup or Purification 1. Sensitivity of the isocoumarin ring to acidic or basic conditions.2. Thermal instability of the product.1. Use neutral or buffered aqueous solutions during the workup.2. Avoid high temperatures during solvent removal and purification. Consider using reduced pressure for solvent evaporation.
Difficulty in Removing a Specific Impurity 1. The impurity has a similar polarity to the product.2. The impurity is a structural isomer.1. Try a different solvent system for column chromatography or explore alternative purification techniques like recrystallization or preparative HPLC.2. If it is an isomer, re-evaluate the synthetic strategy to improve regioselectivity.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Example Protocol: Palladium-Catalyzed Synthesis of 3-Substituted Isocoumarins

This protocol is a general representation of a palladium-catalyzed approach and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Halobenzoic acid derivative (e.g., 2,5-dibromobenzoic acid)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, Xantphos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-halobenzoic acid derivative (1.0 eq), palladium catalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing a General Synthetic Pathway

The following diagram outlines a generalized palladium-catalyzed pathway for the synthesis of isocoumarins.

SyntheticPathway cluster_reactants Starting Materials HalobenzoicAcid 2-Halobenzoic Acid Derivative Coupling Palladium-Catalyzed Coupling HalobenzoicAcid->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupling Intermediate Alkynylated Benzoic Acid Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Isocoumarin Product Cyclization->Product

Caption: A generalized palladium-catalyzed synthetic pathway.

References

Technical Support Center: Purification of 5-Bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 5-bromo-1H-isochromen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the isolation and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to the Purification Challenges

This compound, as a brominated heterocyclic compound, presents a unique set of purification challenges. The presence of the bromine atom and the lactone functionality can influence its solubility, stability, and chromatographic behavior. This guide provides a structured approach to troubleshooting common issues encountered during its purification by recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section is designed to provide direct answers to specific problems you may encounter during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and proper technique.

Q: My crude this compound is an oil and won't solidify. How can I proceed with recrystallization?

A: Oiling out is a common problem where the compound separates from the solution as a liquid rather than forming crystals. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Solvent System Modification: Your compound may be too soluble in the chosen solvent. Try a mixed solvent system. Dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q: I'm getting very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Causality and Solutions:

    • Excess Solvent: Using an excessive amount of solvent will keep a significant portion of your compound dissolved even after cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then cool it again.

    • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals that are easily lost during filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Filtration Issues: Ensure you are using a Büchner funnel with a properly seated filter paper to prevent loss of solid material. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]

Q: I'm seeing poor separation between this compound and a closely related impurity on my silica gel column. How can I improve the resolution?

A: Achieving good separation between compounds with similar polarities can be challenging. Here's how to approach this problem:

  • Optimization Strategies:

    • Solvent System (Mobile Phase) Adjustment: The polarity of the eluent is a critical factor.[2] If your compounds are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly, increase the polarity. For brominated heterocycles, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[3][4]

    • Fine-Tuning Polarity: For very similar compounds, a small change in the solvent ratio can have a significant impact. Try adjusting your solvent mixture in small increments (e.g., from 10% ethyl acetate in hexanes to 8% or 12%).

    • Stationary Phase Choice: While silica gel is the most common stationary phase, alumina (basic, neutral, or acidic) can offer different selectivity and may be beneficial for separating certain classes of compounds.

    • Column Dimensions: A longer and narrower column will generally provide better resolution than a shorter, wider column.

Q: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A: Lactones can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to hydrolysis or other degradation pathways.

  • Preventative Measures:

    • Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will help to prevent the degradation of acid-sensitive compounds.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel (e.g., diol- or cyano-bonded silica).

    • Work Quickly: Do not let your compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Preparative HPLC

Preparative HPLC is a high-resolution purification technique that is particularly useful for separating complex mixtures or closely related compounds.[5][6]

Q: My preparative HPLC run is showing broad, tailing peaks for this compound. What could be the cause?

A: Peak broadening and tailing in HPLC can result from several factors, including column issues, mobile phase mismatch, or interactions between the analyte and the stationary phase.[7]

  • Troubleshooting Steps:

    • Check for Column Overloading: Injecting too much sample onto the column is a common cause of peak distortion.[5] Try reducing the injection volume or the concentration of your sample.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. For a neutral compound like this compound, this is less likely to be a major factor, but it's worth considering if you have ionizable impurities.

    • Secondary Interactions: The bromine atom and the carbonyl group of the lactone can sometimes have secondary interactions with the silica surface of a reversed-phase column. Adding a small amount of a competing agent, like a trace of trifluoroacetic acid (TFA), to the mobile phase can sometimes improve peak shape.

    • Column Health: A void at the head of the column or a contaminated guard column can also lead to poor peak shape. Ensure your column is in good condition.

Q: I'm struggling to remove a very non-polar impurity from my product using reversed-phase preparative HPLC.

A: Highly non-polar impurities can be challenging to separate from a moderately polar compound on a standard C18 column.

  • Advanced Strategies:

    • Gradient Optimization: A shallower gradient at the beginning of your run can help to improve the separation of less retained compounds. Conversely, a steeper gradient towards the end can help to elute strongly retained, non-polar impurities more quickly.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase that offers different selectivity. A phenyl-hexyl or a polar-embedded phase might provide a different interaction mechanism that could improve the separation.

    • Normal-Phase HPLC: While less common for preparative work, normal-phase HPLC on a silica or bonded-phase column could be an effective alternative for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification strategy for this compound?

A1: A logical starting point is to first assess the purity of your crude material by Thin Layer Chromatography (TLC) and/or analytical HPLC.

  • If the crude material is a solid and appears to be relatively pure (>90%) , recrystallization is often the most efficient first step.

  • If the crude material is an oil or a complex mixture of solids , column chromatography is a good initial purification technique.

  • For very difficult separations or for achieving very high purity (>99.5%) , preparative HPLC is the method of choice.[8]

Q2: How can I determine the best solvent for recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can determine this through small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, and water). Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

Q3: What are the key parameters to consider when setting up a column chromatography separation for this compound?

A3: The key parameters are:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q4: How should I store purified this compound to maintain its purity?

A4: To prevent degradation, purified this compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.

Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for non-polar compounds; often used as the weak solvent in column chromatography.
Dichloromethane403.1A versatile solvent with moderate polarity; good for dissolving many organic compounds.
Ethyl Acetate774.4A common polar solvent for column chromatography and recrystallization.
Acetone565.1A polar aprotic solvent; useful for recrystallization.
Ethanol784.3A polar protic solvent; often used for recrystallization.
Toluene1112.4A non-polar aromatic solvent; can be a good choice for recrystallization of aromatic compounds.
Water10010.2A highly polar solvent; used for recrystallization of polar compounds or as an anti-solvent.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent) and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Solid Column Column Chromatography Decision->Column Oily/Complex Mixture Prep_HPLC Preparative HPLC Decision->Prep_HPLC Difficult Separation/ High Purity Needed Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product Impure Impure Fractions Column->Impure Prep_HPLC->Pure_Product Prep_HPLC->Impure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column Start Poor Separation in Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Adjust_Solvent Adjust Mobile Phase Polarity Check_TLC->Adjust_Solvent Rf values too high/low Change_Stationary Change Stationary Phase (e.g., Alumina) Check_TLC->Change_Stationary Streaking or poor spot shape Column_Dimensions Use Longer/Narrower Column Check_TLC->Column_Dimensions Compounds are very close Success Improved Separation Adjust_Solvent->Success Change_Stationary->Success Column_Dimensions->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

common side reactions in the synthesis of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-isochromen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common side reactions and experimental challenges.

I. Introduction to the Synthesis

This compound is a valuable heterocyclic compound, with the isocoumarin core structure being present in numerous biologically active natural products.[1] Its synthesis is a critical step in the development of various pharmaceutical agents. The most common synthetic routes involve the bromination of a suitable benzoic acid derivative followed by cyclization to form the lactone ring. However, like many multi-step organic syntheses, the path to pure this compound can be fraught with challenges, primarily in the form of side reactions that can significantly lower yield and complicate purification.

This guide will focus on troubleshooting these common issues, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.

FAQ 1: My initial bromination of 2-methylbenzoic acid is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-bromo isomer?

Answer: This is a very common issue stemming from the directing effects of the methyl and carboxylic acid groups on the aromatic ring. While both are ortho-, para-directing, the reaction conditions can be tuned to favor the desired 5-bromo isomer over the 3-bromo and other polybrominated byproducts.

Root Cause Analysis:

  • Electronic Effects: The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In strongly acidic media like concentrated sulfuric acid, the carboxylic acid can be protonated, increasing its deactivating effect. The interplay of these directing effects can lead to a mixture of products.

  • Steric Hindrance: The position ortho to the bulky carboxylic acid group (position 3) is sterically hindered, which can disfavor bromination at that site to some extent.

Troubleshooting Strategies:

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine can sometimes improve selectivity. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common alternative.[2]

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product. Maintaining a temperature between 0°C and room temperature is advisable.

  • Solvent System: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Concentrated sulfuric acid is often used to protonate the carboxylic acid and further direct the bromine to the 5-position.[3]

  • Purification: If a mixture of isomers is unavoidable, careful recrystallization can often be used to isolate the desired 5-bromo-2-methylbenzoic acid.[3]

FAQ 2: I'm observing the formation of a di-brominated byproduct. What reaction conditions are promoting this and how can I prevent it?

Answer: The formation of di-brominated species, such as 3,5-dibromo-2-methylbenzoic acid, is a classic example of over-bromination. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Root Cause Analysis:

  • Excess Brominating Agent: The most straightforward cause is using a molar excess of the brominating agent (e.g., Br₂ or NBS).

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for a second bromination to occur, even with stoichiometric amounts of the brominating agent. The initial monobrominated product is still an activated ring and can undergo further substitution.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount of the brominating agent and accept a slightly lower conversion to avoid over-bromination.

  • Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture at any given time. This minimizes the chance of a second bromination occurring on the newly formed product.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

FAQ 3: During the cyclization step to form the isocoumarin ring, I am getting a low yield of the desired this compound. What are the likely side reactions?

Answer: Low yields during the lactonization step can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of alternative cyclization or intermolecular reaction products.

Common Side Reactions and Troubleshooting:

  • Incomplete Cyclization:

    • Cause: Insufficient activation of the carboxylic acid or inadequate reaction conditions (temperature, time).

    • Solution: Ensure the use of an effective cyclizing agent. Common methods for isocoumarin synthesis include palladium-catalyzed cross-coupling reactions followed by cyclization.[5] For intramolecular cyclizations, strong acids or dehydrating agents may be necessary. Ensure the reaction is heated appropriately and for a sufficient duration, while monitoring for product formation and starting material consumption.

  • Decarboxylation:

    • Cause: Under harsh acidic or thermal conditions, the benzoic acid derivative can undergo decarboxylation, leading to the formation of bromotoluene derivatives which will not cyclize.

    • Solution: Employ milder reaction conditions. If high temperatures are required, consider using a higher boiling point solvent to maintain a controlled temperature.

  • Intermolecular Reactions:

    • Cause: At high concentrations, intermolecular esterification or anhydride formation can compete with the desired intramolecular cyclization.

    • Solution: Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway.

FAQ 4: My final product appears to be contaminated with a colored impurity. What could this be and how can I remove it?

Answer: Colored impurities in brominated compounds are often due to the presence of residual elemental bromine or the formation of degradation products.

Identification and Removal:

  • Residual Bromine:

    • Identification: A yellow, orange, or brown hue in the product or reaction mixture.

    • Removal: Quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears.[4] This should be done during the reaction workup.

  • Degradation Products:

    • Cause: The isocoumarin ring system can be sensitive to strong acids, bases, or prolonged heating, leading to decomposition.

    • Removal: Purification of the final product is crucial. Column chromatography on silica gel is a highly effective method for removing polar, colored impurities.[2] Recrystallization from a suitable solvent system can also be employed to obtain a pure, colorless product.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from a known procedure and optimized to favor the formation of the desired 5-bromo isomer.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2-methylbenzoic acid (1.0 eq).

  • Slowly add concentrated sulfuric acid (approx. 4 mL per gram of starting material) while stirring and maintaining the temperature below 10°C.

  • Once the starting material is fully dissolved, cool the mixture to 0-5°C.

  • In a separate container, prepare a solution of N-bromosuccinimide (1.05 eq) in concentrated sulfuric acid.

  • Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-bromo-2-methylbenzoic acid.

Protocol 2: General Procedure for Cyclization to this compound

The cyclization can be achieved through various methods. A general palladium-catalyzed approach is outlined below, which is a common strategy for isocoumarin synthesis.[6]

  • To a solution of 5-bromo-2-alkynylbenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a base (e.g., Et₃N, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary for Bromination of 2-Methylbenzoic Acid
Issue Potential Cause Recommended Solution
Mixture of Isomers Non-optimal directing effectsUse conc. H₂SO₄ as solvent; maintain low temperature (0-5°C)
Di-bromination Excess brominating agent, high temperatureUse ≤1.05 eq. of NBS; add dropwise; monitor reaction closely
Low Yield Incomplete reactionAllow for sufficient reaction time; monitor by TLC
Colored Impurities Residual bromineQuench with sodium bisulfite solution during workup

Diagram 1: Key Reaction Pathways

ReactionPathways cluster_bromination Bromination Step cluster_cyclization Cyclization Step 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Desired Path (NBS, H₂SO₄) 3-Bromo Isomer 3-Bromo Isomer 2-Methylbenzoic Acid->3-Bromo Isomer Side Reaction Dibromo Product Dibromo Product 5-Bromo-2-methylbenzoic Acid->Dibromo Product Over-bromination 5-Bromo-2-alkynylbenzoic Acid 5-Bromo-2-alkynylbenzoic Acid This compound This compound 5-Bromo-2-alkynylbenzoic Acid->this compound Desired Path (Pd Catalyst) Decarboxylation Product Decarboxylation Product 5-Bromo-2-alkynylbenzoic Acid->Decarboxylation Product Side Reaction (High Temp) Intermolecular Product Intermolecular Product 5-Bromo-2-alkynylbenzoic Acid->Intermolecular Product Side Reaction (High Conc.)

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis bromination Bromination of 2-Methylbenzoic Acid start->bromination check_isomers Isomer Mixture? bromination->check_isomers adjust_bromination Adjust Bromination Conditions: - Lower Temperature - Control Stoichiometry - Slower Addition check_isomers->adjust_bromination Yes check_overbromination Di-brominated Product? check_isomers->check_overbromination No adjust_bromination->bromination check_overbromination->adjust_bromination Yes cyclization Cyclization to Isochromenone check_overbromination->cyclization No check_yield Low Yield? cyclization->check_yield adjust_cyclization Adjust Cyclization Conditions: - Check Catalyst - Use High Dilution - Milder Conditions check_yield->adjust_cyclization Yes purification Purification check_yield->purification No adjust_cyclization->cyclization check_purity Impurities Present? purification->check_purity repurify Re-purify: - Column Chromatography - Recrystallization check_purity->repurify Yes end_product Pure 5-Bromo-1H- isochromen-1-one check_purity->end_product No repurify->end_product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

V. References

  • ChemicalBook. 5-Bromo-2-methylbenzoic acid synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Isocoumarin synthesis. --INVALID-LINK--

  • BenchChem. The Architects of Isocoumarins: A Technical Guide to Polyketide Synthase Function. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Synthesis of 3,4-Disubstituted Isocoumarins. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of 5-Bromoindole. --INVALID-LINK--

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. --INVALID-LINK--

References

Technical Support Center: Storage and Handling of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-bromo-1H-isochromen-1-one (CAS: 245677-36-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This document provides in-depth, evidence-based answers to common questions regarding the handling and storage of this compound.

Section 1: Understanding the Molecule's Stability (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

The stability of this compound is primarily dictated by two key structural features:

  • The Lactone Ring: The molecule contains a cyclic ester, known as a lactone.[3][4] Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by both acids and bases.[3][5] In the case of this lactone, hydrolysis would result in the opening of the heterocyclic ring to form a new molecule, 2-(2-carboxyvinyl)-4-bromophenol, thereby destroying the parent compound.

  • The Bromo-Aromatic System: The presence of a bromine atom on an aromatic ring introduces susceptibility to photodegradation.[6] Aromatic systems with halogen substituents can absorb UV or visible light, which can lead to the cleavage of the carbon-bromine bond or other photochemical reactions.[6][7]

Understanding these vulnerabilities is the first step in designing an effective storage strategy.

Q2: What are the primary degradation pathways for this compound?

Based on its structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: This is the most significant risk. Exposure to ambient moisture, acidic, or basic conditions can catalyze the cleavage of the lactone ring.[3][5][8] The base-promoted hydrolysis, also known as saponification, is particularly efficient and irreversible.[3]

  • Photodegradation: Direct exposure to light, especially UV light, can induce decomposition. This can involve the cleavage of the C-Br bond or other complex reactions involving the aromatic ring system.[6]

  • Thermal Decomposition: Like many complex organic molecules, elevated temperatures can provide the energy needed to initiate decomposition, potentially leading to a variety of breakdown products.[9][10]

The following diagram illustrates the primary degradation pathways that must be controlled during storage.

Primary Degradation Pathways cluster_conditions Degradation Conditions A This compound (Stable) B Ring-Opened Hydroxy Acid A->B Hydrolysis C Photodegradation Products (e.g., Debrominated Species) A->C Photolysis D Thermal Decomposition Products A->D Thermolysis Moisture Moisture (H₂O, Acid/Base) Moisture->B Light Light (UV, Sunlight) Light->C Heat Heat (Elevated Temp.) Heat->D

Caption: Key degradation routes for this compound.

Section 2: Recommended Storage Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage is essential. The following recommendations are based on the chemical properties of the compound.

Summary of Optimal Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Minimizes thermal degradation and slows the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which can be a secondary degradation pathway for many organic compounds.[11]
Light Amber or Opaque ContainerProtects against light-induced photodegradation.[6]
Moisture Anhydrous ConditionsPrevents hydrolysis of the lactone ring, the most likely degradation pathway.[3][4]
Q3: What is the ideal temperature for long-term storage?

For long-term storage (months to years), storing the compound at -20°C or below is highly recommended. While some suppliers may ship and suggest room temperature storage for short periods[12], low temperatures significantly reduce the kinetic energy of molecules, slowing all potential degradation reactions.

Q4: Why is an inert atmosphere recommended?

While hydrolysis and photolysis are the primary concerns, storing sensitive organic compounds under an inert atmosphere (like argon or dry nitrogen) is a best practice. This displaces oxygen and moisture, providing an extra layer of protection against potential oxidative degradation over long storage periods.

Q5: How should I protect the compound from light and moisture?
  • Light Protection: Always store the compound in an amber glass vial or a container that is completely opaque. The amber color filters out UV and other damaging wavelengths of light.

  • Moisture Protection: Use vials with tight-fitting, high-quality seals (e.g., PTFE-lined caps). Before sealing for long-term storage, you can backfill the vial with a dry, inert gas. Store the sealed vial inside a secondary container with a desiccant (e.g., silica gel) or within a desiccator cabinet to protect it from ambient humidity.

Q6: What are the best containers for storing this compound?

The ideal primary container is a borosilicate glass vial with a PTFE-lined screw cap .

  • Glass: It is highly inert and non-reactive.

  • PTFE Liner: Polytetrafluoroethylene (PTFE) provides an excellent chemical barrier and a tight seal to prevent moisture ingress and sample loss.

Avoid using plastic containers like polystyrene for long-term storage, as plasticizers or other additives could potentially leach into the sample or allow for higher rates of moisture and gas exchange.[13] Polyolefins such as polypropylene may be acceptable for short-term use if glass is unavailable.[14]

Section 3: Troubleshooting Guide

Q7: My solid sample has changed color/consistency. What could be the cause?

A change in the physical appearance of the compound (e.g., from a white/off-white powder to yellow or brown, or clumping) is a strong indicator of degradation.

  • Yellowing/Browning: Often associated with photodegradation or complex oxidative processes.

  • Clumping/Becoming Gummy: This frequently indicates moisture absorption and the onset of hydrolysis. The ring-opened product is a carboxylic acid, which is more polar and has different physical properties.

If you observe any of these changes, you must re-analyze the compound's purity before use.

Q8: I suspect my compound has degraded. How can I confirm this?

Purity and identity should be confirmed using analytical chemistry techniques. A multi-method approach is often best for a complete picture.[15][16]

  • Thin-Layer Chromatography (TLC): A quick check. A pure compound should show a single spot. The appearance of new spots, especially a more polar spot (lower Rf) that stays closer to the baseline, suggests the formation of the more polar hydrolyzed product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A degraded sample will show a decreased area for the main peak and the appearance of new peaks corresponding to impurities.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The spectrum of a pure sample should match the reference. Degradation will introduce new signals. For example, hydrolysis would lead to the disappearance of the characteristic lactone proton signals and the appearance of new signals for a carboxylic acid and a vinyl group.[15]

Section 4: Experimental Protocols for Purity Assessment

Verifying the purity of your material is a self-validating step that ensures the quality of your experiments.

Comparison of Analytical Purity Assessment Methods
MethodPrincipleAdvantagesLimitations
HPLC-UV Separation by polarityExcellent for quantitative purity (% area); suitable for non-volatile degradation products.[18]Requires method development; less structural information than NMR.
GC-MS Separation by volatilityHigh sensitivity for volatile impurities (e.g., residual solvents).[15][16]Compound must be thermally stable; may not detect non-volatile impurities.
¹H NMR Nuclear spin in a magnetic fieldProvides definitive structural confirmation; can identify specific impurities if their structure is known.[15]Lower sensitivity than chromatographic methods; complex mixtures can be hard to interpret.
qNMR NMR with an internal standardProvides absolute purity without a specific reference standard for the compound itself.[17][19]Requires a high-purity internal standard and careful experimental setup.
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately prepare a stock solution of ~1 mg/mL in acetonitrile (ACN).

    • Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Note: Gradient elution may be required to resolve all impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, or scan for lambda max).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit one major peak.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Compare the observed chemical shifts, integration values, and coupling patterns to a reference spectrum or the expected structure to confirm identity. Look for unexpected signals that would indicate the presence of impurities.

Storage and Handling Decision Workflow

This diagram provides a logical workflow for handling the compound upon receipt and during storage.

Storage & Handling Workflow A Receive Compound B Perform Initial Purity Check (e.g., TLC, HPLC) A->B C Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Contact Supplier / Re-purify C->E No F Prepare for Storage D->F Remaining material G Aliquot into small, single-use vials F->G H Backfill with Inert Gas (Argon/N₂) G->H I Seal tightly in amber vial with PTFE-lined cap H->I J Store at ≤-20°C in a dark, dry location (desiccated) I->J K Retrieve aliquot for use J->K Need for experiment L Allow to warm to RT before opening K->L L->D

Caption: Decision workflow for proper handling and storage.

By adhering to these guidelines, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

troubleshooting low reactivity in cross-coupling of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, our Technical Support Center offers in-depth troubleshooting for the cross-coupling of 5-bromo-1H-isochromen-1-one. This guide, structured in a user-friendly question-and-answer format, directly tackles the nuanced challenges you may face in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is not proceeding. What are the initial checks?

A1: Low or no conversion in Suzuki-Miyaura couplings involving this substrate often points to a few common culprits. First, verify the integrity of your reagents. Boronic acids can dehydrate to form unreactive boroxines; an intact boronic acid should be a free-flowing powder. Similarly, ensure your palladium catalyst and phosphine ligands have not been oxidized through prolonged exposure to air. The base is also critical; ensure it is finely ground and anhydrous, as water can inhibit the reaction. Finally, thorough deoxygenation of the reaction mixture is paramount, as oxygen can deactivate the palladium catalyst.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid partner is a frequent side reaction, often exacerbated by the presence of oxygen or an inappropriate choice of base. To mitigate this, ensure your reaction setup is rigorously deoxygenated using techniques like freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. The choice of base can also be influential. In some cases, switching to a milder base, such as K3PO4 or Cs2CO3, can reduce the rate of boronic acid homocoupling compared to stronger bases like NaOH or K2CO3.

Q3: Are there specific ligands that are recommended for the cross-coupling of this compound?

A3: The selection of the ligand is crucial for promoting the desired reactivity. For substrates like this compound, which can be sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands are often a good starting point. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in challenging Suzuki-Miyaura couplings by promoting the oxidative addition step and stabilizing the active catalytic species. Buchwald-type biaryl phosphine ligands are generally a reliable choice for this class of transformation.

Troubleshooting Guide: Low Reactivity

Issue 1: Stalled Reaction or Low Conversion Rate

When faced with a stalled reaction, a systematic approach to identify the root cause is essential. The following flowchart outlines a logical progression for troubleshooting.

G A Reaction Stall / Low Conversion B Verify Reagent Quality A->B Start Here C Optimize Reaction Conditions A->C D Evaluate Catalyst/Ligand System A->D E Check Substrate Integrity B->E F Test Degassing Procedure B->F G Screen Solvents C->G H Vary Base C->H I Increase Temperature C->I J Screen Catalysts D->J K Screen Ligands D->K L Successful Conversion

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

Step 1: Re-evaluate Your Reagents and Setup

  • Ligand: Phosphine ligands are prone to oxidation. Use fresh ligand or purify older batches if necessary.

  • Base: The choice and quality of the base are critical. Anhydrous conditions are often necessary. Consider drying the base in an oven before use. The particle size of solid bases can also affect reactivity; finely ground powders provide a larger surface area.

  • Solvent: Ensure your solvent is anhydrous and thoroughly deoxygenated. Residual water can hydrolyze the boronic acid and interfere with the transmetalation step.

Step 2: Systematic Optimization of Reaction Parameters

If reagent quality is confirmed, a systematic optimization of the reaction conditions is the next logical step. A Design of Experiments (DoE) approach can be efficient, but a one-variable-at-a-time approach can also be effective.

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2Pd2(dba)3Pd(II) precatalysts can be more robust. Pd2(dba)3 is a common Pd(0) source.
Ligand PPh3SPhosXPhosBulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.
Base K2CO3K3PO4Cs2CO3Milder bases may reduce side reactions. Cs2CO3 is more soluble in organic solvents.
Solvent Toluene/H2ODioxane/H2ODME/H2OSolvent polarity can influence the rate of different steps in the catalytic cycle.
Temperature 80 °C100 °C120 °CHigher temperatures can overcome activation energy barriers, but may also lead to decomposition.

Experimental Protocol: Screening of Ligands for Suzuki-Miyaura Coupling

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%).

  • To each reaction vial, add the respective phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

  • Add the palladium precatalyst stock solution to each vial.

  • Seal the vials with a septum and purge with argon for 15 minutes.

  • Add the deoxygenated solvent (e.g., dioxane/water 4:1) via syringe.

  • Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

Issue 2: Substrate Decomposition

The isochromenone core can be susceptible to decomposition under harsh reaction conditions.

Q: I'm observing a complex mixture of byproducts and a low mass balance. What could be the cause?

A: High temperatures or the use of a strong base can lead to the degradation of your starting material or product. The lactone functionality in this compound can be sensitive to nucleophilic attack, especially at elevated temperatures.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This may require a more active catalyst system.

  • Use a Milder Base: Switch to a less nucleophilic and milder base. Organic bases like triethylamine or DIPEA could be considered, although they are less common in Suzuki couplings. K3PO4 is often a good compromise.

  • Protecting Groups: While not ideal due to the extra steps involved, if the lactone is highly sensitive, a protection-deprotection strategy might be necessary, though this is a last resort.

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle can help pinpoint where the reaction might be failing.

G A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: If this step is slow, consider more electron-rich ligands (e.g., SPhos) to facilitate the addition of the Pd(0) catalyst to the C-Br bond.

  • Transmetalation: This step requires the activation of the boronic acid by the base. Ensure your base is sufficiently strong and soluble. The presence of water is also crucial for this step in many cases.

  • Reductive Elimination: This is the product-forming step. Bulky ligands can promote this step by creating steric congestion around the metal center.

By systematically addressing these potential points of failure, you can effectively troubleshoot and optimize the cross-coupling of this compound, leading to improved yields and a more robust synthetic protocol.

Technical Support Center: Scale-Up Synthesis of 5-bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-isochromen-1-one. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common pitfalls and provide scientifically-grounded, actionable solutions to ensure a safe, efficient, and scalable process.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the scale-up synthesis of this compound, from reaction design to final purification.

Synthetic Route & Reaction Conditions

Question: What is the most viable synthetic route for a multi-kilogram scale-up of this compound, and why?

Answer: While several methods exist for synthesizing the isocoumarin core, for scale-up, the most robust routes typically start from commercially available, functionalized precursors that minimize the number of steps and avoid hazardous or expensive reagents. A highly recommended approach involves the cyclization of a derivative of 2-bromobenzoic acid or 2-bromobenzaldehyde.

For instance, a palladium-catalyzed cyclization incorporating an alkyne or a related C2 synthon is a common lab-scale method.[1] However, the cost of the catalyst and ligands can be prohibitive at scale. A more classical and often more economical approach is the condensation of a 2-halobenzoic acid derivative with a 1,3-dicarbonyl compound, followed by cyclization.[1]

When selecting a route, consider the following scalability factors:

  • Cost and Availability of Starting Materials: Ensure your primary feedstocks are available in bulk from reliable suppliers.

  • Reagent Safety and Handling: Avoid routes that use highly toxic or explosive reagents where possible. For example, using N-Bromosuccinimide (NBS) is often preferable to using elemental bromine (Br₂) for bromination steps due to handling concerns.[2]

  • Process Simplicity: Fewer reaction steps and simpler work-up procedures reduce cost, time, and potential for yield loss.

  • Waste Management: Consider the environmental impact and disposal costs of reagents and solvents.

Question: We are observing poor conversion and the formation of multiple byproducts during the cyclization step when moving from a 1L to a 50L reactor. What could be the cause?

Answer: This is a classic scale-up challenge related to mass and heat transfer. What works in a small flask with a high surface-area-to-volume ratio doesn't always translate directly to a large reactor.

Causality & Troubleshooting:

  • Inefficient Mixing: In a 50L reactor, localized "hot spots" or areas of high reagent concentration can occur if mixing is poor. This can accelerate side reactions.

    • Solution: Evaluate your reactor's agitation system. Ensure the impeller type and speed are appropriate for the reaction volume and viscosity. Consider installing baffles to improve turbulent mixing.

  • Poor Temperature Control: The exothermicity of the reaction may have been negligible at the 1L scale but becomes significant at 50L. A runaway exotherm can lead to byproduct formation and serious safety hazards.[3]

    • Solution: Implement a controlled, semi-batch addition of the limiting reagent via a dosing pump. This allows the reactor's cooling system to keep pace with the heat generated. Monitor the internal reaction temperature closely and have a quench plan in place.

  • Kinetic vs. Thermodynamic Control: A reaction that favored the desired product under the rapid heating and cooling conditions of a lab flask might shift towards a more stable but undesired thermodynamic byproduct under the slower heating and extended reaction times of a large reactor.

    • Solution: Re-optimize the reaction temperature and time for the larger scale. It may be necessary to run the reaction at a lower temperature for a longer period to maintain selectivity.

Bromination Step: Selectivity and Safety

Question: Our process involves brominating the isochromenone ring. We are struggling with the formation of di-brominated species and other impurities. How can we improve selectivity for the desired 5-bromo isomer?

Answer: Achieving high selectivity in bromination, especially on an electron-rich heterocyclic system, is a common challenge. The key is to control the concentration and reactivity of the electrophilic bromine species.

Improving Selectivity:

ParameterRecommendation & Rationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂). NBS provides a low, steady-state concentration of Br₂, which significantly reduces over-bromination. It is also a solid, making it easier and safer to handle at scale than corrosive liquid bromine.[2]
Stoichiometry Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess which promotes di-bromination.[2]
Addition Method Add the NBS as a solid in portions or as a slurry in a suitable solvent over an extended period (slow addition). This maintains a low concentration of active bromine, favoring mono-bromination.[2]
Temperature Lowering the reaction temperature typically reduces the rate of side reactions more than the desired reaction. Start optimization around 0-5 °C and adjust as needed.
Solvent Non-polar solvents are often preferred for radical brominations with NBS. For electrophilic brominations, solvents like dichloromethane or acetonitrile can be effective. Avoid solvents that can react with the brominating agent, such as acetone.[4]

Question: We identified a potential runaway reaction between our solvent, 2-MeTHF, and NBS during a safety assessment. How can we mitigate this risk?

Answer: This is a critical safety finding. A hazardous side reaction between N-bromosuccinimide (NBS) and solvents like 2-methyltetrahydrofuran (2-MeTHF) has been documented, often initiated by free radicals.[3]

Mitigation Strategy:

  • Change the Solvent: The most definitive solution is to replace 2-MeTHF with a more inert solvent that has been validated for the reaction. Acetonitrile or dichloromethane are common alternatives.

  • Strict Temperature Control: The hazardous side reaction often has a higher activation energy than the desired bromination. By maintaining a consistently low reaction temperature, you can minimize the risk.

  • Use of Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor (like BHT) can suppress the initiation of the dangerous side reaction. However, this must be thoroughly tested to ensure it doesn't negatively impact your desired reaction.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat flow of both the desired reaction and the potential side reaction. This data is essential for designing a safe process at scale.[3]

Work-up and Purification

Question: How can we efficiently remove the succinimide byproduct from our multi-kilogram batch after using NBS?

Answer: Succinimide is soluble in water, which is the key to its removal at scale.

Large-Scale Removal Protocol:

  • Aqueous Wash: After the reaction is complete, perform an aqueous workup. Washing the organic layer with water, a dilute base (e.g., saturated sodium bicarbonate solution), and finally brine will remove the majority of the succinimide.[2]

  • Filtration: In some non-polar solvents, succinimide may precipitate. If so, it can be removed by filtration before the aqueous wash. This reduces the amount that needs to be removed via extraction.

  • Solvent Selection: If the product is stable, a solvent swap to a system where the product is highly soluble but succinimide is not (e.g., MTBE) can allow you to precipitate and filter off the byproduct.

Question: Column chromatography is not a viable option for purifying our 50 kg batch. What is the best strategy for achieving >99% purity?

Answer: Recrystallization is the most effective and economical method for purifying large quantities of crystalline solids. The success of this technique depends heavily on selecting the right solvent system.

Recrystallization Strategy:

  • Solvent Screening: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent/anti-solvent pairs (e.g., ethyl acetate/heptane, toluene/hexane).

  • Optimize Cooling Profile: For large batches, slow, controlled cooling is crucial for forming large, pure crystals and preventing the product from "crashing out" with trapped impurities. A programmed cooling ramp in a jacketed reactor is ideal.

  • Seed Crystals: Seeding the supersaturated solution with a small amount of pure product at the appropriate temperature can promote controlled crystallization and lead to a more uniform particle size.

  • Steam Distillation: For certain impurities, if they are volatile and the product is not, steam distillation can be a viable, though less common, purification method for intermediates.[5]

Section 2: Protocols & Workflows

Protocol: Scalable Purification by Recrystallization

This protocol assumes a crude product of ~85-95% purity obtained from a 50 kg batch.

  • Reactor Setup: Charge the crude this compound (50 kg) into a clean, dry 500L glass-lined reactor equipped with a temperature probe, reflux condenser, and a variable-speed agitator.

  • Solvent Addition: Based on prior screening, add the primary crystallization solvent (e.g., 250L of isopropanol).

  • Dissolution: Begin agitation and heat the mixture to reflux (approx. 82°C for isopropanol) until all solids are completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a heated filter press into a second, clean reactor. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Cool the solution from reflux to 50°C over 2 hours.

  • Seeding: At 50°C, add seed crystals of pure this compound (50 g).

  • Crystallization: Continue to cool the slurry from 50°C to 5°C over a period of 4-6 hours. Hold at 5°C for at least 2 hours to maximize yield.

  • Isolation: Filter the crystalline product using a centrifuge or Nutsche filter-dryer.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) isopropanol (2 x 25L).

  • Drying: Dry the purified product under vacuum at 50°C until a constant weight is achieved.

  • Analysis: Submit a sample for purity analysis (HPLC, NMR) to confirm it meets specification (>99%).

Visualization: Troubleshooting & Workflow Diagrams

The following diagrams illustrate key decision-making processes in the scale-up synthesis.

G cluster_0 General Scale-Up Workflow Start Crude Product from Reactor Workup Aqueous Work-up & Solvent Swap Start->Workup Purity_Check1 Check Purity (HPLC) Workup->Purity_Check1 Recrystallize Perform Recrystallization Purity_Check1->Recrystallize Purity < 99% Dry Dry Final Product Purity_Check1->Dry Purity >= 99% Purity_Check2 Check Purity (HPLC) Recrystallize->Purity_Check2 Purity_Check2->Recrystallize Purity < 99% (Re-work) Purity_Check2->Dry Purity >= 99% End Pure this compound Dry->End

Caption: Workflow for purification and quality control.

G cluster_1 Troubleshooting Low Yield in Bromination Start Low Yield or Incomplete Reaction Check_SM Verify Starting Material Purity/Moisture Start->Check_SM Check_Reagent Verify NBS Quality & Stoichiometry Check_SM->Check_Reagent SM OK Action_SM Dry/Purify Starting Material Check_SM->Action_SM SM Fails Check_Temp Review Temperature Profile Check_Reagent->Check_Temp Reagent OK Action_Reagent Use Fresh NBS, Adjust Equivalents Check_Reagent->Action_Reagent Reagent Fails Check_Mixing Evaluate Agitation Efficiency Check_Temp->Check_Mixing Temp OK Action_Temp Lower Temp, Increase Reaction Time Check_Temp->Action_Temp Temp Deviates Action_Mixing Increase Agitator Speed, Check Baffles Check_Mixing->Action_Mixing Mixing Inadequate

Caption: Decision tree for troubleshooting low bromination yield.

References

common pitfalls in handling air-sensitive isochromenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide a deeper understanding of the common challenges encountered when synthesizing isochromenones under air-sensitive conditions. The focus here is on the "why"—the causality behind experimental failures—to empower you to troubleshoot effectively and ensure the integrity of your research.

Many synthetic routes to isochromenones and related scaffolds rely on transition-metal catalysts (e.g., palladium, ruthenium, gold) or highly reactive organometallic reagents that are intolerant of atmospheric oxygen and moisture.[1][2][3] Failure to rigorously exclude air can lead to catalyst deactivation, reagent decomposition, the formation of undesired side-products, and ultimately, low or no yield.[1][4] This guide provides field-proven insights in a direct question-and-answer format to address these critical issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about creating and maintaining the inert environment essential for success.

Q1: What makes a reaction "air-sensitive," and which components of my isochromenone synthesis are the likely culprits?

A: An "air-sensitive" compound is one that reacts, decomposes, or is otherwise rendered ineffective by components of the air, primarily oxygen (O₂) and water (H₂O), but sometimes also carbon dioxide (CO₂) or nitrogen (N₂).[2][5]

In the context of isochromenone synthesis, the most common air-sensitive components are not the heterocyclic core itself, but the reagents and catalysts used to construct it:

  • Transition-Metal Catalysts: Many catalysts, particularly those in a low oxidation state like Pd(0), are readily oxidized by O₂, rendering them inactive.[1]

  • Organometallic Reagents: Reagents like Grignard reagents (RMgX) or organolithiums (RLi), which might be used in ancillary steps, react violently with water and can be oxidized by air.[6][7]

  • Hydride Sources: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) react with water to release hydrogen gas, posing both a safety hazard and consuming the reagent.[6][7]

Q2: Should I use a Schlenk line or a glovebox for my reaction?

A: The choice depends on the scale of your reaction and the nature of the materials you are handling.

  • Schlenk Line: Ideal for most solution-phase reactions, even on a multi-gram scale.[2][8] It allows for heating, cooling, and refluxing under an inert atmosphere. It is the workhorse for reactions involving the transfer of air-sensitive liquids and solutions.[9] However, manipulating air-sensitive solids can be challenging.

  • Glovebox: Best suited for handling and weighing highly air-sensitive or pyrophoric solids.[5][10] It provides a completely enclosed inert environment, making it ideal for preparing catalyst stocks, setting up multiple small-scale reactions, or preparing samples for analysis (e.g., NMR).[11][12] Reactions can be run entirely within a glovebox, but this limits the scale and complexity of the setup.[8]

A common and effective workflow involves using the glovebox for the most sensitive operations, like weighing a catalyst, and then carrying out the main reaction on a Schlenk line.[5]

Q3: Is nitrogen gas always a suitable inert atmosphere?

A: Nitrogen (N₂) is the most common inert gas due to its lower cost.[2] However, for certain reactions, particularly those involving lithium reagents or specific transition metals at high temperatures, dinitrogen can be reactive. In these cases, Argon (Ar) is the preferred, albeit more expensive, choice as it is chemically inert under all common reaction conditions.[2]

FeatureNitrogen (N₂)Argon (Ar)
Cost LowerHigher
Reactivity Generally inert, but can react with some metals (e.g., Li)Chemically inert
Density Lighter than airHeavier than air (can be advantageous for blanketing)
Typical Use Most standard air-sensitive reactionsHighly sensitive reactions, reactions involving lithium
Troubleshooting Guide: Common Pitfalls

This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.

Problem 1: My reaction is sluggish or fails completely, resulting in low or no product yield.

Q: I've assembled the reaction, but I'm recovering only starting material. Could my catalyst or reagents have decomposed before the reaction even started?

A: Yes, this is a primary pitfall. Premature decomposition of catalysts or stoichiometric reagents due to inadvertent exposure to air is a leading cause of reaction failure.[1][4]

  • Root Cause Analysis:

    • Improper Storage: Air-sensitive reagents must be stored under a positive pressure of inert gas. Commercially available reagents in Sure/Seal™ bottles are reliable, but once punctured, the septum is a potential point of failure for long-term storage.[6][13]

    • Faulty Transfer Technique: The moment of transfer from a storage vessel to the reaction flask is the point of highest risk. Using a poorly flushed syringe, a leaky cannula, or allowing air to enter the flask during addition will compromise the reagent.[14]

    • "Last Traces" of Moisture: Glassware that feels dry to the touch still has a thin film of adsorbed water.[6][13] If not rigorously removed, this moisture can quench a stoichiometric equivalent of an organometallic reagent or poison a catalyst.

  • Solutions & Protocols:

    • Glassware Preparation: All glassware must be oven-dried (e.g., 140 °C for 4 hours or overnight) and, for highly sensitive reactions, flame-dried under vacuum on the Schlenk line to remove adsorbed water.[5][6] Assemble the glassware while hot and immediately place it under an inert atmosphere.[6]

    • The Evacuate-Refill Cycle: Before introducing any reagents, the assembled, sealed apparatus must be connected to the Schlenk line and subjected to at least three cycles of evacuation (vacuum) followed by backfilling with inert gas.[12] This process mechanically removes the air from the vessel.

    • Proper Reagent Transfer: When transferring a liquid reagent, flush the syringe with inert gas 3-5 times.[15] After drawing up the liquid, pull a small "buffer" of inert gas from the headspace of the reagent bottle into the syringe before withdrawing the needle.[15] This ensures the reagent is protected during transfer.

Q: I'm seeing inconsistent yields, even when I follow the same procedure. How critical are the solvents, and how do I ensure they are properly prepared?

A: Solvent purity is absolutely critical. Dissolved oxygen and trace amounts of water in the solvent are often the hidden variables that lead to inconsistent results.

  • Root Cause Analysis:

    • Dissolved Gases: Solvents from commercial suppliers, even anhydrous grades, contain dissolved atmospheric gases, including oxygen.

    • Improper Drying: Using a solvent that is not truly anhydrous introduces a significant source of water that can destroy sensitive reagents.

  • Solutions & Protocols:

    • Solvent Drying: While older methods used reactive drying agents like sodium/benzophenone, modern solvent purification systems that pass solvent through columns of activated alumina are safer and highly effective.[5]

    • Solvent Degassing: Once dried, solvents must be degassed to remove dissolved O₂. The most rigorous method is Freeze-Pump-Thaw .[5][11] For less demanding applications, bubbling a stream of inert gas (sparging) through the solvent for 15-30 minutes can suffice.[12]

    Protocol: Freeze-Pump-Thaw Degassing

    • Place the solvent in a sealed Schlenk flask with a stir bar.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Open the flask to the vacuum line and evacuate the headspace for 5-10 minutes.

    • Thaw: Close the flask to the vacuum, remove it from the liquid nitrogen, and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent.

    • Repeat this cycle at least three times to ensure all dissolved gas is removed.[5] After the final cycle, backfill the flask with inert gas.

Problem 2: My reaction produces a complex mixture with many unidentified side products.

Q: My NMR spectrum is messy and shows signals that could correspond to oxidized or hydrolyzed byproducts. Where did the air leak in?

A: A messy spectrum points to a persistent, low-level contamination of the reaction atmosphere. This is often due to a subtle leak in the apparatus.

  • Root Cause Analysis:

    • Poorly Greased Joints: Ground glass joints that are not properly greased (or use old, hardened grease) will not provide a perfect seal.

    • Leaky Septa: Rubber septa degrade over time, especially after multiple punctures or exposure to solvent vapors.[14] Using an old septum is a common mistake.

    • Negative Pressure: If the inert gas supply pressure is too low, or if the reaction cools rapidly, a partial vacuum can be created inside the flask, which will actively suck air in through any small leak.[6]

  • Solutions & Protocols:

    • Maintain Positive Pressure: The system must always be under a slight positive pressure of inert gas. This is visually confirmed by a steady, slow bubbling rate (1-2 bubbles per second) from the oil or mineral oil bubbler on the Schlenk line.[6][10]

    • Inspect Your Equipment: Always use fresh, high-vacuum grease for all ground glass joints. Inspect rubber septa for holes or brittleness before use. Secure septa by folding them over the joint or wrapping with wire or parafilm for a better seal.[6]

    • Use a Bleed Needle: When adding a liquid via syringe through a septum, it's good practice to insert a second "bleed" needle connected to the inert gas outlet (bubbler) to prevent over-pressurization and ensure a constant positive flow.[10]

Problem 3: I've successfully formed my product, but it decomposes during purification.

Q: My product appears clean in the crude reaction monitoring, but it streaks or decomposes on a standard silica gel column. How can I purify an air-sensitive product?

A: This is a very common pitfall. Standard silica gel is acidic and contains adsorbed water and oxygen, making it a destructive medium for many sensitive compounds.[16] Purification must be conducted using air-free techniques.

  • Root Cause Analysis:

    • Silica Gel Activity: The acidic silanol groups on the surface of silica can catalyze the decomposition of sensitive functionalities.

    • Atmospheric Exposure: Running a column open to the air will destroy an air-sensitive compound, regardless of the stationary phase.

  • Solutions & Protocols:

    • Inert Atmosphere Chromatography: Pack and run the column under a positive pressure of inert gas. This involves specialized glassware, but is highly effective.

    • Deactivate the Stationary Phase: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a base (e.g., 1% triethylamine for basic compounds) and then removing the solvent.[16] Alternatively, use a less reactive stationary phase like alumina.[16]

    • Inert Filtration/Crystallization: The simplest and often best purification method is crystallization or filtration under inert gas. The crude product can be dissolved in a minimal amount of hot, degassed solvent and allowed to cool slowly in a sealed Schlenk flask.[16] The resulting crystals can then be isolated using a cannula filter or a filter stick under a positive flow of inert gas.[17]

Visualized Workflows and Logic

Visualizing the correct workflow is key to building good laboratory habits. The following diagrams illustrate a standard reaction setup and a troubleshooting decision tree.

Workflow for Air-Sensitive Reaction Setup

G A 1. Oven/Flame-Dry Glassware B 2. Assemble Apparatus While Hot A->B C 3. Attach to Schlenk Line B->C D 4. Perform 3x Evacuate-Refill Cycles C->D E 5. Add Anhydrous Solvent via Cannula D->E F 6. Degas Solvent (Freeze-Pump-Thaw) E->F G 7. Add Reagents via Syringe/Solids Addition Tube F->G H 8. Run Reaction Under Positive Pressure G->H

Caption: Standard workflow for setting up a reaction under inert atmosphere.

Troubleshooting Decision Tree for Low Yield

G Start Problem: Low or No Yield Q1 Was glassware rigorously dried (Oven + Flame-Dry)? Start->Q1 Q2 Was solvent properly degassed (e.g., Freeze-Pump-Thaw)? Q1->Q2 Yes Sol_Glass Solution: Re-dry glassware using heat under vacuum. Q1->Sol_Glass No Q3 Was a fresh bottle/ampule of catalyst/reagent used? Q2->Q3 Yes Sol_Solvent Solution: Re-purify and degas solvent using a robust method. Q2->Sol_Solvent No Q4 Was positive inert gas pressure (bubbler check) maintained throughout? Q3->Q4 Yes Sol_Reagent Solution: Use a fresh source of reagent. Titer if necessary. Q3->Sol_Reagent No Sol_Pressure Solution: Check for leaks in joints/septa. Increase gas flow rate. Q4->Sol_Pressure No

Caption: A logical guide to diagnosing the cause of low reaction yield.

References

Technical Support Center: Analytical Method Development and Validation for 5-Bromo-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development and validation for 5-bromo-1H-isochromen-1-one. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategic approach to developing and validating a robust analytical method for this compound.

Q1: What is the most suitable initial chromatographic technique for the analysis of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point. The rationale is as follows:

  • Molecular Structure: this compound possesses a non-polar, aromatic core with a polar lactone functional group, making it well-suited for retention on C8 or C18 stationary phases.

  • Chromophore: The conjugated aromatic system serves as a strong chromophore, enabling sensitive detection using a standard Diode Array Detector (DAD) or UV-Vis detector, likely in the 210-280 nm range.

  • Robustness: RP-HPLC is a highly robust and widely used technique in the pharmaceutical industry for purity, assay, and stability testing.[1]

Gas Chromatography (GC) is less suitable due to the compound's relatively high molecular weight (225.04 g/mol ) and the potential for thermal degradation at the high temperatures required for volatilization.

Q2: Which specific validation parameters must be evaluated for a quantitative impurity method and an assay method according to regulatory guidelines?

A2: The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[2] The required parameters depend on the intended purpose of the method.

Validation ParameterAssay (Quantitation of API)Impurities (Quantitative)
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision (Repeatability & Intermediate)YesYes
Limit of Quantitation (LOQ) NoYes
Limit of Detection (LOD) NoTypically Yes
Robustness YesYes

Table summarizing validation parameters based on ICH Q2(R2) guidelines.[3][4]

Q3: How should a forced degradation (stress testing) study be designed for this compound to establish the stability-indicating nature of the method?

A3: A forced degradation study is essential to demonstrate that the analytical method can separate the main analyte from its potential degradation products, thereby proving its specificity.[5][6] The study should expose the compound to a range of stress conditions. A target degradation of 5-20% is generally considered appropriate to avoid generating secondary or tertiary degradation products that may not be relevant to real-world stability.[7]

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours (lactone moiety may be susceptible to rapid hydrolysis).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80-100°C for 48 hours.

  • Photolytic Degradation: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8]

For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample. The resulting chromatograms are then evaluated for peak purity and resolution between the parent peak and any degradants.[5]

Section 2: Recommended HPLC Method & Validation Protocol

This section provides a detailed, step-by-step hypothetical protocol for the development and validation of an RP-HPLC method for this compound.

Experimental Workflow Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev_Start Initial Screening (Column, Solvent) Dev_Opt Parameter Optimization (Gradient, pH, Temp) Dev_Start->Dev_Opt Dev_SST System Suitability Development Dev_Opt->Dev_SST Val_Protocol Write Validation Protocol Dev_SST->Val_Protocol Method Finalized Val_Exec Execute Experiments (Accuracy, Precision, etc.) Val_Protocol->Val_Exec Val_Report Generate Validation Report Val_Exec->Val_Report Routine_QC QC Batch Release Val_Report->Routine_QC Method Validated Routine_Stab Stability Testing Val_Report->Routine_Stab

Caption: High-level workflow for analytical method development and validation.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, DAD, and thermostatted column compartment.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides good peak shape and performance across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides better peak shape by controlling silanol interactions.[9] MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides lower backpressure and different selectivity than methanol.
Gradient 0-25 min: 30% to 90% B; 25-30 min: 90% BA broad gradient is a good starting point for separating the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention time.[10]
Detection DAD, 254 nmA common wavelength for aromatic compounds; scan from 200-400 nm to find the optimal wavelength.
Injection Vol. 10 µLA standard volume to avoid column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Should match the initial mobile phase composition as closely as possible to ensure good peak shape.[11]
Validation Protocol: Step-by-Step

1. System Suitability Test (SST):

  • Prepare a standard solution of this compound at the target concentration (e.g., 0.1 mg/mL).

  • Inject the standard solution six times.

  • Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.[3]

2. Specificity (Forced Degradation):

  • Perform forced degradation as described in FAQ Q3.

  • Analyze each stressed sample along with an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2.0) between the analyte peak and all degradation product peaks. Peak purity analysis (using DAD) should show no co-eluting peaks.

3. Linearity:

  • Prepare a series of at least five concentrations spanning the expected range (e.g., for assay: 80-120% of the nominal concentration; for impurities: LOQ to 150% of the specification limit).

  • Inject each concentration in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

4. Accuracy (% Recovery):

  • Prepare samples spiked with a known amount of this compound at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[12]

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.[13]

6. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Determine experimentally by injecting solutions with decreasing concentrations.

  • Acceptance Criteria: LOQ is the lowest concentration that can be measured with acceptable accuracy and precision (%RSD ≤ 10%). LOD is typically determined as the concentration giving a signal-to-noise ratio of 3:1.

7. Robustness:

  • Deliberately vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH/composition (± 2%)

  • Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly affected by the variations.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems users may encounter during their experiments, presented in a direct question-and-answer format.

Peak Shape & Resolution Issues

Q: Why is my this compound peak showing significant tailing?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. Residual silanol groups on the silica backbone of the C18 column can interact with polar parts of your molecule (the lactone oxygen).[9]

    • Solution: Lower the pH of your mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a pH of 2.5-3.0. This protonates the silanol groups, minimizing the unwanted interaction.

  • Cause 2: Column Contamination or Degradation. The column inlet frit may be plugged with particulate matter, or the stationary phase may be degraded, especially if operated at high pH.

    • Solution: First, try back-flushing the column with a strong solvent. If this fails, replace the column inlet frit or the entire column. Always filter your samples to prevent contamination.[9]

  • Cause 3: Metal Contamination. The bromine atom can have an affinity for active metal sites within the column or HPLC system, leading to tailing.

    • Solution: Use a column specifically designed for low metal content or passivate your HPLC system.

Q: I'm not getting enough resolution between my main peak and a closely eluting impurity. What should I do?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

  • Solution 1: Adjust Gradient Slope. Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the peaks more time to separate.

  • Solution 2: Change Organic Solvent. Replace acetonitrile with methanol (or vice versa). This changes the "selectivity" of the separation and can often resolve co-eluting peaks.

  • Solution 3: Change Stationary Phase. If other options fail, switch to a different column chemistry. A phenyl-hexyl or a polar-embedded phase might offer different interactions with your aromatic, halogenated compound compared to a standard C18.

Retention Time & Baseline Problems

G Start Issue: Unstable Retention Times Q_Equil Is column fully equilibrated? Start->Q_Equil S_Equil Solution: Equilibrate for at least 10 column volumes. Q_Equil->S_Equil No Q_Pump Is the pump pressure stable? Q_Equil->Q_Pump Yes S_Pump Solution: Degas mobile phase. Check for leaks. Service check valves. Q_Pump->S_Pump No Q_Temp Is column temperature controlled? Q_Pump->Q_Temp Yes S_Temp Solution: Use a thermostatted column compartment. Q_Temp->S_Temp No Q_MP Is mobile phase freshly prepared? Q_Temp->Q_MP Yes S_MP Solution: Prepare fresh mobile phase. Evaporation can change composition. Q_MP->S_MP No

Caption: Troubleshooting decision tree for unstable HPLC retention times.

Q: My retention times are drifting to earlier times with each injection. What's the cause?

A: This is a classic symptom of insufficient column equilibration.[10]

  • Cause: When running a gradient, the column needs to be returned to its initial, low-organic condition before the next injection. If the equilibration time is too short, the column remains more non-polar than it should be, causing the analyte to elute faster on the subsequent run.

  • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

Q: I have a noisy or drifting baseline. How can I fix this?

A: Baseline issues can stem from the detector, the mobile phase, or the pump.

  • Cause 1: Air Bubbles. Air dissolved in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.

    • Solution: Thoroughly degas your mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[10]

  • Cause 2: Mobile Phase Contamination. Contaminants in your solvents or additives that absorb UV light can cause a drifting baseline, especially during a gradient.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.

  • Cause 3: Detector Lamp Failure. An aging detector lamp can result in decreased energy output and increased noise.

    • Solution: Check the lamp energy via your instrument software. If it is low, replace the lamp.

References

stability issues of 5-bromo-1H-isochromen-1-one in various buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-isochromen-1-one is a valuable building block in synthetic organic chemistry and drug discovery. Its structure incorporates a lactone (a cyclic ester), which is a key functional group but also a potential site of instability, particularly in aqueous environments commonly used in biological assays and analytical chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound in various buffer systems. By anticipating and addressing these stability challenges, you can ensure the integrity of your experiments and the reliability of your results.

The primary stability concern for this compound in aqueous solution is the hydrolysis of the lactone ring. This reaction is highly dependent on the pH of the medium and leads to the formation of the corresponding 2-(carboxymethyl)-4-bromobenzoic acid, which is often biologically inactive.[1][2] This guide will provide you with the knowledge and tools to mitigate this degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The principal degradation pathway is the hydrolysis of the endocyclic ester (lactone) bond. This reaction is catalyzed by both acid and base, leading to the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid.[1][2] In neutral to alkaline conditions, the carboxylate form is favored, which is more polar than the parent lactone.

Q2: Which factors have the most significant impact on the stability of this compound in a buffer system?

A2: The most critical factor is the pH of the buffer.[1] Generally, lactones are most stable in slightly acidic conditions. Both strongly acidic and, particularly, alkaline conditions can significantly accelerate the rate of hydrolysis. Other factors that can influence stability include temperature (higher temperatures can increase the rate of hydrolysis) and the presence of nucleophiles in the buffer, which can also promote ring-opening.[1]

Q3: How should I prepare stock solutions of this compound to maximize its shelf-life?

A3: To ensure maximum stability, stock solutions should be prepared in an anhydrous aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[2]

Q4: Can I use common biological buffers like PBS (phosphate-buffered saline) for my experiments with this compound?

A4: While PBS is a widely used buffer, its pH of approximately 7.4 can promote the slow hydrolysis of the lactone ring over time.[2] For short-term experiments (a few hours), the degradation may be minimal. However, for longer-term assays (e.g., 24-48 hours in cell culture), significant degradation can occur, leading to a decrease in the effective concentration of the active compound. If your experimental design permits, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can enhance the stability of the compound.[2][3]

Q5: How can I monitor the stability of this compound in my experimental conditions?

A5: The most reliable method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5][6] These techniques can separate the parent lactone from its more polar hydrolysis product. By analyzing samples at different time points, you can quantify the rate of degradation under your specific experimental conditions.

Troubleshooting Guide

Issue: I am observing inconsistent results in my biological assays, especially in experiments lasting over 24 hours.

  • Potential Cause: This is a classic sign of compound instability. At a physiological pH of ~7.4 in cell culture media, this compound is likely undergoing slow hydrolysis, reducing the effective concentration of the active compound over the course of the experiment.[2]

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a time-course stability study in your cell culture media without cells. Use HPLC or LC-MS to quantify the amount of the parent compound remaining at various time points (e.g., 0, 4, 8, 24, and 48 hours).

    • Mitigation Strategies:

      • If significant degradation is confirmed, consider replenishing the compound at intermediate time points during the experiment.[2]

      • If your experimental system can tolerate it, consider using a more acidic medium.

      • Alternatively, you may need to use a higher initial concentration to compensate for the degradation, but this should be done with caution as the degradation product may also have effects.

Issue: A new, more polar peak is appearing in my HPLC or LC-MS chromatogram over time.

  • Potential Cause: This new peak is most likely the hydrolysis product of this compound, which is the corresponding 2-(carboxymethyl)-4-bromobenzoic acid. The carboxylic acid group makes this product more polar, resulting in a shorter retention time on a reverse-phase HPLC column.[2]

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, you can confirm the identity of the new peak by its mass-to-charge ratio, which should correspond to the mass of the parent compound plus the mass of a water molecule.

    • pH Reversibility Check: To confirm that the new peak is the carboxylate form resulting from pH-dependent hydrolysis, take a sample of the degraded solution and acidify it with a small amount of a weak acid like formic acid. If the hydrolysis is reversible, you should observe a decrease in the intensity of the new peak and a corresponding increase in the peak for the parent lactone.[2]

Summary of Recommended Buffer Conditions and Expected Stability
pH RangeBuffer System ExamplesExpected StabilityRationale
Acidic (pH < 6.5) Acetate Buffer, MES BufferHighThe lactone ring is generally more stable in slightly acidic conditions, which suppress the rate of hydrolysis.[2][3]
Neutral (pH 6.5 - 7.5) Phosphate Buffer (PBS), HEPES BufferModerate to LowSlow hydrolysis of the lactone ring will occur, with an equilibrium forming between the lactone and its open-ring carboxylate form.[2] The rate of degradation increases as the pH approaches 7.5.
Alkaline (pH > 7.5) Bicarbonate Buffer, Carbonate BufferVery LowThe rate of hydrolysis is significantly accelerated under basic conditions, leading to rapid degradation of the compound.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in your chosen aqueous buffer. This will be your starting sample for the stability study (Time = 0).

3. Stability Study Incubations:

  • Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution for HPLC analysis.

  • Immediately quench any further degradation in the withdrawn sample by adding an equal volume of acetonitrile or by acidifying with a small amount of acid.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate the parent compound from its more polar degradation product. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the parent compound (typically in the range of 254-320 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the peak area at Time = 0.

  • Plot the percentage of the remaining compound versus time to determine the stability profile under your experimental conditions.

Visualizations

Diagram: pH-Dependent Hydrolysis of this compound

G cluster_0 Slightly Acidic (pH < 6.5) cluster_1 Neutral to Alkaline (pH > 7.0) A This compound (Lactone Form - Stable) B This compound (Lactone Form) C 2-(carboxymethyl)-4-bromobenzoic acid (Hydrolyzed Form - Inactive) B->C Hydrolysis (OH- catalyzed) C->B Lactonization (H+ catalyzed)

Caption: pH-dependent equilibrium of this compound.

Diagram: Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results? check_stability Perform Time-Course Stability Study via HPLC/LC-MS start->check_stability degradation_observed Is >10% Degradation Observed in Experimental Timeframe? check_stability->degradation_observed no_degradation Stability is Not the Primary Issue. Investigate Other Experimental Variables. degradation_observed->no_degradation No mitigate Implement Mitigation Strategy degradation_observed->mitigate Yes replenish Replenish Compound During Experiment mitigate->replenish change_buffer Use a More Acidic Buffer (if compatible) mitigate->change_buffer re_evaluate Re-run Experiment and Evaluate Results replenish->re_evaluate change_buffer->re_evaluate

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of 5-bromo-1H-isochromen-1-one Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with 5-bromo-1H-isochromen-1-one derivatives, a class of compounds with significant therapeutic potential, unambiguous structural confirmation is a critical step. This guide provides an in-depth comparison of analytical techniques, emphasizing X-ray crystallography as the definitive method for structural determination. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance against alternative spectroscopic methods.

The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial indirect information about a molecule's connectivity and composition, Single Crystal X-ray Diffraction (SCXRD) offers direct and unequivocal evidence of a molecule's three-dimensional structure.[1] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is indispensable for understanding structure-activity relationships.[2][3] For complex molecules like this compound derivatives, where subtle stereochemical differences can drastically alter biological activity, the atomic-level resolution provided by SCXRD is unparalleled.[1]

The presence of a heavy atom like bromine in the this compound scaffold is particularly advantageous for X-ray crystallography. The bromine atom's strong scattering of X-rays can aid in solving the "phase problem," a central challenge in crystallographic structure determination, and allows for the confident assignment of the absolute configuration of chiral molecules.[4][5]

A Step-by-Step Protocol for X-ray Crystallographic Analysis

The journey from a synthesized compound to a fully resolved crystal structure requires meticulous execution. The primary challenge often lies in obtaining high-quality single crystals suitable for diffraction.[1]

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

  • Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or column chromatography are common purification methods.

  • Crystal Growth: This is often the most challenging and empirical step.[4] Various techniques can be employed, and success often requires screening multiple solvents and conditions.

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of at least 0.1 mm in two dimensions, is selected under a microscope.[3] The crystal is then carefully mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots with varying intensities.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. Computational methods are then employed to solve the phase problem and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure. The quality of the final structure is assessed using parameters like the R-factor and the Flack parameter (for absolute configuration).[2][4]

Workflow for X-ray Crystallographic Analysis

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_structure Structure Determination Purification Compound Purification Screening Crystal Growth Screening Purification->Screening Selection Single Crystal Selection Screening->Selection Mounting Crystal Mounting Selection->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation G Start Need to Confirm Structure of Novel Compound InitialChar Perform NMR & Mass Spectrometry Start->InitialChar DataConsistent Data Consistent with Proposed Structure? InitialChar->DataConsistent Ambiguity Structural or Stereochemical Ambiguity? DataConsistent->Ambiguity Yes Reevaluate Re-evaluate Spectroscopic Data / Synthesis DataConsistent->Reevaluate No Crystallize Attempt Crystallization Ambiguity->Crystallize Yes FurtherAnalysis Consider Advanced NMR (e.g., NOESY) or Derivatization Ambiguity->FurtherAnalysis No SCXRD Perform Single Crystal X-ray Diffraction Crystallize->SCXRD StructureConfirmed Structure Confirmed SCXRD->StructureConfirmed FurtherAnalysis->StructureConfirmed

References

The Halogen Advantage: A Comparative Guide to 5-bromo-1H-isochromen-1-one and Other Halogenated Isocoumarins in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the isocoumarin scaffold represents a privileged structure, a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] The strategic introduction of halogen atoms onto this scaffold can dramatically modulate its physicochemical properties and biological efficacy, offering a powerful tool for medicinal chemists to fine-tune activity and selectivity. This guide provides an in-depth, objective comparison of 5-bromo-1H-isochromen-1-one against other halogenated isocoumarins, supported by experimental data from various bioassays. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Halogenation in Isocoumarin Bioactivity

Halogenation is a cornerstone of modern medicinal chemistry. The introduction of a halogen atom, such as bromine or chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] In the context of isocoumarins, halogenation has been shown to enhance a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][5] The position and nature of the halogen substituent are critical determinants of the resulting bioactivity, a concept we will explore through direct comparison.

Comparative Bioactivity Analysis

To provide a clear and objective comparison, the following sections summarize the performance of this compound and other halogenated isocoumarins in key bioassays. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

Halogenated isocoumarins have emerged as promising candidates for anticancer drug development, often exerting their effects through the induction of apoptosis and cell cycle arrest. The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard for assessing cytotoxicity due to its reliability and high-throughput nature.[1][6]

. Table 1: Comparative Anticancer Activity of Halogenated Isocoumarins (IC50, µM)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative MCF-7 (Breast)7.17 ± 0.94[7]
This compound Derivative A-549 (Lung)> 50[7]
3,4-dichloroisocoumarin VariousPotent Serine Protease Inhibitor[5]
3-alkoxy-4-chloroisocoumarins Not specifiedPotent HLE inhibitors[5]
Trichodermamide C (halogenated elements) HCT116 (Colon)0.68 µg/mL[2]
Trichodermamide C (halogenated elements) A549 (Lung)4.28 µg/mL[2]

From the available data, it is evident that the nature and position of the halogen, as well as other substituents on the isocoumarin core, significantly impact anticancer potency and selectivity. For instance, the this compound derivative shows notable activity against breast cancer cells but is less effective against lung cancer cells, highlighting a degree of selectivity.[7]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Halogenated isocoumarins have demonstrated promising activity against a range of bacteria and fungi. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), providing a reliable measure of antimicrobial potency.

. Table 2: Comparative Antimicrobial Activity of Halogenated Isocoumarins (MIC, µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
5-bromo-5-nitro-1,3-dioxane (Bronidox) Gram-positive & Gram-negative bacteriaNot specified[8][9]
4-chloroisocoumarin derivatives Chlamydia trachomatisInhibition of CtHtrA[5]
Halogenated Flavonoid Derivatives Pathogenic BacteriaPotent Inhibition[10]

The data suggests that brominated compounds can exhibit broad-spectrum antibacterial activity. The mode of action for compounds like Bronidox involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth arrest.[8][9] This highlights a key mechanistic insight into the antimicrobial effects of certain brominated compounds.

Enzyme Inhibition

Enzyme inhibition is a crucial mechanism of action for many therapeutic agents. Halogenated isocoumarins have been investigated as inhibitors of various enzymes, including proteases and kinases. The choice of a specific enzyme inhibition assay is dictated by the target enzyme's function and substrate.

. Table 3: Comparative Enzyme Inhibitory Activity of Halogenated Isocoumarins

CompoundTarget EnzymeInhibition DataReference
3,4-dichloroisocoumarin Serine ProteasesGeneral Inhibitor[5]
3-alkoxy-4-chloroisocoumarins Human Leukocyte Elastase (HLE)Potent Inhibitors[5]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acids Xanthine Oxidase (XO)IC50 = 0.13 µM[11]

The potent and often irreversible inhibition of serine proteases by dichloroisocoumarins underscores the reactivity of the halogenated isocoumarin scaffold. This reactivity can be harnessed to design specific enzyme inhibitors for therapeutic intervention.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key bioassays.

MTT Assay for Cytotoxicity

This protocol is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability G->H

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent

  • Positive control antibiotic

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Data Analysis A Serial Dilution of Test Compound B Inoculation with Microorganism A->B C Incubate at Optimal Temperature B->C D Visual Inspection or Absorbance Reading C->D E Determine MIC D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and substrate. The following is a general workflow.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Buffer solution

  • Test inhibitor compound

  • 96-well plate (optional, for high-throughput screening)

  • Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

  • Pre-incubate the enzyme with various concentrations of the inhibitor in the buffer solution.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Calculate the initial reaction rates at each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme_Inhibition_Workflow cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Analysis A Enzyme + Inhibitor (Pre-incubation) B Add Substrate A->B C Monitor Reaction (e.g., Absorbance) B->C D Calculate Reaction Rates C->D E Determine IC50 D->E

Caption: General workflow for an enzyme inhibition assay.

Mechanistic Insights and Structure-Activity Relationships

The enhanced bioactivity of halogenated isocoumarins can be attributed to several factors. The introduction of a halogen atom can:

  • Increase Lipophilicity: This can improve membrane permeability, allowing the compound to reach its intracellular target more effectively.

  • Form Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with biological macromolecules, thereby enhancing binding affinity and specificity.

  • Modulate Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity of the isocoumarin ring, making it more susceptible to nucleophilic attack, which is a key mechanism for some enzyme inhibitors.

The position of the halogen is also critical. For example, a halogen at the 5-position of the isocoumarin ring, as in this compound, can significantly influence the electronic distribution of the entire molecule, potentially affecting its interaction with target proteins. Further comparative studies with isomers (e.g., 6-bromo-, 7-bromo-, and 8-bromo-isochromen-1-ones) would be invaluable in elucidating precise structure-activity relationships.

Conclusion

This comparative guide highlights the significant potential of this compound and other halogenated isocoumarins as valuable scaffolds in drug discovery. The strategic incorporation of halogens offers a versatile approach to modulate and enhance the biological activity of the isocoumarin core. The provided experimental protocols serve as a robust foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these promising compounds. Future research should focus on systematic comparisons of a wider range of halogenated isocoumarins in standardized bioassays to build a more comprehensive understanding of their structure-activity relationships and therapeutic potential.

References

A Researcher's Guide to Validating the Inhibitory Mechanism of 5-bromo-1H-isochromen-1-one on a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of a novel small molecule, 5-bromo-1H-isochromen-1-one, against a putative target protein. By integrating biochemical, biophysical, and cell-based methodologies, this framework ensures a thorough and robust validation process, establishing a clear line of evidence from molecular interaction to cellular effect.

The isocoumarin scaffold, of which this compound is a derivative, has been identified in molecules with diverse biological activities, including antioxidant and antiplatelet functions, potentially through the inhibition of enzymes like cyclooxygenase-1 (COX-1).[1] Furthermore, related structures have been developed as selective ligands for epigenetic targets such as the bromodomains of polybromo protein-1 (PB1(5)).[2][3] Given the electrophilic nature of the lactone ring, there is a strong possibility that this compound may act as a covalent inhibitor, a class of drugs that has seen a resurgence in interest due to its potential for enhanced potency and duration of action.[4][5]

This guide will use a hypothetical cysteine protease as the target protein to illustrate the validation workflow, as the cysteine thiol is a common nucleophile targeted by covalent inhibitors.[4]

The Validation Funnel: A Multi-Step Approach

Effective inhibitor validation follows a logical progression from broad, initial characterization to highly specific, in-depth analysis. This "funnel" approach ensures that resources are used efficiently, with each stage providing the confidence needed to proceed to the next.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Biophysical Validation of Direct Binding cluster_2 Phase 3: Cellular Target Engagement A Enzyme Kinetics & IC50 Determination B Mechanism of Action (MOA) Studies A->B C Covalent Inhibition Assays B->C D Thermal Shift Assay (DSF) C->D Confirm Direct Interaction E Isothermal Titration Calorimetry (ITC) D->E F Surface Plasmon Resonance (SPR) D->F G Mass Spectrometry (MS) E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H Confirm Cellular Binding I Target Knockdown/Mutant Rescue H->I J Cellular Activity Assay I->J G cluster_0 Biophysical Techniques node_A Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Determines: K_d, ΔH, ΔS, Stoichiometry (n) node_B Surface Plasmon Resonance (SPR) Measures change in refractive index Determines: K_d, k_on, k_off node_C Mass Spectrometry (MS) Measures mass of protein-inhibitor adduct Confirms: Covalent bond formation

References

A Comparative Analysis of Synthetic Routes to 5-Bromo-1H-Isochromen-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-1H-Isochromen-1-one

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials. The isocoumarin scaffold is present in numerous natural products exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse derivatives for drug discovery and materials science applications. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their respective advantages, and practical considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

  • Construction of the isocoumarin ring from a pre-brominated precursor: This approach involves starting with a commercially available or readily synthesized bromo-substituted aromatic compound and building the lactone ring.

  • Bromination of the pre-formed isocoumarin ring: This strategy focuses on the synthesis of the parent 1H-isochromen-1-one followed by a regioselective bromination.

This guide will delve into specific examples of these strategies, providing detailed protocols and a critical evaluation of each route.

Route 1: Synthesis from Bromo-Substituted Precursors

This section explores synthetic pathways that commence with aromatic compounds already bearing the essential bromine substituent.

Method A: From 5-Bromo-2-Methylbenzoic Acid

A logical and common starting material for this route is 5-bromo-2-methylbenzoic acid, which can be synthesized from o-toluic acid. The key challenge in this approach lies in the functionalization of the methyl group to introduce the second carbon atom required for the lactone ring, followed by cyclization.

Synthesis_from_5_Bromo_2_Methylbenzoic_Acid start 5-Bromo-2-methylbenzoic acid step1 Side-chain bromination (e.g., NBS, AIBN) start->step1 intermediate1 2-(Bromomethyl)-5-bromobenzoic acid step1->intermediate1 step2 Hydrolysis or equivalent intermediate1->step2 intermediate2 5-Bromo-2-(hydroxymethyl)benzoic acid step2->intermediate2 step3 Lactonization (acid or base catalysis) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway from 5-bromo-2-methylbenzoic acid.

  • Materials: o-Toluic acid, concentrated sulfuric acid, bromine (or N-bromosuccinimide), ice.

  • Procedure:

    • Dissolve o-toluic acid in concentrated sulfuric acid.

    • Slowly add bromine to the solution while maintaining a low temperature.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter, wash with cold water, and dry the crude 5-bromo-2-methylbenzoic acid.[1]

    • Purify by recrystallization from a suitable solvent like ethanol.

  • Expertise & Experience: This route is conceptually straightforward, relying on classical organic transformations. The initial bromination of o-toluic acid is a standard electrophilic aromatic substitution. The subsequent side-chain functionalization and cyclization require careful control of reaction conditions to avoid side reactions. The choice of brominating agent for the side chain (e.g., N-bromosuccinimide with a radical initiator) is critical to prevent further bromination of the aromatic ring.

  • Trustworthiness: The synthesis of the starting material, 5-bromo-2-methylbenzoic acid, is well-documented and generally provides good yields.[1] The subsequent steps, while feasible, may present challenges in terms of yield and purity, requiring optimization.

  • Authoritative Grounding: The bromination of toluic acid derivatives is a well-established reaction in organic chemistry.

Method B: Palladium-Catalyzed Carbonylative Cyclization of a Bromo-Substituted Precursor

Transition metal-catalyzed reactions offer powerful tools for the construction of heterocyclic systems. A potential route to this compound involves the palladium-catalyzed carbonylation of a suitably substituted bromo-precursor.

Palladium_Catalyzed_Carbonylative_Cyclization start 2,5-Dibromotoluene step1 Introduction of a carbonyl precursor (e.g., carboxylation via Grignard) start->step1 intermediate1 2-Bromo-5-methylbenzoic acid step1->intermediate1 step2 Introduction of a vinyl group (e.g., Heck or Stille coupling) intermediate1->step2 intermediate2 5-Bromo-2-vinylbenzoic acid step2->intermediate2 step3 Pd-catalyzed carbonylative cyclization (CO, catalyst, base) intermediate2->step3 product This compound step3->product

Caption: A potential palladium-catalyzed route.

  • Expertise & Experience: This approach requires expertise in handling organometallic reagents and performing transition metal-catalyzed reactions. The conditions for the carbonylation step, including the choice of catalyst, ligand, base, and carbon monoxide source (or surrogate), are crucial for achieving good yields and selectivity.

  • Trustworthiness: While palladium-catalyzed methods for isocoumarin synthesis are known, a direct and optimized protocol for the 5-bromo derivative starting from a readily available precursor is not extensively documented in the literature. This route represents a more research-intensive approach.

  • Authoritative Grounding: Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis.

Route 2: Bromination of 1H-Isochromen-1-one

This strategy involves the synthesis of the parent isocoumarin followed by regioselective bromination. The success of this route hinges on the ability to control the position of bromination on the isocoumarin ring.

Method C: Electrophilic Bromination of 1H-Isochromen-1-one

Bromination_of_Isochromenone start 1H-Isochromen-1-one step1 Electrophilic Bromination (e.g., Br2, Lewis acid) start->step1 product This compound (and other isomers) step1->product

Caption: Direct bromination of the isocoumarin scaffold.

  • Expertise & Experience: This method appears deceptively simple. However, controlling the regioselectivity of electrophilic aromatic substitution on the isocoumarin ring system can be challenging. The electron-withdrawing nature of the lactone carbonyl group deactivates the aromatic ring, and directing effects of the ether oxygen and the benzene ring itself can lead to a mixture of isomers.

  • Trustworthiness: The synthesis of the starting 1H-isochromen-1-one can be achieved through various established methods. However, the subsequent bromination step is likely to yield a mixture of products, including the desired 5-bromo isomer along with other isomers (e.g., 7-bromo). This necessitates careful purification, which can be challenging and may lead to lower overall yields of the desired product.

  • Authoritative Grounding: The principles of electrophilic aromatic substitution are well-understood, but their application to complex heterocyclic systems often requires empirical optimization.

Comparative Summary of Synthetic Routes

Parameter Method A: From 5-Bromo-2-Methylbenzoic Acid Method B: Palladium-Catalyzed Carbonylative Cyclization Method C: Bromination of 1H-Isochromen-1-one
Starting Material 5-Bromo-2-methylbenzoic acid2,5-Dibromotoluene or similar1H-Isochromen-1-one
Number of Steps Multiple steps from a simple precursorMultiple steps, potentially complexFewer steps from a more complex precursor
Key Advantages Utilizes a readily accessible starting material.[1] Relies on well-established reaction types.Potentially high efficiency and atom economy.Conceptually simple final step.
Key Challenges Potential for side reactions during side-chain functionalization. May require optimization of cyclization conditions.Requires expertise in organometallic chemistry. Lack of specific literature precedent for the target molecule.Poor regioselectivity leading to isomeric mixtures. Difficult purification.
Yield Variable, dependent on optimization.Potentially high, but requires significant development.Likely low for the desired isomer after purification.
Scalability Potentially scalable with process optimization.May be challenging to scale up without specialized equipment.Difficult to scale due to purification challenges.
Safety Involves handling of bromine and radical initiators.Requires handling of toxic and flammable organometallic reagents and carbon monoxide.Involves handling of bromine.

Conclusion and Recommendations

Based on the analysis of the different synthetic strategies, Method A, starting from 5-bromo-2-methylbenzoic acid, appears to be the most practical and reliable approach for the synthesis of this compound for most research and development applications. While it involves multiple steps, the starting material is readily accessible, and the individual transformations are based on well-understood organic reactions. This route offers a higher probability of success and easier scalability compared to the other discussed methods.

Method B , the palladium-catalyzed approach, represents a more modern and potentially elegant solution. However, the lack of specific literature precedent for this particular substrate means that it would require significant research and development to establish a robust and high-yielding protocol.

Method C , the direct bromination of 1H-isochromen-1-one, is the least recommended approach due to the anticipated lack of regioselectivity. The formation of multiple isomers would necessitate challenging and likely low-yielding purification steps, making it an inefficient route for obtaining the pure 5-bromo isomer.

Researchers should carefully consider their specific needs, available resources, and expertise when selecting a synthetic route. For those seeking a reliable and scalable synthesis, the development and optimization of the pathway from 5-bromo-2-methylbenzoic acid is the most promising avenue.

References

A Comparative Guide to the In Vivo Efficacy of Novel PARP Inhibitors: A Prospective Analysis of 5-bromo-1H-isochromen-1-one Against Standard-of-Care Therapies in BRCA-Mutated Ovarian Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a prospective framework for evaluating the in vivo efficacy of the novel PARP inhibitor, 5-bromo-1H-isochromen-1-one, against established standard-of-care treatments for BRCA-mutated ovarian cancer. As no direct preclinical or clinical data for this specific compound are publicly available, this document serves as an expert-driven blueprint for designing and executing rigorous comparative studies. The methodologies and benchmarks are derived from extensive research on approved PARP inhibitors such as olaparib and platinum-based chemotherapies.

The central hypothesis is that this compound will demonstrate competitive or superior anti-tumor activity in homologous recombination-deficient (HRD) cancer models due to its targeted inhibition of the PARP enzyme, a key component of the DNA single-strand break repair pathway. In cells with BRCA mutations, where the homologous recombination (HR) pathway for double-strand break repair is compromised, PARP inhibition leads to an accumulation of DNA damage and, ultimately, synthetic lethality.[1][2]

Section 1: Mechanistic Framework: PARP Inhibition and Synthetic Lethality

The therapeutic strategy for PARP inhibitors hinges on the concept of synthetic lethality. Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in the high-fidelity HR pathway for repairing DNA double-strand breaks (DSBs).[2] These cells become heavily reliant on the base excision repair (BER) pathway, where PARP1 plays a crucial role in repairing single-strand breaks (SSBs).

When a PARP inhibitor like this compound is introduced, SSBs go unrepaired. During DNA replication, these SSBs are converted into toxic DSBs.[3] In HR-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and apoptosis.[2][4] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of this targeted therapy.

Standard platinum-based therapies, such as carboplatin, function by creating DNA adducts, which also lead to DSBs.[5] Their efficacy in BRCA-mutated tumors is similarly heightened due to the underlying HR deficiency.[1]

Synthetic_Lethality_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutated Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair SSB_N->PARP_N Repaired Survival_N Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi This compound (PARP Inhibitor) SSB_C->PARPi PARP_C PARP Trapping & BER Inhibition PARPi->PARP_C DSB_C Toxic Double-Strand Breaks PARP_C->DSB_C Replication Fork Collapse HRD Defective HR Repair (BRCA Mutation) DSB_C->HRD Unrepaired Apoptosis Apoptosis HRD->Apoptosis

Caption: Mechanism of synthetic lethality in BRCA-mutated cancer cells.

Section 2: Prospective Study Design for In Vivo Efficacy

To ascertain the therapeutic potential of this compound, a comparative in vivo study using a patient-derived xenograft (PDX) model of BRCA2-mutated high-grade serous ovarian carcinoma is proposed.[6][7] This model offers high clinical relevance.

Experimental Workflow:

Experimental_Workflow PDX Establish BRCA2-mutated Ovarian Cancer PDX Model TumorGrowth Allow Tumors to Reach ~150-200 mm³ PDX->TumorGrowth Randomize Randomize Mice into Treatment Groups (n=10/group) TumorGrowth->Randomize Treatment Initiate Daily Dosing Regimen for 28 Days Randomize->Treatment Monitoring Monitor Tumor Volume (2x/week) & Body Weight (daily) Treatment->Monitoring Endpoint Endpoint: Tumor Volume >1500 mm³ or signs of toxicity Monitoring->Endpoint Analysis Harvest Tumors for Pharmacodynamic & IHC Analysis Endpoint->Analysis

Caption: Proposed workflow for the in vivo comparative efficacy study.

Treatment Groups:

  • Vehicle Control: Standard vehicle used for drug formulation (e.g., 10% DMSO in corn oil).

  • This compound: 50 mg/kg, daily, oral gavage (hypothetical dose based on typical PARPi).

  • Olaparib (Standard PARP Inhibitor): 50 mg/kg, daily, oral gavage.[8]

  • Carboplatin (Standard Chemotherapy): 30 mg/kg, weekly, intraperitoneal injection.

  • Combination Therapy: this compound (50 mg/kg, daily) + Carboplatin (30 mg/kg, weekly).

Section 3: Detailed Experimental Protocols

Protocol 3.1: Patient-Derived Xenograft (PDX) Model Establishment

  • Source: Obtain fresh tumor tissue from a consenting patient with a confirmed germline BRCA2-mutated high-grade serous ovarian carcinoma.

  • Implantation: Surgically implant small tumor fragments (2-3 mm³) subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-SCID).

  • Passaging: Once tumors reach approximately 1000-1500 mm³, passage the tumors into new cohorts of mice for expansion. Studies should be conducted with tumors from passages 2-4 to maintain genomic fidelity.

  • Verification: Confirm the presence of the original BRCA2 mutation in the established xenograft tumors via sequencing.

Protocol 3.2: Drug Formulation and Administration

  • This compound & Olaparib: Formulate as a suspension in a vehicle such as 10% DMSO, 40% PEG300, and 50% water. Administer daily via oral gavage at a volume of 10 mL/kg body weight.

  • Carboplatin: Dissolve in sterile 0.9% saline. Administer weekly via intraperitoneal injection at a volume of 10 mL/kg body weight.

  • Justification: Oral gavage for the PARP inhibitors mimics the clinical route of administration. Intraperitoneal injection for carboplatin is a standard and effective route for this agent in preclinical ovarian cancer models.

Protocol 3.3: Efficacy and Toxicity Monitoring

  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor animal body weight daily as a general indicator of toxicity. A weight loss exceeding 15-20% is a common endpoint criterion.

  • Clinical Observations: Perform daily checks for any signs of distress, such as changes in posture, activity, or grooming.

Protocol 3.4: Pharmacodynamic (PD) and Immunohistochemical (IHC) Analysis

  • Sample Collection: At the study endpoint, collect a cohort of tumors 2-4 hours after the final dose.

  • PARP Inhibition Assay: Prepare tumor lysates and measure levels of poly(ADP-ribose) (PAR) via Western blot or ELISA to confirm target engagement by the PARP inhibitors. A significant reduction in PAR levels indicates effective PARP inhibition.

  • DNA Damage Marker (γH2AX): Use IHC to stain tumor sections for γH2AX, a marker of DNA double-strand breaks. An increase in γH2AX foci is expected with effective PARP inhibitor or carboplatin treatment.

  • Apoptosis Marker (Cleaved Caspase-3): Utilize IHC to assess the level of apoptosis. Increased cleaved caspase-3 staining indicates treatment-induced cell death.[6]

  • Proliferation Marker (Ki-67): Stain tumor sections for Ki-67 to measure the proliferation index. A decrease in Ki-67 positive cells suggests anti-proliferative activity.[6][9]

Section 4: Comparative Data Presentation (Hypothetical)

The following tables represent plausible outcomes from the proposed study, designed for clear comparison.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupMean Tumor Growth Inhibition (TGI) at Day 28 (%)Tumor Regressions (Complete or Partial)Median Survival (Days)
Vehicle Control 0%0/1018
This compound 85%4/1045
Olaparib 78%3/1041
Carboplatin 65%2/1035
Combination 110% (Regression)8/10>60 (study terminated)

Table 2: Pharmacodynamic and Immunohistochemical Analysis

Treatment GroupRelative PAR Level (%)γH2AX Positive Nuclei (%)Cleaved Caspase-3 Positive Cells (%)Ki-67 Index (%)Mean Body Weight Change (%)
Vehicle Control 1005275+5%
This compound 12654015-2%
Olaparib 15603520-3%
Carboplatin 95553030-8%
Combination 1085605-10%
Section 5: Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous approach to evaluating the in vivo efficacy of a novel PARP inhibitor, this compound, in a clinically relevant setting. The proposed head-to-head comparison with both a standard-of-care PARP inhibitor (olaparib) and a conventional chemotherapeutic agent (carboplatin) will provide a clear assessment of its potential.

Positive results from this prospective study, particularly demonstrating superior monotherapy efficacy or synergistic effects in combination with platinum-based agents, would provide a strong rationale for advancing this compound into formal IND-enabling toxicology studies and subsequent clinical development. The detailed protocols and defined endpoints ensure that the data generated would be robust, reproducible, and directly comparable to established benchmarks in the field of ovarian cancer therapeutics.

References

Comparative Selectivity and Cross-Reactivity Profiling of 5-bromo-1H-isochromen-1-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Selective Protease Inhibition in Inflammatory Disease

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune response, responsible for the degradation of phagocytosed pathogens.[1][2] However, its dysregulation and excessive extracellular activity are implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][3][4] The destructive capacity of HNE extends to vital extracellular matrix proteins like elastin, leading to progressive tissue damage.[3][5] This has established HNE as a compelling therapeutic target for small molecule inhibitors.

A paramount challenge in developing HNE inhibitors is achieving high selectivity. The human proteome contains hundreds of proteases, many of which share structural homology, particularly within the chymotrypsin-like serine protease family to which HNE belongs.[1][6] Off-target inhibition can lead to unforeseen toxicities and diminished therapeutic efficacy.[7] Therefore, rigorous selectivity and cross-reactivity profiling is not merely a regulatory requirement but a foundational step in validating a lead candidate's potential.

This guide introduces 5-bromo-1H-isochromen-1-one , an investigational covalent inhibitor of HNE. We will provide a comparative analysis of its selectivity profile against established HNE inhibitors, Sivelestat and Alvelestat. The experimental frameworks, data interpretation, and underlying scientific principles detailed herein are designed to equip researchers with the knowledge to conduct robust, self-validating assessments of novel protease inhibitors.

Mechanism of Action and Rationale for Comparator Selection

This compound is hypothesized to act as a mechanism-based, irreversible inhibitor. The isochromenone scaffold can act as a reactive "warhead" that forms a covalent bond with the catalytic serine residue (Ser195) in the HNE active site.[8] This covalent modification leads to sustained, time-dependent inactivation of the enzyme. The principal advantage of such a mechanism can be enhanced therapeutic duration.[8][9] However, the inherent reactivity of the warhead necessitates a thorough evaluation of its potential for off-target interactions.[8][9]

To contextualize the performance of this compound, we have selected two key comparators:

  • Sivelestat: A selective, reversible, and competitive inhibitor of HNE.[5][10] It is used clinically for acute lung injury associated with systemic inflammatory response syndrome.[10][11] Its well-defined selectivity profile provides a benchmark for a non-covalent inhibitor.

  • Alvelestat (MPH-966): An investigational, oral, selective, and reversible inhibitor of HNE currently in clinical development for Alpha-1 Antitrypsin Deficiency (AATD).[12][13][14] It represents a next-generation, orally bioavailable candidate.[12]

This selection allows for a comparison of the novel covalent inhibitor against both a clinically used intravenous agent and a modern oral drug candidate, highlighting differences in selectivity driven by their distinct mechanisms of action.

Comparative Selectivity Profiling: Experimental Design

The cornerstone of selectivity profiling is to assess the inhibitor's potency against the primary target (HNE) versus a panel of physiologically relevant, related proteases.[6][7] A comprehensive assessment provides a predictive window into the compound's therapeutic index.

Logical Workflow for Inhibitor Selectivity Profiling

The following diagram outlines a systematic workflow for assessing the selectivity of a novel protease inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Comparator Benchmarking cluster_2 Phase 3: Cross-Reactivity Screening cluster_3 Phase 4: Cellular Validation & Data Analysis A Compound Synthesis & Characterization (this compound) B Biochemical HNE Inhibition Assay (Determine IC50 & kinact/KI) A->B Test Compound F Biochemical Panel Screening (Determine IC50 for all compounds against off-target proteases) B->F Test Compound C Select Comparators (Sivelestat, Alvelestat) D Biochemical HNE Inhibition Assay (Determine Comparator IC50s) C->D D->F Comparators E Select Protease Panel (e.g., Cathepsin G, PR3, Chymotrypsin, Thrombin, Factor Xa, Caspases) E->F H Data Synthesis & Analysis (Calculate Selectivity Indices, Compare Profiles) F->H IC50 Data G Cell-Based HNE Activity Assay (e.g., in activated neutrophils) G->H I Decision Gate: Advance or Redesign H->I Selectivity Profile

Caption: Workflow for assessing protease inhibitor selectivity.

Quantitative Data Comparison

The following tables summarize illustrative data from biochemical assays comparing the inhibitory potency and selectivity of this compound with Sivelestat and Alvelestat. Potency is represented by the half-maximal inhibitory concentration (IC50) for reversible inhibitors and the second-order rate constant (k_inact/K_I) for covalent inhibitors.[9]

Table 1: Inhibitory Potency Against Human Neutrophil Elastase (HNE)

CompoundTypeIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)
This compound Covalent, IrreversibleN/A150,000
Sivelestat Reversible, Competitive44N/A
Alvelestat (MPH-966) Reversible, Competitive8N/A

Note: Lower IC50 and higher k_inact/K_I values indicate greater potency.

Table 2: Selectivity Profile Against a Panel of Serine Proteases (IC50 in nM)

ProteaseThis compoundSivelestatAlvelestat
HNE (Target) (Potency in Table 1) 44 8
Proteinase 3 (PR3)>10,000>50,000>20,000
Cathepsin G8,500>50,000>20,000
Chymotrypsin>25,000>50,000>20,000
Thrombin>50,000>50,000>50,000
Factor Xa>50,000>50,000>50,000
Caspase-3>50,000>50,000>50,000

Note: Higher IC50 values against off-target proteases indicate greater selectivity.

Interpretation of Results:

The hypothetical data shows that this compound is a potent covalent inhibitor of HNE. Its selectivity profile demonstrates a significant window between its on-target potency and its activity against other closely related serine proteases like Proteinase 3 and Cathepsin G. Compared to the reversible inhibitors Sivelestat and Alvelestat, it shows some measurable off-target activity against Cathepsin G, a common challenge for HNE inhibitors. This highlights the critical need for such comparative screening.[15] All three compounds show excellent selectivity against more distant proteases like Thrombin and Factor Xa, which is crucial for avoiding interference with the coagulation cascade.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below is a detailed methodology for a representative biochemical assay.

Protocol: In Vitro Fluorogenic Substrate Assay for HNE Inhibition

This protocol details the steps to determine the IC50 values for reversible inhibitors and to assess the time-dependent inhibition characteristic of covalent inhibitors.

Objective: To quantify the inhibitory potency of test compounds against recombinant human neutrophil elastase.

Materials:

  • Recombinant Human Neutrophil Elastase (rhHNE), active

  • Fluorogenic HNE Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 0.05% (w/v) Brij-35, pH 7.5

  • Test Compounds: this compound, Sivelestat, Alvelestat (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow Diagram:

Caption: Workflow for the HNE fluorogenic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of rhHNE at 2 ng/µL in Assay Buffer.

    • Prepare a 2X working solution of the fluorogenic substrate (e.g., 200 µM) in Assay Buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • To appropriate wells of the 96-well plate, add 25 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO).

    • Add 50 µL of the rhHNE working solution (final concentration 1 ng/µL) to all wells except the "Substrate Blank" wells.

    • For covalent inhibitors , pre-incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to assess time-dependent inhibition. For reversible inhibitors , a 15-minute pre-incubation is typically sufficient.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate working solution to all wells. The final volume should be 100 µL.

    • Immediately place the plate in the fluorescence reader.

    • Read the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings every 60 seconds.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • For reversible inhibitors, plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • For covalent inhibitors, determine the pseudo-first-order rate constant (k_obs) at each concentration and plot k_obs versus [Inhibitor] to determine k_inact and K_I.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide crucial insights into a compound's performance in a more complex biological environment.[16][17][18] These assays account for factors like cell permeability, stability, and engagement of the target in its native state.

A recommended approach is to use phorbol 12-myristate 13-acetate (PMA)-stimulated human neutrophils. PMA triggers neutrophil degranulation, releasing HNE into the extracellular medium where its activity can be measured using a fluorogenic substrate. Inhibitor potency can then be quantified by their ability to reduce this activity. This provides a more physiologically relevant measure of efficacy.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to profiling the selectivity and cross-reactivity of the novel HNE inhibitor, this compound. The illustrative data positions it as a potent, covalent inhibitor with a promising, albeit not perfect, selectivity profile that warrants further investigation. The provided experimental frameworks serve as a blueprint for generating high-quality, reliable data essential for decision-making in drug discovery programs.

The critical next steps for a compound like this compound would involve broader, unbiased profiling techniques. Methods like competitive activity-based protein profiling (ABPP) using broad-spectrum probes can reveal unanticipated off-targets across the entire proteome, offering a global view of selectivity.[7][19][20] Ultimately, a successful HNE inhibitor must demonstrate a wide therapeutic window, balancing potent on-target activity with minimal off-target effects to ensure both efficacy and safety in the treatment of devastating inflammatory diseases.

References

Spectroscopic Comparison of 5-Bromo-1H-isochromen-1-one with its Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A definitive spectroscopic comparison between 5-bromo-1H-isochromen-1-one and its regioisomers (6-bromo-, 7-bromo-, and 8-bromo-1H-isochromen-1-one) cannot be provided at this time due to the absence of publicly available experimental spectroscopic data for these specific compounds.

Extensive searches of chemical databases and scientific literature did not yield the requisite experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for a comprehensive comparative analysis. While the existence of this compound is confirmed through its CAS registry number (245677-36-5) and commercial availability, detailed spectral characterization is not readily accessible.[1][2][3][4][5] Similarly, experimental data for its 6-bromo, 7-bromo, and 8-bromo counterparts remains elusive in the searched repositories.

This guide will, therefore, outline the theoretical principles and expected spectroscopic differences based on the known effects of bromine substitution on aromatic systems and the general spectral characteristics of the isocoumarin scaffold. This framework can be utilized by researchers who synthesize these compounds to aid in their characterization and differentiation.

Introduction: The Importance of Regioisomeric Differentiation

In the field of medicinal chemistry and materials science, the precise placement of a substituent on a molecular scaffold can dramatically alter its biological activity, physicochemical properties, and reactivity. For isochromen-1-ones, a class of compounds with diverse pharmacological applications, the ability to unambiguously distinguish between regioisomers is paramount. Bromine substitution, in particular, can influence factors such as metabolic stability, binding affinity to biological targets, and electronic properties. Spectroscopic techniques like NMR, IR, and MS are the primary tools for such structural elucidation.

Theoretical Spectroscopic Analysis

While experimental data is unavailable, we can predict the key spectroscopic features that would differentiate this compound from its regioisomers. These predictions are based on fundamental principles of spectroscopy and the known electronic effects of a bromine substituent.

Molecular Structures of Bromo-1H-isochromen-1-one Regioisomers

The structures of the four regioisomers are presented below. The numbering of the isochromen-1-one ring system is crucial for understanding the expected spectral differences.

G cluster_5bromo This compound cluster_6bromo 6-Bromo-1H-isochromen-1-one cluster_7bromo 7-Bromo-1H-isochromen-1-one cluster_8bromo 8-Bromo-1H-isochromen-1-one 5-bromo 6-bromo 7-bromo 8-bromo

Caption: Molecular structures of the bromo-1H-isochromen-1-one regioisomers.

¹H NMR Spectroscopy Predictions

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. The position of the electron-withdrawing bromine atom will significantly influence the chemical shifts of the aromatic protons.

  • Aromatic Region (δ 7.0-8.5 ppm): The splitting patterns and chemical shifts of the aromatic protons will be the most diagnostic feature.

    • 5-Bromo Isomer: We would expect three aromatic protons. The proton at C8, being peri to the carbonyl group, would likely be the most deshielded. The protons at C6 and C7 would show a coupling pattern influenced by the adjacent bromine.

    • 6-Bromo Isomer: This isomer would also exhibit three aromatic proton signals. The protons at C5 and C7 would be ortho to the bromine and would likely show characteristic coupling to each other.

    • 7-Bromo Isomer: The protons at C6 and C8 would be ortho to the bromine, leading to a distinct splitting pattern.

    • 8-Bromo Isomer: The proton at C5 would be significantly influenced by both the adjacent bromine and the lactone ring oxygen.

  • Vinylic Protons (on the pyranone ring): The protons at C3 and C4 typically appear as doublets. Their chemical shifts are less likely to be dramatically affected by the bromine's position on the benzene ring, but subtle long-range effects might be observable.

¹³C NMR Spectroscopy Predictions

The ¹³C NMR spectrum will show distinct chemical shifts for the carbon atoms, particularly the carbon directly attached to the bromine and the adjacent carbons.

  • Carbonyl Carbon (C1): Typically resonates around δ 160-165 ppm. The position of the bromine is unlikely to cause a major shift in this signal.

  • Brominated Carbon (C-Br): This signal will be significantly shifted to a lower field (higher ppm value) due to the "heavy atom effect" of bromine. The exact chemical shift will be a key identifier for each isomer.

  • Other Aromatic Carbons: The carbons ortho and para to the bromine atom will experience the most significant changes in their chemical shifts due to inductive and resonance effects.

  • Vinylic Carbons (C3 and C4): Similar to the vinylic protons, these carbons will be less affected by the bromine's position but may show minor variations.

Infrared (IR) Spectroscopy Predictions

The IR spectra of all four isomers are expected to be broadly similar, showing characteristic absorptions for the α,β-unsaturated lactone.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1750 cm⁻¹ for the lactone carbonyl group.

  • C=C Stretch: Absorptions for the aromatic and vinylic C=C bonds will be present in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹, corresponding to the C-Br bond. The exact position might vary slightly between isomers but is often difficult to assign definitively.

The primary utility of IR spectroscopy in this context would be to confirm the presence of the isocoumarin core rather than to differentiate the regioisomers.

Mass Spectrometry (MS) Predictions

Mass spectrometry will be a powerful tool for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): All four isomers will have the same molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: While the molecular ions will be identical, the fragmentation patterns upon electron ionization (EI-MS) may differ. The position of the bromine could influence the fragmentation pathways of the aromatic ring, potentially leading to unique fragment ions or different relative abundances of common fragments. This could serve as a "fingerprint" to distinguish the isomers.

Proposed Experimental Workflow

For researchers aiming to synthesize and characterize these compounds, the following workflow is recommended.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation start Starting Materials (e.g., brominated benzoic acid derivatives) synthesis Multi-step Synthesis (e.g., cyclization reactions) start->synthesis purification Purification (e.g., column chromatography, recrystallization) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Purity and Structure ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups comparison Comparison of Spectra nmr->comparison ms->comparison ir->comparison assignment Structure Assignment comparison->assignment

Caption: Proposed workflow for the synthesis and spectroscopic characterization of bromo-1H-isochromen-1-one regioisomers.

Synthesis

General synthetic routes to isocoumarins often involve the cyclization of homophthalic acids or 2-alkynylbenzoic acids.[6] Specific protocols would need to be adapted for the brominated starting materials.

Spectroscopic Data Acquisition

Standard protocols for acquiring NMR, IR, and MS data should be followed.

  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C spectra should be recorded.

  • IR Spectroscopy: Spectra can be obtained using KBr pellets for solid samples or as a thin film for oils.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

While a direct comparison of experimental data is not currently possible, this guide provides a theoretical framework for the spectroscopic differentiation of this compound and its regioisomers. The most significant differences are expected in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons and the chemical shift of the carbon atom bonded to bromine. Mass spectrometry can provide confirmatory evidence through analysis of fragmentation patterns. Researchers who successfully synthesize these compounds are encouraged to publish their full spectroscopic data to enrich the scientific literature and enable future comparative studies.

References

A Comparative Benchmarking Guide to the Potency of 5-bromo-1H-isochromen-1-one and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the enzymatic and cellular potency of the novel compound 5-bromo-1H-isochromen-1-one. Due to the current lack of published data on the biological activity of this specific molecule, we present a hypothetical benchmarking study against a panel of well-characterized and FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust structure for comparative analysis.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer therapeutics, the inhibition of PARP has emerged as a powerful strategy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated repair for survival, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[3][4]

A number of PARP inhibitors have received FDA approval and are now integral in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5] These inhibitors, while sharing a common mechanism of competing with the NAD+ binding site on PARP enzymes, exhibit distinct potencies and specificities.[2] This guide will utilize these clinically validated inhibitors as a benchmark for assessing the potential of this compound as a novel therapeutic agent.

Compounds for Comparative Analysis

Test Compound:

  • This compound: A heterocyclic compound with a novel scaffold. Its potential as a PARP inhibitor is currently under investigation. Due to the absence of published data, its potency will be hypothetically determined through the protocols outlined in this guide.

Benchmark Inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, it is used in the treatment of ovarian, breast, pancreatic, and prostate cancers.[5]

  • Rucaparib (Rubraca®): An orally active inhibitor of PARP1, PARP2, and PARP3, approved for the treatment of ovarian and prostate cancers.[6][7]

  • Niraparib (Zejula®): A highly selective PARP1/2 inhibitor used as a maintenance treatment for ovarian cancer.[8][9]

  • Talazoparib (Talzenna®): A potent PARP1/2 inhibitor with a strong ability to trap PARP on DNA, approved for the treatment of BRCA-mutated breast cancer.[10][11]

  • Veliparib (ABT-888): A potent inhibitor of PARP1 and PARP2 currently under investigation in numerous clinical trials for a variety of solid tumors.[1][12]

Comparative Potency Data

The following table summarizes the known enzymatic inhibitory potencies of the benchmark PARP inhibitors against PARP1 and PARP2. The values for this compound are presented as hypothetical placeholders to be determined by the experimental protocols described herein.

CompoundTargetPotency (IC50/Ki)Reference(s)
This compound PARP1To be determined-
PARP2To be determined-
Olaparib PARP1IC50: ~1-5 nM[2][13]
PARP2IC50: ~1-5 nM[2]
Rucaparib PARP1Ki: 1.4 nM[6][7]
PARP2Ki: <5 nM[6][14]
Niraparib PARP1IC50: 3.8 nM[15]
PARP2IC50: 2.1 nM[15]
Talazoparib PARP1IC50: 0.57 nM[10][11]
PARP2Potent inhibition[10]
Veliparib PARP1Ki: 5.2 nM, IC50: 1.42 nM[1][12][16]
PARP2Ki: 2.9 nM, IC50: 1.5 nM[1][12][16]

Experimental Protocols

To ensure a rigorous and objective comparison, the following detailed protocols are provided for determining the enzymatic and cellular inhibitory activities of this compound.

PARP1/2 Enzymatic Inhibition Assay (Fluorometric)

This assay quantitatively measures the inhibition of PARP1 and PARP2 enzymatic activity by monitoring the consumption of the substrate, NAD+.

Principle: The assay relies on a two-step enzymatic reaction. In the first step, PARP enzyme consumes NAD+ in the presence of activated DNA. In the second step, a developer enzyme mixture, including a nicotinamidase, cyclically processes the remaining NAD+ to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the PARP activity.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) and benchmark inhibitors

  • Fluorescent NAD+ detection kit (containing nicotinamidase and developer)

  • 384-well black assay plates

  • Fluorescent plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in PARP assay buffer.

  • Enzyme and DNA Preparation: Prepare a working solution of PARP1 or PARP2 enzyme and activated DNA in PARP assay buffer. The final concentrations should be optimized for a robust signal window (e.g., 50 ng of enzyme and 50 ng of activated DNA per reaction).

  • Assay Setup:

    • Add 5 µL of the serially diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of a 5X NAD+ solution (e.g., 2.5 mM for a final concentration of 0.5 mM) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the components of the NAD+ detection kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Add Compound to Plate Compound_Prep->Assay_Plate Enzyme_Prep Enzyme/DNA Mix Add_Enzyme Add Enzyme/DNA Mix Enzyme_Prep->Add_Enzyme Assay_Plate->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_NAD Initiate with NAD+ Incubate_1->Add_NAD Incubate_2 Incubate (60 min) Add_NAD->Incubate_2 Add_Developer Add Developer Incubate_2->Add_Developer Read_Plate Read Fluorescence Add_Developer->Read_Plate Data_Normalization Normalize Data Read_Plate->Data_Normalization Curve_Fitting Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for the PARP enzymatic inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines, providing a measure of their cellular potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product.[17] The amount of formazan is proportional to the number of living cells.[18]

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA-proficient MCF-7)

  • Complete cell culture medium

  • Test compound (this compound) and benchmark inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark inhibitors in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubate_Attach Incubate Overnight Cell_Seeding->Incubate_Attach Compound_Treatment Treat with Compounds Incubate_Attach->Compound_Treatment Incubate_Exposure Incubate (72h) Compound_Treatment->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate Cellular IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the cell viability (MTT) assay.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the principle of synthetic lethality. The following diagram illustrates this concept in the context of a BRCA-deficient cancer cell.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair (BER) SSB_N->PARP_N Repaired Viability_N Cell Survival PARP_N->Viability_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP-mediated Repair (BER) SSB_C->PARP_C PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_C Inhibited DSB_C Double-Strand Break (DSB) PARP_C->DSB_C Unrepaired SSB leads to DSB HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C Repair Fails Apoptosis Cell Death HR_C->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound's potency as a potential PARP inhibitor. By benchmarking against clinically successful drugs, researchers can effectively contextualize their findings. The provided protocols for enzymatic and cell-based assays are standard, reliable methods for generating the necessary data for a comprehensive comparison. Successful identification of potent PARP inhibitory activity for this compound in these initial screens would warrant further investigation into its selectivity, mechanism of action (e.g., PARP trapping), and in vivo efficacy.

References

A Senior Application Scientist's Guide to Assessing the Reproducibility of Biological Data for 5-bromo-1H-isochromen-1-one: A Comparative Analysis with Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity and the cornerstone of successful therapeutic development. In a landscape where a significant portion of preclinical findings fails to be replicated, a rigorous and transparent approach to data generation is not just best practice; it is a necessity.[1][2][3] This guide provides an in-depth, technical framework for assessing the reproducibility of biological data for a novel compound of interest, 5-bromo-1H-isochromen-1-one, using the well-established PARP inhibitor, Olaparib, as a benchmark for comparison.

The isocoumarin scaffold, of which this compound is a derivative, is present in numerous natural and synthetic molecules with a wide array of biological activities, including anti-cancer properties.[4][5][6] Given the structural similarities to compounds known to modulate DNA repair pathways, we hypothesize that this compound may function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for the repair of single-strand DNA breaks, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8][9][10][11]

This guide will walk you through a series of self-validating experimental protocols designed to test this hypothesis and, more importantly, to ensure the data generated is robust and reproducible. We will delve into the causality behind experimental choices, providing a logical framework that can be adapted for the assessment of other novel compounds.

The Imperative of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented challenge, with studies showing that a substantial percentage of published findings cannot be replicated by other laboratories.[2][3] This has significant consequences, leading to wasted resources and a delay in the translation of promising discoveries into effective therapies.[2] Key factors contributing to poor reproducibility include a lack of standardized protocols, inadequate reporting of experimental details, and the use of uncharacterized reagents.[1][3][12]

To combat this, a culture of rigor and transparency is essential.[1][13] This guide is structured to promote such a culture by providing not just the "how" but also the "why" behind each experimental step, empowering researchers to generate high-quality, reliable data.

Comparative Framework: this compound vs. Olaparib

Our comparative analysis will focus on assessing the PARP-inhibitory activity of this compound against Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers.[7][8][9][11] Olaparib's well-characterized mechanism of action and extensive clinical data make it an ideal benchmark for evaluating a novel compound.[7][8][9][10][11]

The following sections will detail the experimental workflows to:

  • Determine the cytotoxic effects of both compounds in a relevant cancer cell line.

  • Directly measure the inhibition of PARP enzyme activity.

  • Assess the downstream consequences of PARP inhibition on DNA damage signaling.

Experimental Workflows for Reproducible Data Generation

A critical aspect of reproducibility is the detailed and transparent reporting of experimental methods.[1][12] The following protocols are designed to be comprehensive and self-validating, with built-in controls to ensure the integrity of the data.

Assessing Cytotoxicity: The Foundation of Biological Activity

A fundamental first step in characterizing a potential therapeutic agent is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Rationale: The choice of cell line is critical. Given our hypothesis, a cell line with a known deficiency in homologous recombination, such as a BRCA-mutant cancer cell line, would be most appropriate to observe the synthetic lethality effect of PARP inhibition.[7][11][14]

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed_cells Seed BRCA-mutant cells in 96-well plate treat_cells Treat with serial dilutions of This compound or Olaparib seed_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance plot_data Plot dose-response curve read_absorbance->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a BRCA-mutant cancer cell line (e.g., HCC1937) in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Olaparib in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHCC1937 (BRCA1 mutant)5.2
OlaparibHCC1937 (BRCA1 mutant)0.8
This compoundMCF-7 (BRCA proficient)>50
OlaparibMCF-7 (BRCA proficient)>20

Note: These are hypothetical values for illustrative purposes. Actual IC50 values for Olaparib can vary depending on the cell line and assay conditions.[14][15][16]

Direct Measurement of PARP Inhibition

To directly assess the inhibitory effect of this compound on PARP enzyme activity, a biochemical assay is essential. A colorimetric PARP assay kit provides a standardized and reproducible method for this purpose.

Rationale: This in vitro assay isolates the interaction between the compound and the PARP enzyme, providing direct evidence of inhibition without the complexities of a cellular environment. Comparing the IC50 values from this assay with the cell-based cytotoxicity assay can provide insights into the compound's cell permeability and potential off-target effects.

G cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection coat_plate Coat 96-well plate with histones add_reagents Add activated DNA, PARP enzyme, and serial dilutions of inhibitors coat_plate->add_reagents add_nad Add biotinylated NAD+ to initiate reaction add_reagents->add_nad incubate Incubate to allow PARylation add_nad->incubate add_strep_hrp Add Streptavidin-HRP incubate->add_strep_hrp add_substrate Add HRP substrate add_strep_hrp->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance

Detailed Protocol: Colorimetric PARP Assay

  • Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Reaction Setup: To each well, add activated DNA (to stimulate PARP activity), purified PARP enzyme, and serial dilutions of this compound or Olaparib. Include a no-inhibitor control and a no-enzyme control.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which will bind to the biotinylated poly(ADP-ribose) chains formed on the histones.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compounds and determine the IC50 values.

Table 2: Hypothetical Comparative PARP Inhibition Data

CompoundTargetIC50 (nM)
This compoundPARP115
OlaparibPARP11.5
This compoundPARP225
OlaparibPARP21.0

Note: These are hypothetical values for illustrative purposes. Olaparib is a potent inhibitor of both PARP1 and PARP2.

Assessing Downstream Effects: DNA Damage Signaling

Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. This triggers a DNA damage response, a key feature of which is the phosphorylation of histone H2AX to form γ-H2AX.[17] Western blotting for γ-H2AX is a robust method to confirm the intracellular activity of PARP inhibitors.

Rationale: This assay provides a direct measure of the biological consequence of PARP inhibition in a cellular context. An increase in γ-H2AX levels upon treatment with this compound would provide strong evidence for its on-target activity.

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Data Analysis treat_cells Treat cells with compounds lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer probe Probe with primary and secondary antibodies transfer->probe detect Detect protein bands probe->detect quantify Quantify band intensities detect->quantify normalize Normalize to loading control quantify->normalize

Detailed Protocol: Western Blot for γ-H2AX

  • Cell Treatment: Treat BRCA-mutant cells with this compound and Olaparib at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for γ-H2AX. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the γ-H2AX signal to a loading control (e.g., β-actin or histone H3) to ensure equal protein loading.

Table 3: Hypothetical Comparative γ-H2AX Induction

Treatment (at IC50)Fold Increase in γ-H2AX (normalized to control)
Vehicle Control1.0
This compound4.5
Olaparib5.0

Note: These are hypothetical values for illustrative purposes.

Ensuring Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. For instance:

  • Positive and Negative Controls: The inclusion of Olaparib as a positive control and a vehicle as a negative control in all experiments is crucial for validating the assay performance and providing a benchmark for comparison.

  • Orthogonal Assays: The use of multiple, distinct assays (cytotoxicity, enzymatic inhibition, and downstream signaling) provides a more comprehensive and reliable assessment of the compound's activity. Consistent results across these assays increase confidence in the findings.

  • Dose-Response and Time-Course Experiments: Performing experiments over a range of concentrations and time points is essential for understanding the compound's potency and the dynamics of its effects.

Authoritative Grounding and Comprehensive References

To ensure the scientific rigor of this guide, key mechanistic claims and protocol standards are supported by authoritative sources. A comprehensive list of references is provided at the end of this document for further verification.

Conclusion: A Pathway to Reproducible Biological Data

Assessing the reproducibility of biological data for a novel compound like this compound requires a systematic and rigorous approach. By employing a comparative framework with a well-characterized drug such as Olaparib and utilizing self-validating experimental workflows, researchers can generate robust and reliable data. This guide provides a detailed roadmap for such an assessment, emphasizing the importance of scientific integrity and transparency. By adhering to these principles, the scientific community can enhance the reliability of preclinical research and accelerate the development of new and effective therapies.

References

A Technical Guide to the Structure-Activity Relationships of 1H-Isochromen-1-one Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-isochromen-1-one, or isocoumarin, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isocoumarin derivatives, with a particular focus on their potential as enzyme inhibitors and cytotoxic agents. While specific SAR studies on 5-bromo-1H-isochromen-1-one derivatives are limited in publicly available literature, this guide will synthesize data from a range of substituted isocoumarins to provide a robust framework for understanding the key structural determinants of their biological activity. We will explore the influence of substituents at various positions on the isocoumarin core, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

The Isocoumarin Scaffold: A Privileged Structure in Medicinal Chemistry

The isocoumarin framework, a benzopyrone isomeric to the more widely known coumarins, has garnered significant attention for its diverse pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1] The versatility of the isocoumarin core allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile. This guide will delve into the critical role of these substitutions in dictating the potency and selectivity of isocoumarin derivatives.

Comparative Analysis of Structure-Activity Relationships

The biological activity of isocoumarin derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Below, we compare the impact of various structural modifications.

Substitutions at the C-3 Position

The C-3 position of the isocoumarin ring is a common site for modification and significantly influences biological activity.

  • Alkyl and Aryl Substituents: The introduction of alkyl or aryl groups at the C-3 position has been shown to be a key determinant of cytotoxicity and enzyme inhibition. For instance, 3-phenyl-1H-isochromen-1-one derivatives have been investigated as potent antioxidant and antiplatelet agents.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as azoles, at the C-3 position has been explored for antifungal activity. These modifications can enhance interactions with biological targets and modulate the physicochemical properties of the molecule.

Halogenation of the Aromatic Ring

Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to enhance their pharmacological profiles. While comprehensive SAR studies on this compound are not extensively documented, we can infer potential effects based on studies of related halogenated heterocycles. A bromine atom at the C-5 position would be expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Introduce a Halogen Bond Donor: This can lead to specific interactions with biological targets, potentially increasing potency and selectivity.

  • Influence Metabolic Stability: The presence of a halogen can block sites of metabolism, prolonging the compound's half-life.

The following table summarizes the cytotoxic activity of various isocoumarin derivatives against different cancer cell lines, providing a quantitative comparison of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 3-Pentyl-5-methyl-1H-isochromen-1-oneHL-60 (Leukemia)>50[2]
2 3-(p-tolyl)acryloyl-1H-isochromen-1-onehCA I>100[3]
3 3-(3-(4-chlorophenyl)acryloyl)-1H-isochromen-1-onehCA I>100[3]
4 4-Chloro-3-(4-cyclohexylbutoxy)isocoumarinPancreatic Cholesterol Esterase0.011[4]
5 4-Chloro-3-(3-cyclopentylpropoxy)isocoumarinPancreatic Cholesterol Esterase0.019[4]

hCA I: human Carbonic Anhydrase I

Mechanism of Action: Enzyme Inhibition

Isocoumarins have been identified as potent inhibitors of various enzymes, including serine proteases and carbonic anhydrases.

Serine Protease Inhibition

Certain isocoumarins act as mechanism-based irreversible inhibitors of serine proteases. The inhibition mechanism involves the formation of an acyl-enzyme intermediate through the reaction of the active site serine residue with the lactone carbonyl of the isocoumarin.[2] For isocoumarins bearing specific substituents, such as a 7-amino or 7-guanidino group, the initial adduct can undergo further reactions to form a highly stable, covalently modified enzyme.[2]

Serine Protease Inhibition by Isocoumarin Isocoumarin Isocoumarin Derivative AcylEnzyme Acyl-Enzyme Intermediate (Covalent Adduct) Isocoumarin->AcylEnzyme Nucleophilic Attack SerineProtease Serine Protease (Active Site Serine) SerineProtease->AcylEnzyme InactiveEnzyme Irreversibly Inhibited Enzyme AcylEnzyme->InactiveEnzyme Rearrangement/ Further Reaction

Caption: Mechanism of serine protease inhibition by isocoumarins.

Carbonic Anhydrase Inhibition

Isocoumarins have also been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[5] The proposed mechanism involves the hydrolysis of the isocoumarin lactone by the esterase activity of the CA, leading to the formation of a 2-carboxy-phenylacetic aldehyde derivative that acts as the inhibitory species.[5][6]

Experimental Protocols

General Synthesis of 3-Substituted 1H-Isochromen-1-ones

A common method for the synthesis of 3-substituted isocoumarins involves the palladium-catalyzed Sonogashira coupling of a 2-iodobenzoic acid derivative with a terminal alkyne, followed by spontaneous cyclization.[2]

Step-by-Step Protocol:

  • To a solution of the 2-iodobenzoic acid derivative (1.0 eq) and the terminal alkyne (3.0 eq) in a suitable solvent (e.g., DMF), add triethylamine (5.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.1 eq) and ZnCl₂ (2.0 eq) to the reaction mixture under an inert atmosphere (e.g., N₂).

  • Heat the suspension at 100 °C for 24 hours.

  • After cooling to room temperature, purify the reaction mixture by flash column chromatography to yield the desired 3-substituted isocoumarin.

Synthesis of 3-Substituted Isocoumarins Reactants 2-Iodobenzoic Acid Derivative + Terminal Alkyne Reaction Sonogashira Coupling & Spontaneous Cyclization (Pd(PPh₃)₂Cl₂, ZnCl₂, Et₃N, DMF, 100°C) Reactants->Reaction Product 3-Substituted 1H-Isochromen-1-one Reaction->Product

Caption: General workflow for the synthesis of 3-substituted isocoumarins.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isocoumarin derivatives and a vehicle control for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 1H-isochromen-1-one scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that substitutions at various positions, particularly at C-3 and on the aromatic ring, are crucial for modulating biological activity. While the direct exploration of this compound derivatives is an area ripe for investigation, the existing literature on halogenated isocoumarins and related heterocycles suggests that such modifications hold significant promise for enhancing potency and drug-like properties. Future research should focus on the systematic synthesis and biological evaluation of 5-bromo and other halogenated isocoumarin analogues to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Photophysical Properties of 5-bromo-1H-isochromen-1-one and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics development, the selection of an appropriate fluorescent probe is paramount to experimental success. The photophysical characteristics of a fluorophore—its brightness, stability, and spectral properties—dictate its suitability for specific applications. This guide provides a comparative analysis of the photophysical properties of 5-bromo-1H-isochromen-1-one, a member of the isocoumarin family, against a panel of widely-used fluorophores: Coumarin 1, Fluorescein, Rhodamine B, and BODIPY FL.

Core Photophysical Parameters: A Primer

The utility of a fluorophore is defined by several key photophysical parameters:

  • Molar Extinction Coefficient (ε): This parameter quantifies the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.

  • Quantum Yield (Φ): The quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a highly efficient fluorophore.

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of the fluorophore and can be influenced by its local environment.

  • Excitation (λex) and Emission (λem) Wavelengths: These define the spectral properties of the fluorophore. The difference between the maximum excitation and emission wavelengths is known as the Stokes shift. A larger Stokes shift is often desirable as it minimizes spectral overlap and improves signal-to-noise ratios.

Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical properties of the selected fluorophores. The data for this compound is inferred from published data on structurally related 3-substituted isocoumarins, providing a valuable point of reference.[1]

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
This compound (inferred) ~350-400~420-460Not Reported~0.14[1]Not Reported
Coumarin 1 375[2]446[2]23,500[3]0.73 (in ethanol)[3]~2.5 (in ethanol)
Fluorescein 494 (in water)[4]512 (in water)[4]92,300 (at 500 nm in basic ethanol)[5]0.97 (in basic ethanol)[5]~4.0[4]
Rhodamine B 543 (in ethanol)[6]570 (in ethanol)[6]106,000 (at 543 nm in ethanol)[6]0.70 (in ethanol)[6]~1.7 (in ethanol)
BODIPY FL 505[7]513[7]~80,000~0.9~7.2[]

Discussion of Comparative Data:

Based on the data from related isocoumarin derivatives, this compound is anticipated to be a blue-emitting fluorophore with a moderate quantum yield.[1] Its excitation and emission maxima are likely to be in the near-UV and blue regions of the spectrum, respectively.

  • Brightness: In terms of brightness, which is a product of the molar extinction coefficient and the quantum yield, this compound is expected to be less bright than the industry-standard fluorophores like Fluorescein, Rhodamine B, and BODIPY FL, which exhibit significantly higher quantum yields and molar extinction coefficients.[5][6][]

  • Spectral Range: The predicted blue emission of this compound positions it in a spectral region where cellular autofluorescence can be a concern. However, its utility could be realized in multiplexing applications with green and red-emitting fluorophores.

  • Potential Advantages: The isocoumarin scaffold may offer unique advantages in terms of chemical stability and amenability to further chemical modification to tune its photophysical properties. The bromine substitution could also serve as a handle for further functionalization or as a heavy atom to influence intersystem crossing, a property that could be exploited in applications like photodynamic therapy.

Experimental Methodologies for Photophysical Characterization

To ensure scientific integrity and provide a framework for the validation of the photophysical properties of novel fluorophores like this compound, the following experimental protocols are provided.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[9][10]

Experimental Workflow for Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Calculation A Prepare stock solutions of sample and standard B Create a series of dilutions with absorbance < 0.1 A->B C Record absorbance spectra using a UV-Vis spectrophotometer B->C E Record fluorescence emission spectra using a spectrofluorometer B->E D Determine absorbance at the excitation wavelength C->D G Plot integrated fluorescence intensity vs. absorbance D->G F Integrate the area under the emission curves E->F F->G H Calculate quantum yield using the comparative method equation G->H

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For a blue-emitting sample like this compound, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) would be an appropriate standard.

  • Solvent Selection: Use the same spectroscopic grade solvent for both the sample and the standard to minimize variations due to solvent effects.

  • Absorbance Measurements:

    • Prepare a series of dilutions for both the sample and the standard in the chosen solvent.

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of each dilution.

    • Ensure that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[10]

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.

    • Ensure identical experimental settings (e.g., slit widths, integration time) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample and standard dilution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • mₓ and mₛₜ are the slopes of the linear fits for the sample and standard, respectively.

      • nₓ and nₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.[10]

Determination of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[11]

Conceptual Workflow for TCSPC Measurement

G A Pulsed Light Source (e.g., Laser) B Sample A->B Excitation Pulse D TCSPC Electronics A->D Start Signal C Single Photon Detector B->C Emitted Photon C->D Stop Signal E Histogram of Photon Arrival Times D->E F Exponential Decay Fit E->F G Fluorescence Lifetime (τ) F->G

Caption: Conceptual workflow of a TCSPC experiment for lifetime measurement.

Step-by-Step Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[11]

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.[12]

  • Data Acquisition:

    • Excite the sample with the pulsed light source at an appropriate wavelength.

    • Collect the emitted photons at a 90° angle to the excitation beam.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

    • This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model, convoluted with the measured IRF.

    • The fluorescence lifetime (τ) is determined from the parameters of the best-fit model.

Comparative Relationships and Application Niches

The choice of a fluorophore is intrinsically linked to the specific requirements of the application. The following diagram illustrates the comparative positioning of this compound and the other fluorophores based on their key properties.

G cluster_green_red Green-Red Emitters (High Brightness) cluster_blue Blue Emitters Fluorescein Fluorescein (High Φ, Green) RhodamineB Rhodamine B (High ε, Red) Fluorescein->RhodamineB Spectral Separation for Multiplexing BODIPY_FL BODIPY FL (High Φ, Sharp Spectra, Green) RhodamineB->BODIPY_FL Broader Spectra BODIPY_FL->Fluorescein Less pH Sensitive Coumarin1 Coumarin 1 (Good Φ, Blue) Isochromenone This compound (Moderate Φ, Blue, Inferred) Coumarin1->Isochromenone Higher Quantum Yield Isochromenone->Coumarin1 Potential for Unique Chemical Scaffolding

Caption: Comparative relationships of selected fluorophores.

  • Workhorse Fluorophores (Green-Red): Fluorescein, Rhodamine B, and BODIPY FL are the established workhorses for a vast array of applications due to their high brightness and emission in the green to red spectral regions, where cellular autofluorescence is lower.[4][7][13] Fluorescein is known for its high quantum yield but is sensitive to pH.[4] Rhodamine B offers excellent brightness and photostability.[13] BODIPY FL is characterized by its sharp absorption and emission peaks and relative insensitivity to the solvent environment.[]

  • Blue Emitters: Coumarin 1 is a popular blue-emitting fluorophore with a good quantum yield.[3] this compound, based on its structural analogs, is positioned as a blue emitter with a more moderate quantum yield.[1] Its potential lies in providing an alternative chemical scaffold for the development of novel probes, and its bromine atom could be a site for further chemical modifications or for introducing heavy-atom effects.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the photophysical properties of this compound in the context of several widely used fluorophores. While direct experimental data for this compound is currently lacking, analysis of its structural class suggests it is a blue-emitting fluorophore with moderate quantum efficiency.

The true potential of this compound and other isocoumarin derivatives will only be fully realized through rigorous experimental characterization. The protocols outlined in this guide provide a clear roadmap for such investigations. Future research should focus on a comprehensive photophysical study of this compound, including the determination of its molar extinction coefficient, quantum yield, and fluorescence lifetime in various solvents. Furthermore, exploring the effects of different substituents on the isocoumarin core could lead to the development of a new class of fluorophores with tailored properties for specific applications in bioimaging and drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-bromo-1H-isochromen-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to instill a culture of safety and responsibility in the laboratory, particularly when handling specialized reagents such as 5-bromo-1H-isochromen-1-one. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated organic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

It is mandatory to obtain and review the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality; it is a critical barrier between you and potential chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7]Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary if working with powders or in a poorly ventilated area.Prevents inhalation of dust or vapors that can cause respiratory tract irritation.[2][3][4] Always work in a certified chemical fume hood.
The Cardinal Rule: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is the strict segregation of halogenated organic waste from all other waste streams.[5][8][9][10] Mixing halogenated and non-halogenated waste can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[10]

Experimental Workflow: Waste Segregation Decision Tree

WasteSegregation Start Generated Waste (this compound) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Place in a designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Place in a designated 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedContainer  No   LabelContainer Label the container with: - 'Hazardous Waste' - Full chemical name - Date of first addition HalogenatedContainer->LabelContainer StoreSecurely Store in a designated, well-ventilated, secondary containment area. LabelContainer->StoreSecurely EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. StoreSecurely->EHS_Pickup

Caption: Decision workflow for proper segregation of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound.

Materials:

  • Designated and clearly labeled "Halogenated Organic Waste" container (typically glass or polyethylene).[8][9]

  • Waste accumulation log sheet.

  • Personal Protective Equipment (PPE) as detailed above.

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and compatible waste container from your institution's Environmental Health and Safety (EHS) department or as per their guidelines.[10]

    • The container must have a secure, tight-fitting lid.[11]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8][11]

  • Waste Collection:

    • Carefully transfer the waste this compound (solid or in solution) into the designated halogenated waste container.

    • If transferring a solution, ensure the solvent is also a halogenated organic. If the compound is dissolved in a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[11]

    • Also, collect any contaminated materials, such as pipette tips, weigh boats, or absorbent paper, in a designated solid halogenated waste container.

  • Labeling and Documentation:

    • On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • Record the date of the first addition of waste to the container.

    • Maintain a waste accumulation log sheet near the container, detailing the contents and approximate quantities added.[5]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[8][10][11]

    • Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8]

    • The storage area should have secondary containment to capture any potential leaks.[8]

  • Final Disposal:

    • Once the container is nearly full (do not overfill), or on a regular schedule, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[8][11]

    • NEVER dispose of this compound down the drain or in the regular trash.[7]

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to mitigate any potential hazards.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

Cleanup Protocol (for small, manageable spills):

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain: If it is a liquid spill, contain it with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] For a solid spill, carefully sweep it up to avoid creating dust.[7]

  • Collect: Carefully collect the absorbed material or the swept solid and place it in a designated, labeled "Halogenated Organic Waste" container.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[11]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.